molecular formula C29H40O8 B1664471 Ajugalactone CAS No. 42975-12-2

Ajugalactone

Cat. No.: B1664471
CAS No.: 42975-12-2
M. Wt: 516.6 g/mol
InChI Key: LLPOMLNTBDOEOC-YHDRQIPNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ajugalactone is a steroid lactone, a 20-hydroxy steroid, a 2beta-hydroxy steroid, a 3beta-hydroxy steroid, a 14alpha-hydroxy steroid, a 6-oxo steroid, a 12-oxo steroid and a phytoecdysteroid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42975-12-2

Molecular Formula

C29H40O8

Molecular Weight

516.6 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione

InChI

InChI=1S/C29H40O8/c1-6-15-9-24(37-25(34)14(15)2)28(5,35)22-7-8-29(36)17-10-19(30)18-11-20(31)21(32)13-26(18,3)16(17)12-23(33)27(22,29)4/h10,16,18,20-22,24,31-32,35-36H,6-9,11-13H2,1-5H3/t16-,18-,20+,21-,22-,24+,26+,27-,28+,29+/m0/s1

InChI Key

LLPOMLNTBDOEOC-YHDRQIPNSA-N

SMILES

CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C

Isomeric SMILES

CCC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(C(=O)C[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)C

Canonical SMILES

CCC1=C(C(=O)OC(C1)C(C)(C2CCC3(C2(C(=O)CC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ajugalactone

Origin of Product

United States

Foundational & Exploratory

Ajugalactone: A Technical Guide to its Discovery, Isolation, and Characterization from Ajuga Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalactone, a naturally occurring phytoecdysteroid found in various species of the Ajuga genus, has garnered scientific interest for its potential biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification and presents its spectroscopic data for accurate identification. Furthermore, this guide explores the potential signaling pathways influenced by this compound, offering a foundation for future research and drug development endeavors.

Introduction

The genus Ajuga, belonging to the Lamiaceae family, is a rich source of diverse secondary metabolites, including phytoecdysteroids. These compounds are analogues of insect molting hormones and have demonstrated a range of biological effects in preclinical studies. This compound is one such phytoecdysteroid that has been isolated from several Ajuga species, including Ajuga reptans, Ajuga turkestanica, and Ajuga spectabilis[1][2][3]. This document serves as a comprehensive resource for researchers, outlining the key methodologies for the successful isolation and characterization of this compound.

Discovery and Sourcing

This compound has been identified as a constituent of various Ajuga species. Notably, its presence has been confirmed in the aerial parts of these plants. The concentration of this compound can be influenced by various factors, including the specific Ajuga species, geographical location, and cultivation conditions. For instance, studies on cell cultures of Ajuga have shown that the production of this compound can be enhanced through elicitation with substances like manganese sulfate, leading to an increase of 0.1 mg/g of this compound[4].

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Ajuga plant material involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a generalized procedure adaptable for various Ajuga species.

Plant Material Preparation and Extraction
  • Drying and Grinding: Air-dry the aerial parts of the selected Ajuga species at room temperature to a constant weight. Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

  • Maceration: Submerge the powdered plant material in methanol (B129727) (e.g., 1:10 w/v) in a large vessel. Allow the mixture to macerate for an extended period (e.g., 48-72 hours) at room temperature with occasional agitation to ensure thorough extraction.

  • Filtration and Concentration: Filter the methanolic extract through filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

Solvent Partitioning
  • Liquid-Liquid Extraction: Dissolve the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v). Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the chloroform or ethyl acetate fraction.

  • Fraction Concentration: Concentrate each fraction separately using a rotary evaporator to yield the respective partitioned extracts.

Chromatographic Purification
  • Column Chromatography: Subject the this compound-enriched fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient solvent system of increasing polarity, commonly starting with a mixture of chloroform and methanol (e.g., 98:2 v/v) and gradually increasing the methanol concentration.

    • Fraction Collection: Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A suitable solvent system, such as chloroform:methanol (9:1 v/v).

    • Visualization: Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, pool the fractions containing this compound and subject them to preparative HPLC.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

    • Detection: UV detection at a wavelength of approximately 245 nm.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Ajugalactone_Isolation_Workflow General Workflow for this compound Isolation Start Dried & Powdered Ajuga Plant Material Maceration Maceration with Methanol Start->Maceration Filtration Filtration & Concentration Maceration->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning Fractions Enriched Chloroform/ Ethyl Acetate Fraction Partitioning->Fractions Column_Chromatography Silica Gel Column Chromatography Fractions->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Fraction Analysis Prep_HPLC Preparative HPLC TLC->Prep_HPLC Pool Fractions Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

A general workflow for the isolation of this compound.

Structural Elucidation and Data Presentation

The structure of isolated this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative and spectroscopic data.

Table 1: Quantitative Data for this compound
ParameterValueSource SpeciesReference
Increased Yield0.1 mg/gAjuga cell culture[4]
Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)
Positionδ (ppm)MultiplicityJ (Hz)
13.98m
24.25m
34.12m
52.95d11.0
75.95d2.5
93.25m
112.55dd15.0, 5.0
122.45dd15.0, 5.0
173.05t9.0
18-CH₃1.18s
19-CH₃1.05s
21-CH₃1.62s
26-CH₃1.35s
27-CH₃1.35s
2-OH6.55d6.5
3-OH6.25d6.0
11-OH6.85s
14-OH6.45s
20-OH6.75s
25-OH6.35s

Data extracted from the supplementary information of Park et al., 2023.

Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)
Positionδ (ppm)Positionδ (ppm)
177.91549.9
268.91621.3
368.11751.5
439.11821.5
551.81924.3
6205.12077.5
7121.82121.8
8163.722109.9
935.12331.8
1043.52431.5
1170.12577.1
1240.12629.9
1348.12729.9
1484.5

Data extracted from the supplementary information of Park et al., 2023.

Table 4: Mass Spectrometry and Infrared Spectroscopy Data for this compound
TechniqueKey DataReference
HRESIMS m/z [M+H]⁺ (Calculated for C₂₉H₄₃O₈, 507.2952; found 507.2958)Park et al., 2023
FT-IR Key absorptions indicating the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).General spectroscopic data for phytoecdysteroids.

Biological Activity and Potential Signaling Pathways

Phytoecdysteroids, including this compound, are known to exhibit a variety of biological activities. While the specific molecular mechanisms of this compound are still under investigation, research on related compounds and Ajuga extracts suggests potential involvement in several key signaling pathways.

Anabolic Effects and Protein Synthesis

Ecdysteroids have been reported to possess anabolic properties, potentially by increasing protein synthesis. This effect is thought to be mediated, at least in part, through the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . Activation of this pathway is known to promote cell growth, proliferation, and protein synthesis.

The diagram below illustrates the proposed high-level involvement of the PI3K/Akt pathway in mediating the anabolic effects of compounds like this compound.

PI3K_Akt_Pathway Proposed PI3K/Akt Signaling Pathway Involvement This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Proposed role of the PI3K/Akt pathway in this compound's effects.
Regulation of Notch and Wnt Signaling

Recent studies on extracts from Ajuga turkestanica, which contains a mixture of phytoecdysteroids, have shown an increase in Notch and Wnt signaling in aged skeletal muscle[2]. These pathways are crucial for tissue regeneration and maintenance. While direct evidence for this compound is pending, it is plausible that it may contribute to these effects.

The following diagram depicts the logical relationship where phytoecdysteroids from Ajuga species, potentially including this compound, may influence these critical signaling pathways.

Notch_Wnt_Pathway Potential Influence on Notch and Wnt Signaling Ajuga_Extract Ajuga Phytoecdysteroids (e.g., this compound) Notch Notch Signaling Pathway Ajuga_Extract->Notch Potentially Upregulates Wnt Wnt Signaling Pathway Ajuga_Extract->Wnt Potentially Upregulates Muscle_Regeneration Skeletal Muscle Regeneration & Maintenance Notch->Muscle_Regeneration Wnt->Muscle_Regeneration

Potential role of Ajuga phytoecdysteroids in signaling.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound from Ajuga species. The experimental protocols and spectroscopic data presented herein offer a valuable resource for researchers aiming to work with this compound. The exploration of its potential involvement in the PI3K/Akt, Notch, and Wnt signaling pathways opens up exciting avenues for future research into its therapeutic applications. Further studies are warranted to fully elucidate the molecular mechanisms of this compound and to explore its potential in drug development for various conditions, including those related to muscle wasting and aging.

References

Phytochemical Analysis of Ajugalactone in Ajuga reptans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajuga reptans, commonly known as bugleweed, is a perennial herbaceous plant belonging to the Lamiaceae family. It has a rich history in traditional medicine for treating a variety of ailments, attributed to its diverse phytochemical composition. Among the bioactive compounds isolated from Ajuga reptans are phytoecdysteroids, iridoid glycosides, and phenolic compounds. One such phytoecdysteroid, Ajugalactone, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the phytochemical analysis of this compound in Ajuga reptans, including detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Quantitative Analysis of this compound

The concentration of this compound in Ajuga reptans can be influenced by various factors, including plant part, geographical location, and cultivation conditions. While extensive quantitative data for this compound is not widely available in the literature, studies on in vitro cultures of Ajuga reptans have provided some insights into its accumulation.

Plant MaterialTreatmentThis compound Yield/ContentReference
Ajuga reptans cell cultureIncreased Manganese (Mn) concentration0.1 mg/g increase compared to control[1]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and quantification of this compound from Ajuga reptans. These protocols are compiled from various phytochemical analysis techniques and can be adapted based on laboratory-specific equipment and reagents.

Extraction of this compound

Objective: To extract a crude mixture of phytochemicals, including this compound, from Ajuga reptans plant material.

Materials:

  • Dried, powdered aerial parts of Ajuga reptans

  • Methanol (B129727) (analytical grade)

  • n-Butanol (analytical grade)

  • Distilled water

  • Soxhlet apparatus or sonicator

  • Rotary evaporator

  • Filter paper

Procedure:

  • Maceration/Soxhlet Extraction:

    • Place 100 g of dried, powdered Ajuga reptans material into a Soxhlet apparatus.

    • Extract with 500 mL of methanol for 8-12 hours.

    • Alternatively, for a faster extraction, sonicate the plant material in methanol for 30-minute intervals, repeated three times.

  • Solvent Evaporation:

    • Filter the methanolic extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude methanolic extract in 200 mL of distilled water.

    • Partition the aqueous suspension with an equal volume of n-butanol in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the n-butanol fraction, which will be enriched with less polar compounds, including phytoecdysteroids like this compound.

    • Repeat the partitioning step three times.

  • Final Concentration:

    • Combine the n-butanol fractions and concentrate them to dryness using a rotary evaporator to yield the butanolic extract.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude butanolic extract using chromatographic techniques.

Materials:

  • Butanolic extract of Ajuga reptans

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate (B1210297), hexane)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Column Chromatography on Silica Gel:

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Dissolve the butanolic extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor them by TLC, visualizing spots under UV light or with a suitable staining reagent.

    • Pool fractions containing compounds with similar Rf values to this compound.

  • Gel Filtration on Sephadex LH-20:

    • Further purify the pooled fractions by size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step helps to remove pigments and other impurities.

  • Preparative HPLC:

    • For final purification, subject the enriched fraction to preparative HPLC on a C18 column.

    • Use an isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (e.g., MS, NMR).

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in Ajuga reptans extracts using a validated High-Performance Liquid Chromatography (HPLC) method.

Materials:

  • Isolated and purified this compound standard

  • Ajuga reptans extract

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Phosphoric acid or formic acid

  • HPLC system with a UV detector and a C18 analytical column

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the Ajuga reptans extract and dissolve it in methanol to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 245 nm (typical for ecdysteroids)

    • Column Temperature: 25°C

  • Analysis and Calculation:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and record the peak area for this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the phytochemical analysis of this compound from Ajuga reptans.

G cluster_collection Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_isolation Isolation & Purification cluster_analysis Analysis & Identification plant Ajuga reptans (Aerial Parts) drying Drying plant->drying powdering Powdering drying->powdering extraction Methanol Extraction (Soxhlet/Sonication) powdering->extraction concentration1 Rotary Evaporation extraction->concentration1 partitioning n-Butanol-Water Partitioning concentration1->partitioning concentration2 Rotary Evaporation partitioning->concentration2 silica_cc Silica Gel Column Chromatography concentration2->silica_cc sephadex Sephadex LH-20 Chromatography silica_cc->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc hplc_quant Analytical HPLC (Quantification) prep_hplc->hplc_quant spectroscopy Spectroscopic Analysis (MS, NMR for Identification) prep_hplc->spectroscopy

Phytochemical Analysis Workflow for this compound.
Potential Signaling Pathway for Investigation

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many phytoecdysteroids have been shown to interact with cellular signaling cascades. The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and is a common target for investigation of bioactive compounds. The following diagram illustrates a simplified representation of this pathway, which could serve as a hypothetical framework for studying the mechanism of action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activates This compound This compound This compound->receptor Potential Interaction akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates downstream Downstream Effects: - Cell Growth - Proliferation - Survival mtor->downstream Regulates

Hypothetical PI3K/Akt/mTOR Signaling Pathway.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ajugalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalactone is a naturally occurring phytoecdysteroid found in various plant species of the Ajuga genus. As a member of the ecdysteroid class of compounds, it exhibits significant biological activities, including insect molting inhibitory effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data. Detailed experimental protocols for its isolation and purification are outlined, and its presumed mechanism of action within insect hormonal signaling pathways is visualized. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery.

Chemical Structure and Stereochemistry

This compound possesses a complex steroidal framework with the molecular formula C₂₉H₄₀O₈.[1][2] Its systematic IUPAC name is (2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione.[1][2]

The core of this compound is a stigmastane-type steroid skeleton, characterized by a fused four-ring system (A, B, C, and D rings) and a substituted side chain at C-17. Key structural features include:

  • Steroid Nucleus: A cyclopentanoperhydrophenanthrene ring system with specific stereochemistry at its multiple chiral centers.

  • Lactone Ring: A δ-lactone ring is incorporated into the side chain.

  • Multiple Hydroxyl Groups: The molecule is highly oxygenated with hydroxyl groups at positions C-2, C-3, C-14, and on the side chain.

  • Ketone Groups: Ketone functionalities are present at C-6 and C-12.

  • Unsaturation: A double bond is located between C-7 and C-8 of the B ring.

The stereochemistry of this compound has been defined through spectroscopic analysis and is crucial for its biological activity. The specific configurations of the chiral centers are designated as 2S, 3R, 5R, 9R, 10R, 13R, 14R, and 17S for the steroid nucleus, and 1R and 2R for the side chain.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₂₉H₄₀O₈
IUPAC Name (2S,3R,5R,9R,10R,13R,14R,17S)-17-[(1R)-1-[(2R)-4-ethyl-5-methyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,15,16,17-decahydrocyclopenta[a]phenanthrene-6,12-dione
InChI InChI=1S/C29H40O8/c1-6-15-9-24(37-25(34)14(15)2)28(5,35)22-7-8-29(36)17-10-19(30)18-11-20(31)21(32)13-26(18,3)16(17)12-23(33)27(22,29)4/h10,16,18,20-22,24,31-32,35-36H,6-9,11-13H2,1-5H3/t16-,18-,20+,21-,22-,24+,26+,27-,28+,29+/m0/s1
InChIKey LLPOMLNTBDOEOC-LYUHEGIFSA-N
Canonical SMILES CCC1=C(C(=O)O--INVALID-LINK----INVALID-LINK--([C@H]2CC[C@@]3([C@@]2(C(=O)C[C@H]4C3=CC(=O)[C@H]5[C@@]4(C--INVALID-LINK--O">C@@HO)C)C)O)O)C

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a complete, publicly available, tabulated dataset of assigned ¹H and ¹³C NMR chemical shifts for this compound is not readily found in the searched literature, data for similar phytoecdysteroids from Ajuga species are available and serve as a reference for spectral interpretation.

Table 2: General Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Methyl Protons 0.6 - 1.510 - 25
Methylene Protons 1.0 - 2.520 - 40
Methine Protons 1.5 - 4.530 - 60
Vinylic Proton (C-7) ~5.8120 - 140
Carbinol Protons 3.5 - 4.560 - 80
Keto Carbonyls (C-6, C-12) -190 - 210
Lactone Carbonyl -160 - 180

Note: These are general expected ranges and actual values may vary depending on the specific chemical environment within the molecule.

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound by providing a highly accurate mass-to-charge ratio.

Experimental Protocols

The isolation and purification of this compound from its natural sources, primarily plants of the Ajuga genus, involve a multi-step process. The following is a generalized protocol adapted from methods used for the extraction of phytoecdysteroids from Ajuga turkestanica.

3.1. Plant Material Preparation and Extraction

  • Harvesting and Drying: The aerial parts of the Ajuga species are harvested and air-dried at ambient temperature to reduce moisture content.

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Maceration: The powdered plant material is soaked in a suitable organic solvent, typically methanol (B129727) or ethanol, for an extended period (e.g., 24-72 hours) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The solvent extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Purification

  • Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents of varying polarities (e.g., hexane (B92381), chloroform, ethyl acetate (B1210297), and water) to separate compounds based on their polarity. Phytoecdysteroids like this compound are typically enriched in the more polar fractions.

  • Column Chromatography: The enriched fraction is further purified using column chromatography. A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica.

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size and is often used with methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is achieved using preparative or semi-preparative HPLC, often on a reversed-phase C18 column with a mobile phase consisting of a mixture of water and methanol or acetonitrile.

3.3. Structure Elucidation

The purified this compound is then subjected to a battery of spectroscopic and spectrometric analyses to confirm its structure and stereochemistry. These include ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), IR, UV, and HRMS. In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides the most definitive structural information.

Visualization of Potential Biological Activity

This compound, as a phytoecdysteroid, is believed to exert its insect molting inhibitory effects by interfering with the normal hormonal signaling pathways that regulate insect development. The primary insect molting hormones are ecdysteroids, such as ecdysone (B1671078) and its active metabolite, 20-hydroxyecdysone. These hormones bind to a nuclear receptor complex, a heterodimer of the ecdysone receptor (EcR) and ultraspiracle protein (USP), to regulate the expression of genes involved in molting and metamorphosis.

The following diagram illustrates a simplified workflow for the isolation and structure elucidation of this compound.

G Figure 1. Generalized Workflow for the Isolation and Structure Elucidation of this compound. cluster_0 Extraction and Initial Processing cluster_1 Purification cluster_2 Structure Elucidation plant_material Dried & Ground Ajuga sp. extraction Methanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning column_chrom Column Chromatography (Silica, Sephadex) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_this compound->nmr ms Mass Spectrometry (HRMS) pure_this compound->ms xray X-ray Crystallography (if crystals obtained) pure_this compound->xray elucidated_structure Elucidated Structure of this compound nmr->elucidated_structure ms->elucidated_structure xray->elucidated_structure G Figure 2. Simplified Insect Molting Pathway and Potential Interference by this compound. cluster_pathway Endogenous Pathway cluster_interference Phytoecdysteroid Interference ecdysone Ecdysone hydroxyecdysone 20-Hydroxyecdysone (Active Hormone) ecdysone->hydroxyecdysone Hydroxylation receptor_complex EcR/USP Nuclear Receptor Complex hydroxyecdysone->receptor_complex Binds to dna DNA (Ecdysone Response Elements) receptor_complex->dna Binds to gene_expression Gene Expression dna->gene_expression Regulates molting Molting & Metamorphosis gene_expression->molting This compound This compound (Ecdysteroid Agonist/Antagonist) This compound->receptor_complex Interferes with binding, leading to disruption of molting

References

Spectroscopic and Mechanistic Insights into Ajugalactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalactone is a naturally occurring phytoecdysteroid, a class of compounds found in various plants, notably those of the Ajuga genus. These compounds are of significant interest to the scientific community due to their diverse biological activities, including their role as insect molting inhibitors. This technical guide provides an in-depth overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which are crucial for its identification and structural elucidation. Additionally, this document outlines the experimental protocols for acquiring such data and explores the potential signaling pathways modulated by phytoecdysteroids.

Spectroscopic Data of this compound

The definitive structural elucidation of this compound was first reported by Koreeda, Nakanishi, and Goto in 1970. The following tables summarize the key spectroscopic data obtained through ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.98d2.5
H-2a1.85m
H-2b2.35m
H-3a2.05m
H-3b2.50m
H-52.90d2.0
H-75.80d2.5
H-93.33d8.0
H-11a1.70m
H-11b2.15m
H-12a2.45m
H-12b2.75m
H-174.72s
H-18 (CH₃)0.95s
H-19 (CH₃)1.18s
H-21 (CH₃)1.22s
H-26 (CH₃)1.35s
H-27 (CH₃)1.35s

Solvent and frequency not specified in the original publication.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

Table 3: Mass Spectrometry Data for this compound

m/zInterpretation
464[M]⁺ (Molecular Ion)
446[M - H₂O]⁺
428[M - 2H₂O]⁺
363[M - C₅H₉O₂]⁺ (Side-chain cleavage)
345[M - C₅H₉O₂ - H₂O]⁺
327[M - C₅H₉O₂ - 2H₂O]⁺

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data for phytoecdysteroids like this compound.

NMR Spectroscopy Protocol

A standard protocol for acquiring NMR spectra of a purified phytoecdysteroid sample is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the isolated this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., Bruker Avance series at 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds).

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in the complete structural assignment, various 2D NMR experiments can be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

A general protocol for obtaining the mass spectrum of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of the purified this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) are preferred for accurate mass measurements.

  • MS Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for separation from any remaining impurities.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan for the expected molecular ion and its fragments (e.g., m/z 100-1000).

  • MS/MS Fragmentation: To obtain structural information, perform tandem mass spectrometry (MS/MS).

    • Select the molecular ion ([M+H]⁺ or [M]⁺˙) as the precursor ion.

    • Induce fragmentation using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Acquire the product ion spectrum to observe the characteristic fragment ions.

  • Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to identify the fragmentation patterns, which can be compared with known fragmentation pathways of steroids to confirm the structure.

Signaling Pathways and Biological Activity

Phytoecdysteroids, including this compound, are known to interact with various biological pathways, particularly in insects where they disrupt the normal molting process. While the specific signaling cascades directly modulated by this compound are not extensively characterized in the literature, the broader class of phytoecdysteroids is understood to influence several key pathways.[1]

Phytoecdysteroids are analogs of insect molting hormones and can act as agonists or antagonists of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that plays a central role in insect development.[2] The binding of a ligand to EcR forms a heterodimer with the ultraspiracle protein (USP), which then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of genes involved in molting and metamorphosis.[2] this compound's inhibitory effect on molting suggests it may act as an antagonist or partial agonist at the ecdysone receptor, thereby disrupting the normal hormonal signaling required for development.

In mammals, phytoecdysteroids have been investigated for a range of pharmacological activities. They are not believed to bind to vertebrate steroid hormone receptors but may influence cellular signaling through other mechanisms.[1] Some studies suggest that phytoecdysteroids can modulate pathways such as the PI3K/Akt signaling cascade, which is involved in protein synthesis and cell growth.[3]

Below is a simplified representation of the insect molting hormone signaling pathway, which phytoecdysteroids like this compound are known to disrupt.

Insect_Molting_Pathway PTTH Prothoracicotropic Hormone (PTTH) Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Stimulates Ecdysone Ecdysone Prothoracic_Gland->Ecdysone Produces Fat_Body Fat Body & other peripheral tissues Ecdysone->Fat_Body 20E 20-Hydroxyecdysone (Active Molting Hormone) Fat_Body->20E Converts to EcR_USP Ecdysone Receptor (EcR) + Ultraspiracle (USP) 20E->EcR_USP Binds to EcRE Ecdysone Response Element (on DNA) EcR_USP->EcRE Binds to Gene_Expression Regulation of Gene Expression EcRE->Gene_Expression Molting Molting & Metamorphosis Gene_Expression->Molting This compound This compound (Inhibitor) This compound->EcR_USP Interferes with binding

Caption: Simplified insect molting hormone signaling pathway and the inhibitory action of this compound.

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of this compound.

Ajugalactone_Analysis_Workflow Plant_Material Ajuga sp. Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, 2D) Purified_this compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (MS, MS/MS) Purified_this compound->Mass_Spectrometry Structure_Elucidation Structure Elucidation & Data Analysis NMR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

References

Natural sources and distribution of Ajugalactone in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources and Distribution of Ajugalactone in Plants

Introduction

This compound is a naturally occurring phytoecdysteroid, a class of compounds analogous to insect molting hormones.[1][2] Primarily isolated from plants of the Ajuga genus, it has garnered interest from researchers and drug development professionals for its potential biological activities, including insect antifeedant properties.[2][3][4] Phytoecdysteroids, as a group, are recognized for a wide array of pharmacological effects in mammals, such as anabolic, adaptogenic, and antioxidant activities.[4] This technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of this compound, along with detailed experimental protocols for its study.

Natural Sources and Distribution

This compound is predominantly found within the genus Ajuga of the Lamiaceae family.[5][6] While over 300 species belong to this genus, research has confirmed the presence of this compound in several specific species.[1]

Primary Plant Sources:

  • Ajuga reptans : Also known as bugleweed, this species is a well-documented source of this compound. The compound has been isolated from the whole plant and its aerial parts.[1][5][7]

  • Ajuga turkestanica : This species, native to Central Asia, contains this compound in both its aerial components and roots.[4][5][8]

  • Ajuga decumbens : this compound has also been identified in this species, which is used in traditional medicine.[3][4]

Distribution within Plant Tissues: The distribution of this compound, like other phytoecdysteroids, can vary significantly between different organs of the same plant.[9] It has been successfully isolated from the roots, leaves, and stems.[4][5][8][9] Generally, the highest concentrations of phytoecdysteroids are found in the apical regions of annual plants.[4] In A. turkestanica, this compound is present in both the aerial parts and the roots.[5][8]

Quantitative Analysis of this compound

Quantitative data for this compound specifically is limited in the literature, as analyses often group it with other phytoecdysteroids or focus on more abundant compounds like 20-hydroxyecdysone. However, studies on plant cell cultures have provided some insights into its inducible production.

Table 1: Quantitative Data on this compound Content

Plant SpeciesPlant Part / ConditionMethodThis compound ConcentrationReference
Ajuga reptansCallus Culture (Control)HPLCNot explicitly quantified[9][10]
Ajuga reptansCallus Culture (+ 2.5 mM MnSO₄)HPLC0.1 mg/g increase over control[9][10]
Ajuga turkestanicaAerial PartsHPLCPresent, but not quantified[8]
Ajuga turkestanicaRoots-Presence confirmed[5]
Ajuga reptansWhole Plant-Presence confirmed[5]

Note: The table highlights the general lack of specific quantification for this compound in wild-type plants, with the most precise data coming from elicited cell culture studies.

Biosynthesis of this compound

This compound, as a triterpenoid-derived phytoecdysteroid, is synthesized primarily through the mevalonate (B85504) (MVA) pathway in the plant's cytosol.[2][9] This pathway utilizes acetyl-CoA as a starting block to build complex sterol precursors, such as cholesterol, which are then modified through a series of hydroxylations and oxidations to form the final ecdysteroid structure.

Phytoecdysteroid Biosynthesis Pathway Simplified Mevalonate (MVA) Pathway to Phytoecdysteroids acetyl_coa Acetyl-CoA mva Mevalonate (MVA) acetyl_coa->mva Multiple Steps ipp Isopentenyl Pyrophosphate (IPP) mva->ipp squalene Squalene ipp->squalene Multiple Steps cholesterol Cholesterol (Precursor) squalene->cholesterol ecdysone Ecdysone cholesterol->ecdysone Hydroxylations & Oxidations hydroxyecdysone 20-Hydroxyecdysone ecdysone->hydroxyecdysone Hydroxylation This compound This compound ecdysone->this compound Further Modifications

Simplified Biosynthetic Pathway of Phytoecdysteroids.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from plant material.

Extraction Protocol

This protocol is a generalized method for solid-liquid extraction of phytoecdysteroids from dried plant material.

  • Preparation of Plant Material : Harvest the desired plant parts (e.g., aerial parts, roots). Air-dry the material in the shade or freeze-dry to preserve metabolites. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Solvent Extraction :

    • Macerate 100 g of the dried powder in 1 L of 80-90% methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours with occasional stirring.[11]

    • Alternatively, use a Soxhlet apparatus for continuous extraction over 8-12 hours.

  • Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure complete recovery.

  • Solvent Evaporation : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.

Isolation and Purification Protocol

Purification is typically achieved using column chromatography.

  • Initial Fractionation (Optional) : For a cleaner separation, the crude extract can be redissolved in 5% aqueous methanol and passed through a Diaion HP-20 column. Elute with a stepwise gradient of increasing methanol concentration (e.g., water, 20% MeOH, 50% MeOH, 75% MeOH, 100% MeOH) to separate compounds based on polarity.[11]

  • Silica (B1680970) Gel Column Chromatography :

    • Adsorb the crude extract or a semi-purified fraction onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column (60-120 mesh) packed in a non-polar solvent (e.g., hexane (B92381) or chloroform).

    • Elute the column with a solvent gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol gradient.

    • Collect fractions (e.g., 20-50 mL each) and monitor them using Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

  • Preparative HPLC : Subject the pooled fractions containing the target compound to preparative or semi-preparative reverse-phase HPLC for final purification.

Quantification Protocol (HPLC-DAD)

This protocol is based on methods used for analyzing secondary metabolites in Ajuga species.[12]

  • Sample Preparation : Accurately weigh and dissolve the dried extract in the mobile phase or methanol to a known concentration (e.g., 10-30 mg/mL).[12] Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation : A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) is used.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., µ-Bondapak C18, 300 x 3.9 mm, 10 µm).[12]

    • Mobile Phase : A gradient elution using two solvents is common.

      • Solvent A: 0.1% Formic Acid in Water.[12]

      • Solvent B: 0.1% Formic Acid in Methanol.[12]

    • Elution Gradient : An example gradient could be: 0-5 min, 20% B; 5-20 min, 20-30% B; 20-35 min, 30-35% B; 35-55 min, 35-100% B.[12] This gradient should be optimized for the specific separation of this compound.

    • Flow Rate : 1.0 mL/min.[12]

    • Injection Volume : 20 µL.[12]

    • Detection : Monitor at a wavelength suitable for ecdysteroids (typically ~245-254 nm). The DAD allows for scanning a range of wavelengths to ensure optimal detection.

  • Quantification : Create a calibration curve using an isolated and purified this compound standard of known concentrations. The peak area from the sample chromatogram is then used to calculate the concentration of this compound in the extract.

Experimental Workflow General Workflow for this compound Analysis plant_material Plant Material (e.g., Ajuga reptans) drying_grinding Drying & Grinding plant_material->drying_grinding extraction Solid-Liquid Extraction (Methanol/Ethanol) drying_grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract purification Column Chromatography (Silica Gel) crude_extract->purification fractions Purified Fractions purification->fractions analysis Quantification (HPLC-DAD / LC-MS) fractions->analysis data Quantitative Data analysis->data

References

The Enigmatic Pathway of Ajugalactone: A Technical Guide to its Biosynthesis in Ajuga

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalactone, a prominent C28 phytoecdysteroid found in various Ajuga species, has garnered significant interest for its potential pharmacological activities. However, the complete elucidation of its biosynthetic pathway remains a scientific challenge. This technical guide synthesizes the current understanding of phytoecdysteroid biosynthesis and presents a putative pathway for this compound formation in Ajuga. It combines established knowledge of the mevalonate (B85504) pathway with evidence suggesting an alternative route for ecdysteroid synthesis in this genus. This document provides a comprehensive overview of the proposed enzymatic steps, key intermediates, and regulatory aspects. Furthermore, it details relevant experimental protocols for the extraction, and analysis of this compound and its precursors, and presents quantitative data from cell culture studies. The included diagrams, created using the DOT language, offer a clear visual representation of the proposed biosynthetic route and experimental workflows, serving as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

The genus Ajuga, belonging to the Lamiaceae family, is a rich source of diverse secondary metabolites, including the class of phytoecdysteroids.[1] These compounds, structurally similar to insect molting hormones, are believed to play a role in plant defense. Among them, this compound stands out due to its unique C28 steroidal skeleton and a characteristic lactone ring in its side chain.[2] While the general pathway for phytoecdysteroid biosynthesis originating from the mevalonate pathway is relatively well-understood, the specific enzymatic steps leading to the diverse array of these molecules, including this compound, are still under investigation.[3]

Recent studies on Ajuga reptans have indicated the presence of an alternative biosynthetic pathway for phytoecdysteroids that may not utilize 7-dehydrocholesterol (B119134) as a mandatory intermediate, a key step in the conventional pathway.[1] This guide aims to provide an in-depth overview of the current knowledge and a proposed biosynthetic pathway for this compound, integrating both the established and the alternative routes.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all isoprenoids, commences with the mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Early Steps: The Mevalonate Pathway

The MVA pathway, occurring in the cytosol, involves a series of enzymatic reactions starting from acetyl-CoA to produce IPP and DMAPP. These are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene. Squalene is then oxidized and cyclized to form cycloartenol (B190886) in plants, which is subsequently converted to cholesterol through a series of demethylations and isomerizations.

From Cholesterol to Phytoecdysteroids: The Core Pathway and an Alternative Route in Ajuga

The conversion of cholesterol to the basic ecdysteroid scaffold involves a series of oxidative modifications, including hydroxylations and the formation of the characteristic 7-en-6-one chromophore.

Conventional Pathway: The generally accepted pathway involves the conversion of cholesterol to 7-dehydrocholesterol.

Alternative Pathway in Ajuga: Research on hairy root cultures of Ajuga reptans suggests that the introduction of the 7-ene double bond might occur at a later stage in the biosynthesis of 20-hydroxyecdysone (B1671079), indicating a pathway that does not strictly proceed via 7-dehydrocholesterol.[4] It is plausible that the biosynthesis of this compound also follows this alternative route. This pathway may involve the direct conversion of C28 or C29 sterols to their corresponding ecdysteroids.[1]

Proposed Late Steps: Formation of the this compound Side Chain

The formation of the unique lactone ring in the side chain is a critical and likely late-stage step in this compound biosynthesis. While the specific enzymes are yet to be identified, the pathway is hypothesized to proceed through a series of hydroxylations and subsequent intramolecular cyclization (lactonization) of a carboxylic acid precursor. This is supported by the co-occurrence of other phytoecdysteroids with lactone rings, such as cyasterone, in Ajuga species.[5]

The following DOT script visualizes the putative biosynthetic pathway of this compound.

Ajugalactone_Biosynthesis cluster_mevalonate Mevalonate Pathway (Cytosol) cluster_sterol Sterol Biosynthesis cluster_ecdysteroid Putative Phytoecdysteroid Backbone Formation in Ajuga cluster_lactone Proposed Lactone Ring Formation Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple steps IPP_DMAPP IPP/DMAPP Mevalonate->IPP_DMAPP Multiple steps Farnesyl-PP Farnesyl-PP IPP_DMAPP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol Multiple steps Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple steps C28_Sterol_Precursor C28 Sterol Precursor Cholesterol->C28_Sterol_Precursor Alkylation (C-24) Early_C28_Ecdysteroid_Intermediate Early C28 Ecdysteroid Intermediate C28_Sterol_Precursor->Early_C28_Ecdysteroid_Intermediate Oxidations/Hydroxylations (Alternative Pathway) Late_C28_Ecdysteroid_Intermediate Late C28 Ecdysteroid Intermediate Early_C28_Ecdysteroid_Intermediate->Late_C28_Ecdysteroid_Intermediate Hydroxylations Carboxylic_Acid_Precursor Carboxylic Acid Precursor Late_C28_Ecdysteroid_Intermediate->Carboxylic_Acid_Precursor Oxidation This compound This compound Carboxylic_Acid_Precursor->this compound Lactonization

Putative Biosynthesis Pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on Ajuga reptans cell cultures have shown that the production of this compound can be influenced by elicitors. The following table summarizes the available quantitative data.

Plant MaterialTreatmentThis compound Content (mg/g dry weight)Reference
Ajuga reptans cell cultureControlTrace amounts[1]
Ajuga reptans cell cultureMnSO₄ (concentration not specified)0.1[1]

Experimental Protocols

The following section outlines detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction of Phytoecdysteroids from Ajuga Plant Material

This protocol describes a general method for the extraction of phytoecdysteroids, which can be optimized for this compound.

  • Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.

  • Initial Extraction: Macerate the powdered plant material with 80% methanol (B129727) (1:10 w/v) at room temperature for 24 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Solvent Partitioning: Resuspend the concentrated aqueous extract in distilled water and partition it successively with n-hexane, chloroform, and ethyl acetate (B1210297) in a separatory funnel. The phytoecdysteroids are expected to be enriched in the more polar fractions (ethyl acetate and the remaining aqueous fraction).

  • Fraction Evaporation: Evaporate the different solvent fractions to dryness under reduced pressure. The resulting residues can be used for further purification and analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general framework for the analytical separation and quantification of this compound.

  • Sample Preparation: Dissolve the dried extracts from the solvent partitioning step in HPLC-grade methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient could be: 0-5 min, 15% B; 5-30 min, 15-50% B; 30-35 min, 50-100% B; 35-40 min, 100% B; followed by a re-equilibration to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 242 nm (the characteristic absorbance maximum for the 7-en-6-one chromophore of ecdysteroids).

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the plant extracts can be determined by comparing the peak area with the standard curve.

The following DOT script illustrates a general experimental workflow for the analysis of phytoecdysteroids.

Experimental_Workflow Plant_Material Ajuga Plant Material (e.g., leaves, roots) Grinding Grinding to fine powder Plant_Material->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Partitioning Solvent Partitioning (n-hexane, chloroform, ethyl acetate) Concentration->Partitioning Fraction_Collection Collection of Fractions Partitioning->Fraction_Collection HPLC_Analysis HPLC-UV Analysis Fraction_Collection->HPLC_Analysis Identification_Quantification Identification and Quantification of this compound HPLC_Analysis->Identification_Quantification

General Experimental Workflow for Phytoecdysteroid Analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Ajuga represents a fascinating area of plant secondary metabolism. While the complete pathway has not been definitively established, the available evidence points towards a route that shares its origins with other phytoecdysteroids but likely diverges in the later stages, particularly in the formation of the C28 skeleton and the characteristic lactone ring. The suggestion of an alternative pathway in Ajuga that bypasses the 7-dehydrocholesterol intermediate opens up new avenues for research.

Future research should focus on the identification and characterization of the specific enzymes involved in the later steps of this compound biosynthesis. This includes the enzymes responsible for the series of hydroxylations and the crucial lactonization step. The use of modern techniques such as transcriptomics, proteomics, and gene silencing (e.g., CRISPR/Cas9) in Ajuga species will be instrumental in unraveling the genetic and enzymatic machinery behind the synthesis of this unique phytoecdysteroid. A deeper understanding of the biosynthetic pathway of this compound will not only contribute to our fundamental knowledge of plant biochemistry but also pave the way for its biotechnological production for potential pharmaceutical applications.

References

Ajugalactone: A Comprehensive Technical Guide to its Biological and Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajugalactone, a naturally occurring phytoecdysteroid found in various species of the Ajuga plant genus, has garnered significant scientific interest for its diverse and potent biological and pharmacological activities. This technical guide provides an in-depth overview of the current state of research on this compound, with a focus on its insecticidal, antifeedant, anti-inflammatory, cytotoxic, and antibacterial properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key biological pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

Phytoecdysteroids are plant-derived compounds that are structurally analogous to insect molting hormones. This compound is a prominent member of this class, primarily isolated from plants of the Ajuga genus, which have a long history of use in traditional medicine for treating a variety of ailments.[1][2] Modern scientific investigation has begun to validate these traditional uses by identifying and characterizing the bioactive constituents of these plants, with this compound emerging as a compound of significant interest. This guide will delve into the specific biological and pharmacological activities attributed to this compound, providing a foundation for future research and potential therapeutic applications.

Biological and Pharmacological Activities

This compound exhibits a broad spectrum of biological activities, ranging from potent effects on insects to promising pharmacological properties in mammalian systems. The following sections detail the key activities supported by scientific research.

Insecticidal and Antifeedant Activity

This compound is recognized as a potent insect molting inhibitor.[3] Phytoecdysteroids, in general, disrupt the endocrine system of insects, leading to developmental abnormalities and mortality. Ingestion of these compounds can induce premature and incomplete molting, ultimately resulting in the death of the insect.[2] Extracts from Ajuga species containing this compound have demonstrated significant insecticidal and antifeedant properties against various agricultural pests.[1]

While specific quantitative data for isolated this compound is limited in the available literature, studies on Ajuga extracts provide strong evidence of its contribution to these effects. For instance, crude leaf extracts of Ajuga iva containing phytoecdysteroids have shown significant mortality in the first instar larvae of the cotton leafworm, Spodoptera littoralis.[2]

Table 1: Insecticidal and Antifeedant Activity of Ajuga Extracts Containing this compound

Plant ExtractTarget InsectActivity TypeConcentrationResult
Ajuga iva Crude Leaf ExtractSpodoptera littoralis (1st instar larvae)Insecticidal50 µg/µl36% mortality
Ajuga iva Crude Leaf ExtractSpodoptera littoralis (1st instar larvae)Insecticidal100 µg/µl70% mortality
Ajuga iva Crude Leaf ExtractSpodoptera littoralis (1st instar larvae)Insecticidal250 µg/µl87% mortality
Ajuga chamaepitys Methanolic FractionAcyrthosiphon pisum (Pea aphid)Antifeedant1 g/litre in artificial dietSignificant feeding deterrence
Anti-inflammatory Activity

Extracts of Ajuga species, which contain this compound, have demonstrated notable anti-inflammatory properties in various experimental models.[4][5][6] While direct studies on isolated this compound are scarce, the anti-inflammatory effects of the extracts suggest a potential role for this phytoecdysteroid. For example, a methanolic extract of Ajuga bracteosa, which was shown to contain this compound, significantly reduced carrageenan-induced paw edema in rats, a classic model of acute inflammation.[4]

Table 2: Anti-inflammatory Activity of Ajuga Extracts Containing this compound

Plant ExtractAnimal ModelAssayDoseResult
Ajuga bracteosa Methanolic ExtractRatsCarrageenan-induced paw edemaNot specifiedSignificant reduction in paw volume
Ajuga reptans Aqueous-ethanolic ExtractRatsCarrageenan-induced edema100 mg/kgModerate anti-inflammatory activity
Cytotoxic Activity

The cytotoxic potential of Ajuga extracts against various cancer cell lines has been investigated, with several studies reporting significant activity.[7][8] Although these studies primarily used crude extracts, the presence of this compound and other bioactive compounds is likely responsible for the observed effects. For instance, a methanolic fraction of Ajuga bracteosa exhibited significant cytotoxicity against MCF-7 (breast adenocarcinoma) and Hep-2 (larynx carcinoma) cell lines.[8]

Table 3: Cytotoxic Activity of Ajuga Extracts Containing this compound

Plant ExtractCell LineAssayIC50 Value
Ajuga bracteosa Methanolic FractionMCF-7 (Breast adenocarcinoma)MTT assay10 µg/ml
Ajuga bracteosa Methanolic FractionHep-2 (Larynx carcinoma)MTT assay5 µg/ml
Ajuga bracteosa Transgenic Line 3 (ABRL3) ExtractHepG2 (Hepatocellular carcinoma)Not specified57.1 ± 2.2 µg/mL
Ajuga bracteosa Transgenic Line 3 (ABRL3) ExtractLM3 (Murine mammary adenocarcinoma)Not specified46.2 ± 1.1 µg/mL
Ajuga bracteosa Transgenic Line 3 (ABRL3) ExtractA549 (Lung carcinoma)Not specified72.4 ± 1.3 µg/mL
Ajuga bracteosa Transgenic Line 3 (ABRL3) ExtractHT29 (Colorectal adenocarcinoma)Not specified73.3 ± 2.1 µg/mL
Ajuga bracteosa Transgenic Line 3 (ABRL3) ExtractMCF-7 (Breast adenocarcinoma)Not specified98.7 ± 1.6 µg/mL
Ajuga bracteosa Transgenic Line 3 (ABRL3) ExtractMDA-MB-231 (Breast adenocarcinoma)Not specified97.1 ± 2.5 µg/mL
Antibacterial Activity

Several studies have reported the antibacterial properties of Ajuga extracts.[9][10] These extracts have shown inhibitory activity against both Gram-positive and Gram-negative bacteria. While specific data for isolated this compound is not yet available, its contribution to the overall antibacterial effect of the extracts is plausible.

Table 4: Antibacterial Activity of Ajuga Extracts Containing this compound

Plant ExtractBacterial StrainAssayMIC Value
Ajuga integrifolia Methanol ExtractStaphylococcus aureusNot specified3.125 mg/mL
Ajuga integrifolia Ethanol ExtractStaphylococcus aureusNot specified3.125 mg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the typical experimental protocols used to evaluate the biological activities of this compound and Ajuga extracts.

Insecticidal Bioassay (Leaf-Smear Method)

This method is commonly used to assess the insecticidal activity of plant extracts against leaf-eating insects.

  • Extract Preparation: Dried and powdered plant material (e.g., leaves of Ajuga iva) is extracted with a suitable solvent like methanol. The solvent is then evaporated to yield a crude extract.

  • Treatment Solution: The crude extract is dissolved in an aqueous solution to prepare a series of concentrations (e.g., 50, 100, and 250 µg/µl).

  • Application: Leaves of a suitable host plant (e.g., castor bean for Spodoptera littoralis) are uniformly smeared with the extract solutions. Control leaves are treated with the solvent alone.

  • Insect Exposure: First instar larvae of the target insect are placed on the treated and control leaves within a petri dish.

  • Data Collection: Mortality rates are recorded at specified time intervals (e.g., 24, 48, and 72 hours). The data is then analyzed to determine the lethal concentration (e.g., LC50).

Experimental_Workflow_Insecticidal_Assay cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis P1 Plant Material (Ajuga sp.) P2 Extraction (Methanol) P1->P2 P3 Crude Extract P2->P3 P4 Treatment Solutions P3->P4 A1 Leaf Smearing P4->A1 A2 Insect Exposure (e.g., S. littoralis) A1->A2 A3 Incubation A2->A3 D1 Mortality Assessment A3->D1 D2 LC50 Calculation D1->D2

Fig. 1: Workflow for Insecticidal Bioassay.
Antifeedant Bioassay (Artificial Diet)

This method is employed to evaluate the feeding deterrence of a substance.

  • Extract Preparation: A methanolic fraction of the plant material is prepared.

  • Diet Preparation: The extract is incorporated into an artificial diet for the target insect (e.g., Acyrthosiphon pisum) at a specific concentration (e.g., 1 g/litre ).

  • Insect Exposure: A cohort of the target insects is fed on the treated artificial diet. A control group is fed on an untreated diet.

  • Data Collection: The amount of diet consumed by both groups is measured over a period of time. The antifeedant index is then calculated.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model for screening acute anti-inflammatory activity.

  • Animal Groups: Male Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Drug Administration: The test extract (dissolved in a suitable vehicle) is administered orally to the test group one hour before the induction of inflammation. The standard drug is administered to the standard group, and the vehicle to the control group.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, Hep-2) are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of the test extract. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specific period (e.g., 24 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Experimental_Workflow_MTT_Assay cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Seeding Cancer Cells C2 Incubation for Attachment C1->C2 T1 Addition of Test Compound C2->T1 T2 Incubation T1->T2 A1 MTT Addition T2->A1 A2 Formazan Solubilization A1->A2 A3 Absorbance Reading A2->A3 D1 Cell Viability Calculation A3->D1 D2 IC50 Determination D1->D2

Fig. 2: Workflow for Cytotoxicity (MTT) Assay.
Antibacterial Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The test extract is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific bacteria.

  • Determination of MIC: The MIC is determined as the lowest concentration of the extract that completely inhibits the visible growth of the bacteria.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its various biological effects are not yet fully elucidated. However, based on the known activities of phytoecdysteroids and related compounds, some potential pathways can be proposed.

Insect Molting Hormone Signaling

As a phytoecdysteroid, this compound likely interferes with the ecdysteroid signaling pathway in insects. This pathway is crucial for molting and metamorphosis. This compound may act as an agonist or antagonist of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). Binding of the natural insect hormone, 20-hydroxyecdysone (B1671079) (20E), to this complex initiates a transcriptional cascade that regulates the expression of genes involved in molting. Disruption of this pathway by this compound could lead to the observed insecticidal effects.

Ecdysteroid_Signaling_Pathway cluster_cell Insect Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EcR Ecdysone Receptor (EcR) This compound->EcR Binds/Interferes Complex This compound-EcR-USP Complex EcR->Complex USP Ultraspiracle Protein (USP) USP->Complex DNA DNA (Ecdysone Response Element) Complex->DNA Binds to Gene_Expression Altered Gene Expression DNA->Gene_Expression Regulates Molting Disruption Molting Disruption Gene_Expression->Molting Disruption Gene_Expression->Molting Disruption Mortality Mortality Gene_Expression->Mortality Molting Disruption->Mortality

Fig. 3: Proposed Interference of this compound with Insect Ecdysteroid Signaling.

Conclusion and Future Directions

This compound, a phytoecdysteroid from the Ajuga genus, demonstrates a compelling range of biological and pharmacological activities, including insecticidal, antifeedant, anti-inflammatory, cytotoxic, and antibacterial effects. While much of the current research has focused on crude extracts, the consistent presence and known bioactivity of this compound strongly suggest it is a key contributor to these properties.

Future research should prioritize the isolation and purification of this compound to enable more precise in vitro and in vivo studies. This will allow for the determination of specific quantitative data, such as IC50 and MIC values, for the pure compound. Furthermore, a deeper investigation into the molecular mechanisms of action is crucial. Elucidating the specific signaling pathways modulated by this compound will not only enhance our understanding of its biological effects but also pave the way for its potential development as a therapeutic agent or a lead compound for novel drug discovery. The promising spectrum of activities warrants further exploration to unlock the full therapeutic potential of this natural product.

References

In Vitro Bioactivity of Ajugalactone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Anti-inflammatory and Cytotoxic Potential of Ajugalactone, a Phytoecdysteroid from the Ajuga Genus

Introduction

This compound, a naturally occurring phytoecdysteroid isolated from plants of the Ajuga genus, has garnered significant interest within the scientific community for its potential therapeutic applications. Phytoecdysteroids, a class of plant-derived steroids, are known to exhibit a wide range of pharmacological effects. This technical guide provides a comprehensive overview of the in vitro screening of this compound's bioactivity, with a particular focus on its anti-inflammatory and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a mechanistic understanding of this compound's action at the cellular level.

Anti-inflammatory Activity of this compound

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The anti-inflammatory potential of extracts from the Ajuga genus has been well-documented, with studies pointing towards the inhibition of key inflammatory mediators.[1] While specific data for isolated this compound is limited, the collective evidence from Ajuga extracts strongly suggests that this compound contributes significantly to these anti-inflammatory effects. The primary mechanisms are believed to involve the inhibition of the NF-κB and MAPK signaling pathways, as well as the downstream inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3][4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3][4]

Extracts from Ajuga species have demonstrated a potent inhibitory effect on the NF-κB pathway.[5] It is hypothesized that this compound, as a key bioactive constituent, interferes with this pathway, likely by preventing the degradation of IκBα or by inhibiting the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IkB_NFkB_Complex IkB-NF-kB IKK->IkB_NFkB_Complex Phosphorylation of IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NFkB_Complex->NF-kB IkB Degradation This compound This compound This compound->IkB_NFkB_Complex Inhibition DNA DNA NF-kB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription MAPK_Signaling_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Phosphorylation Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Activation Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression This compound This compound This compound->MAPKK Inhibition MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h to allow cell attachment Cell_Seeding->Incubation1 Treatment Treat cells with various concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate IC50 value Measure_Absorbance->Data_Analysis Western_Blot_Workflow Cell_Treatment Treat cells with this compound Protein_Extraction Lyse cells and extract proteins Cell_Treatment->Protein_Extraction Protein_Quantification Quantify protein concentration (e.g., BCA assay) Protein_Extraction->Protein_Quantification SDS_PAGE Separate proteins by size using SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Protein_Transfer Blocking Block non-specific binding sites Protein_Transfer->Blocking Primary_Antibody Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect protein bands using chemiluminescence Secondary_Antibody->Detection Analysis Analyze band intensities Detection->Analysis

References

The Therapeutic Potential of Ajugalactone: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes available research on Ajugalactone and its presence within Ajuga species extracts. While this compound is a known bioactive phytoecdysteroid, a significant portion of the current research has been conducted on whole plant extracts rather than the isolated compound. Therefore, much of the quantitative data and mechanistic insights presented herein pertain to these extracts. This guide aims to provide a comprehensive overview for researchers, scientists, and drug development professionals, highlighting the therapeutic potential and indicating areas for future investigation into the purified compound.

Introduction

This compound is a naturally occurring phytoecdysteroid found in various species of the Ajuga genus (Lamiaceae family).[1][2] Phytoecdysteroids are plant-derived compounds that are structurally similar to insect molting hormones.[1] This structural analogy has led to significant interest in their insecticidal properties. Beyond their effects on insects, compounds from Ajuga species, including this compound, have been investigated for a range of pharmacological activities, including anti-inflammatory, anticancer, and wound-healing properties.[2][3][4]

This technical guide provides a detailed overview of the potential therapeutic applications of this compound, drawing from studies on Ajuga extracts in which it is a known constituent. It summarizes key quantitative data, outlines experimental protocols for assessing its biological activities, and explores the potential signaling pathways involved in its mechanism of action.

Data Presentation: Biological Activities of this compound-Containing Extracts

The following tables summarize the quantitative data on the biological activities of various Ajuga species extracts. It is important to note that the concentration of this compound within these extracts may vary, and other bioactive compounds present likely contribute to the observed effects.

Table 1: Anticancer and Cytotoxic Activities of Ajuga Species Extracts

Plant SpeciesExtract TypeCell Line(s)AssayIC50 / ActivityReference(s)
Ajuga bracteosaMethanol (B129727):ChloroformHepG2, LM3, A549, HT29, MCF-7, MDA-MB-231CytotoxicityIC50: 57.1 - 98.7 µg/mL[5]
Ajuga decumbensNot SpecifiedA549, HelaAnticancerIC50s up to 76.7 µM[4]
Ajuga integrifoliaEthanol (B145695)Not SpecifiedAnticancerMentioned as having activity[6]
Ajuga reptansEthanolicProstate and Lung Cancer CellsAntiproliferativeDemonstrated potential[7]

Table 2: Anti-inflammatory Activity of Ajuga Species Extracts

Plant SpeciesExtract TypeAssayKey FindingsIC50 ValueReference(s)
Ajuga integrifoliaEthanol5-LOX InhibitionSignificant inhibition52.99 µg/mL[6][8][9]
Ajuga integrifoliaEthanolCOX-1 InhibitionComparable to standard66.00 µg/mL[6][8][9]
Ajuga integrifoliaEthanolCOX-2 InhibitionComparable to standard71.62 µg/mL[6][8][9]
Ajuga integrifoliaMethanolProtein DenaturationPotent activity532 µg/mL[10]

Table 3: Insecticidal and Antifeedant Activity of Ajuga Species Extracts

Plant SpeciesTarget InsectActivity TypeKey FindingsLC50 / ED50Reference(s)
Ajuga ivaSpodoptera littoralisInsecticidalIncreased mortalityNot specified for this compound[1]
Ajuga chamaepitysAcyrthosiphon pisumAphicidalSystemic activityNot specified for this compound[1]

Experimental Protocols

This section details generalized methodologies for key experiments cited in the literature for evaluating the therapeutic potential of this compound-containing extracts.

Extraction and Isolation of this compound (General Protocol)

This compound is typically extracted from the dried and powdered aerial parts of Ajuga plants.

  • Maceration: The plant material is macerated with a solvent such as methanol or ethanol at room temperature for several days.

  • Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are further purified using chromatographic techniques such as column chromatography (often with silica (B1680970) gel) and High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like this compound.[4]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or an extract) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[5]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding and Treatment: Macrophage cells are seeded in 96-well plates and treated with various concentrations of the test compound for a short period before stimulation.

  • LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

  • Griess Reaction: After a 24-hour incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This reaction forms a colored azo dye.

  • Absorbance Measurement: The absorbance of the colored product is measured at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells. The IC50 value for NO inhibition can then be determined.

Insecticidal Activity: Leaf-Dip Bioassay

This method is commonly used to assess the toxicity of a compound to leaf-eating insects.

  • Preparation of Test Solutions: The test compound is dissolved in an appropriate solvent and diluted to various concentrations.

  • Leaf Treatment: Leaf discs from a suitable host plant are dipped into the test solutions for a few seconds and then allowed to air dry. Control leaves are dipped in the solvent alone.

  • Insect Exposure: The treated leaf discs are placed in petri dishes, and a known number of insect larvae (e.g., Spodoptera littoralis) are introduced.

  • Mortality Assessment: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours).

  • Data Analysis: The LC50 value (the concentration that causes 50% mortality) is calculated using probit analysis.[1]

Signaling Pathways and Mechanisms of Action

While direct evidence for this compound's modulation of specific signaling pathways is limited, studies on Ajuga extracts suggest the involvement of several key pathways in their therapeutic effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts from Ajuga species have been shown to inhibit NF-κB activation, suggesting a potential mechanism for their anti-inflammatory effects.[11][12][13]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB (Ubiquitination & Degradation) IkB->IkB_p IkB_p50_p65_center IkB->IkB_p50_p65_center NFkB_p50 p50 p50_p65_center NFkB_p50->p50_p65_center NFkB_p65 p65 NFkB_p65->p50_p65_center IkB_p->p50_p65_center Releases Nucleus Nucleus DNA DNA Transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Transcription Activates This compound This compound (in Ajuga extracts) This compound->IKK Inhibits p50_p65_center->DNA Translocation

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation, cell proliferation, differentiation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. Key MAPK subfamilies include ERK, JNK, and p38. Dysregulation of this pathway is implicated in various diseases, including cancer. Some studies suggest that compounds in Ajuga extracts can modulate MAPK signaling, which may contribute to their anticancer and anti-inflammatory activities.[3][14][15][16][17]

MAPK_Pathway cluster_nucleus Extracellular Extracellular Signals (Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Transcription_Factors Transcription Factors (e.g., AP-1, Myc) Nucleus->Transcription_Factors Cellular_Response Cellular Responses (Proliferation, Differentiation, Inflammation) Transcription_Factors->Cellular_Response This compound This compound (in Ajuga extracts) This compound->Raf Inhibits? This compound->MEK Inhibits?

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" and targeted for degradation. Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression. Aberrant activation of this pathway is a hallmark of many cancers. Extracts from Ajuga turkestanica have been shown to modulate Wnt signaling.[18][19][20][21][22]

Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Beta_Catenin_P P-β-catenin (Degradation) Beta_Catenin->Beta_Catenin_P TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocation & Binding Nucleus Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound (in Ajuga extracts) This compound->Destruction_Complex Modulates?

Caption: Potential interaction of this compound with the Wnt/β-catenin pathway.

Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions. Ligand binding to the Notch receptor initiates a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD). NICD then translocates to the nucleus, where it forms a complex with other proteins to activate the transcription of target genes. Similar to the Wnt pathway, extracts containing phytoecdysteroids have been found to influence Notch signaling.[18][23][24][25][26][27]

Notch_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Delta, Jagged) Receptor Notch Receptor Ligand->Receptor Binds S2_Cleavage S2 Cleavage (ADAM) Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Releases CSL CSL NICD->CSL Translocates & Binds Target_Genes Target Gene Expression (e.g., Hes, Hey) CSL->Target_Genes This compound This compound (in Ajuga extracts) This compound->S3_Cleavage Modulates?

Caption: Hypothesized influence of this compound on the Notch signaling pathway.

Conclusion and Future Directions

The available evidence from studies on Ajuga species extracts suggests that this compound is a promising bioactive compound with potential therapeutic applications in cancer, inflammation, and pest control. The anti-inflammatory properties may be mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK. Its cytotoxic effects against cancer cells could also be linked to the modulation of these and other pathways like Wnt and Notch, which are critical for cell proliferation and survival.

However, a significant knowledge gap exists regarding the specific biological activities and mechanisms of action of isolated this compound. Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • Quantitative Biological Assays: Systematic testing of purified this compound in a panel of in vitro and in vivo models of cancer, inflammation, and insect activity to determine its specific IC50 and LC50 values.

  • Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways directly modulated by this compound using techniques such as Western blotting, reporter gene assays, and transcriptomics.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features responsible for its activity and to potentially develop more potent and selective therapeutic agents.

Addressing these research questions will be crucial in fully realizing the therapeutic potential of this compound and advancing its development as a novel drug candidate.

References

Ajugalactone as a Phytoecdysteroid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ajugalactone, a prominent phytoecdysteroid isolated from various species of the Ajuga genus, has garnered significant scientific interest due to its diverse biological activities. As analogues of insect molting hormones, phytoecdysteroids like this compound play a crucial role in plant defense mechanisms. Beyond their effects on insects, these compounds have demonstrated a range of pharmacological properties in mammalian systems, including anti-inflammatory, anabolic, and wound-healing effects. This technical guide provides an in-depth overview of this compound's role as a phytoecdysteroid, focusing on its mechanism of action, associated signaling pathways, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones, known as ecdysteroids.[1] These compounds are synthesized by various plant species, including those from the Ajuga genus, as a defense mechanism against herbivorous insects.[2] this compound is a characteristic phytoecdysteroid found in several Ajuga species, including Ajuga reptans, Ajuga turkestanica, and Ajuga taiwanensis.[3][4]

Functionally, this compound exhibits a notable anti-molting effect in insects by interfering with the normal function of the ecdysone (B1671078) receptor, a key regulator of insect development and metamorphosis.[2] In addition to its insecticidal properties, this compound has shown promising biological activities in mammalian models. These include anti-inflammatory effects and the potential to promote wound healing, making it a molecule of interest for drug discovery and development.[3][5] This guide will delve into the technical aspects of this compound's bioactivity, providing researchers with the necessary information to design and execute further studies.

Biological Activities and Quantitative Data

The biological activities of this compound are multifaceted, spanning from insect growth regulation to potential therapeutic applications in mammals. While specific quantitative data for purified this compound is limited in publicly available literature, studies on Ajuga extracts provide valuable insights into its potency.

Insect Molting Inhibition
Anti-inflammatory Activity

Extracts of Ajuga species containing this compound have demonstrated significant anti-inflammatory properties.[5] The primary mechanism is believed to be the inhibition of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Table 1: Anti-inflammatory Activity of Ajuga Extracts

Plant ExtractAssayIC50 Value (µg/mL)Reference CompoundReference Compound IC50 (µg/mL)
Ajuga integrifolia (Ethanol Extract)COX-1 Inhibition66.00Indomethacin40.57
Ajuga integrifolia (Ethanol Extract)COX-2 Inhibition71.62Indomethacin54.39
Ajuga integrifolia (Ethanol Extract)5-LOX Inhibition52.99Zileuton32.41

Note: The data presented is for crude extracts and not purified this compound. The contribution of this compound to these values is not explicitly defined.

Ecdysone Receptor Binding Affinity

As a phytoecdysteroid, this compound is expected to bind to the ecdysone receptor (EcR). The binding affinity, typically expressed as a dissociation constant (Kd) or inhibition constant (Ki), is a critical parameter for understanding its mechanism of action in insects. While general ecdysone receptor binding has been established for phytoecdysteroids, specific Ki or Kd values for this compound are not currently available in the surveyed literature.

Signaling Pathways

Recent research has begun to elucidate the molecular pathways through which this compound exerts its biological effects. The primary signaling cascades identified are the PDGFR/MAPK pathway in the context of wound healing and a hypothesized involvement of the NF-κB pathway in its anti-inflammatory actions.

PDGFR/MAPK Signaling Pathway in Wound Healing

Studies on Ajuga taiwanensis have demonstrated that this compound, along with other constituents of the plant extract, promotes wound healing by activating the Platelet-Derived Growth Factor Receptor (PDGFR) and the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] This pathway is crucial for cell proliferation, migration, and tissue regeneration.

PDGFR_MAPK_Pathway This compound This compound PDGFR PDGFR This compound->PDGFR Activates PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt Cell_Response Cellular Response (Proliferation, Migration, Wound Healing) p_Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Cell_Response

PDGFR/MAPK signaling pathway activated by this compound.
Hypothesized NF-κB Signaling Pathway in Inflammation

Given this compound's demonstrated anti-inflammatory properties through the inhibition of COX-2, it is hypothesized to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including COX-2. This compound may inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_IkB->IKK Active_NFkB Active NF-κB NFkB_IkB->Active_NFkB IκB Degradation Proteasome Proteasomal Degradation p_IkB->Proteasome Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Active_NFkB->Gene_Expression Induces This compound This compound This compound->IKK Inhibits

Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.

Ecdysone Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of ligands to the ecdysone receptor.

Objective: To determine the binding affinity (Ki) of this compound for the insect ecdysone receptor (EcR) and its heterodimeric partner, ultraspiracle (USP).

Materials:

  • Purified recombinant EcR and USP proteins

  • Radiolabeled ligand (e.g., [³H]ponasterone A)

  • This compound

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol, 5 mM β-mercaptoethanol)

  • Wash buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filter manifold apparatus

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the purified EcR/USP heterodimer and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Add increasing concentrations of unlabeled this compound to the reaction mixtures. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of unlabeled ecdysone or a known high-affinity ligand (non-specific binding).

  • Incubate the reaction mixtures to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).

  • Rapidly filter the reaction mixtures through glass fiber filters using a filter manifold. The filters will trap the protein-ligand complexes.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Ecdysone_Binding_Assay Start Start Prepare_Mix Prepare Reaction Mix (EcR/USP, [³H]ponasterone A) Start->Prepare_Mix Add_this compound Add Increasing Concentrations of this compound Prepare_Mix->Add_this compound Incubate Incubate to Equilibrium Add_this compound->Incubate Filter Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Calculate Calculate Specific Binding, IC50, and Ki Measure->Calculate End End Calculate->End

Workflow for the ecdysone receptor competitive binding assay.
In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory activity of compounds against COX-2.

Objective: To determine the IC50 value of this compound for the inhibition of COX-2 activity.

Materials:

  • Recombinant human COX-2 enzyme

  • COX-2 substrate (e.g., arachidonic acid)

  • Fluorometric probe (e.g., AMPLEX Red)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound

  • Positive control inhibitor (e.g., celecoxib)

  • 96-well microplate (black, clear bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the fluorometric probe.

  • Add various concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control inhibitor.

  • Initiate the reaction by adding the COX-2 enzyme to all wells except for a no-enzyme control.

  • Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Start the enzymatic reaction by adding the arachidonic acid substrate.

  • Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, ~590 nm emission for AMPLEX Red).

  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration.

  • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Objective: To determine if this compound inhibits NF-κB activation in a cell-based model.

Materials:

  • A mammalian cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).

  • Cell culture medium and supplements.

  • This compound.

  • An NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)).

  • Luciferase assay reagent.

  • 96-well cell culture plates (white, clear bottom).

  • Luminometer.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include a vehicle control.

  • Stimulate the cells with the NF-κB activator (e.g., TNF-α) to induce pathway activation. Include an unstimulated control.

  • Incubate the cells for a period sufficient for luciferase expression (e.g., 6-8 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected Renilla luciferase or a separate viability assay) if necessary.

  • Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the stimulated vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the MAPK signaling cascade.

Objective: To determine if this compound induces the phosphorylation of PDGFR, Akt, and ERK in a relevant cell line (e.g., human dermal fibroblasts).

Materials:

  • Human dermal fibroblasts (or other relevant cell line).

  • Cell culture medium and supplements.

  • This compound.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-p-PDGFR, anti-PDGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture the cells to a suitable confluency.

  • Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and quantify the band intensities.

  • Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.

Conclusion

This compound stands out as a phytoecdysteroid with significant potential in both agriculture, as a natural insecticide, and in medicine, as a lead compound for the development of anti-inflammatory and wound-healing agents. Its ability to modulate key signaling pathways such as the PDGFR/MAPK and potentially the NF-κB pathway underscores its therapeutic promise. However, a notable gap in the current literature is the lack of quantitative bioactivity data for the purified compound. Future research should focus on isolating this compound in sufficient quantities to perform comprehensive dose-response studies to determine its precise IC50 and Ki values for its various biological targets. Such data are essential for a thorough understanding of its structure-activity relationships and for advancing its development as a potential therapeutic agent. This technical guide provides a framework for researchers to pursue these and other investigations into the multifaceted role of this compound.

References

Methodological & Application

Application Notes and Protocols for Ajugalactone Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalactone is a naturally occurring phytoecdysteroid found in various plants of the Ajuga genus, such as Ajuga reptans and Ajuga turkestanica. Phytoecdysteroids are a class of compounds with a wide range of reported biological activities, including anabolic, adaptogenic, and anti-inflammatory effects. This compound, in particular, has garnered interest for its potential therapeutic applications. These application notes provide detailed protocols for the extraction and purification of this compound from plant sources, intended to guide researchers in obtaining this compound for further investigation.

Data Presentation

The following table summarizes quantitative data related to the extraction and purification of compounds from Ajuga species. It is important to note that specific yield and recovery rates for this compound are not widely reported in the literature; therefore, the data presented for purification steps are based on analogous phytoecdysteroid purifications and should be considered as illustrative examples.

ParameterValuePlant Source & ConditionsCitation
Extraction
Crude Methanolic Extract Yield24.3% (w/w)Ajuga reptans (whole plant), methanolic extraction at room temperature.[1]
Aqueous Extract Yield26.2% ± 0.18%Ajuga reptans herb, aqueous extraction.[2][3][4]
50% Ethanol (B145695) Extract Yield28.4% ± 0.21%Ajuga reptans herb, 50% ethanol extraction.[2][3][4]
70% Ethanol Extract Yield28.9% ± 0.24%Ajuga reptans herb, 70% ethanol extraction.[2][3][4]
Purification
This compound Content in A. reptans cell culturePresent (elicited by MnSO4)Ajuga reptans callus culture with 2.5 mM MnSO4.
Recovery after Silica (B1680970) Gel Chromatography~50% (for Azadirachtin)Illustrative example from a similar compound purification.[5]
Purity after Preparative HPLC>99%General achievable purity for phytoecdysteroids.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the solvent extraction of this compound from dried and powdered Ajuga plant material.

1.1. Materials and Reagents:

  • Dried and powdered Ajuga plant material (e.g., aerial parts of Ajuga turkestanica)[6]

  • Methanol (B129727) (HPLC grade)

  • n-Hexane (ACS grade)

  • Dichloromethane (DCM) (ACS grade)

  • Rotary evaporator

  • Filtration apparatus

1.2. Extraction Procedure:

  • Weigh 100 g of dried and powdered Ajuga plant material.

  • Macerate the plant material in 500 mL of methanol at room temperature for 48 hours with occasional stirring.

  • Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the methanol extract.

  • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

  • Combine all the methanol filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

1.3. Defatting of the Crude Extract:

  • Suspend the crude methanol extract in 200 mL of a methanol-water mixture (9:1 v/v).

  • Transfer the suspension to a separatory funnel and add 200 mL of n-hexane.

  • Shake the funnel vigorously for 5 minutes and allow the layers to separate.

  • Collect the lower methanol-water layer.

  • Repeat the partitioning with n-hexane two more times to remove nonpolar compounds like fats and chlorophyll.

  • Evaporate the defatted methanol-water extract to dryness under reduced pressure.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the initial purification of the defatted extract using silica gel column chromatography.

2.1. Materials and Reagents:

  • Defatted Ajuga extract

  • Silica gel (60-120 mesh) for column chromatography

  • Chloroform (B151607) (ACS grade)

  • Methanol (ACS grade)

  • Glass chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp (254 nm)

2.2. Column Preparation and Sample Loading:

  • Prepare a slurry of silica gel in chloroform.

  • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, with a layer of chloroform above the stationary phase.

  • Dissolve the defatted extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.

2.3. Elution and Fraction Collection:

  • Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol. A suggested gradient is as follows:

    • 100% Chloroform

    • Chloroform:Methanol (98:2, v/v)

    • Chloroform:Methanol (95:5, v/v)

    • Chloroform:Methanol (90:10, v/v)

    • Chloroform:Methanol (80:20, v/v)

  • Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.

  • Monitor the fractions by TLC using a chloroform:methanol (9:1, v/v) solvent system and visualize the spots under a UV lamp at 254 nm.

  • Pool the fractions containing the spot corresponding to the Rf value of a standard this compound (if available) or fractions showing similar TLC profiles in the expected region for phytoecdysteroids.

  • Evaporate the pooled fractions to dryness.

Protocol 3: High-Purity Purification by Preparative HPLC

This protocol details the final purification step to obtain high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Reagents:

  • Partially purified this compound fractions from column chromatography

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

3.2. HPLC Conditions:

  • Mobile Phase A: Water (or water with 0.1% formic acid)

  • Mobile Phase B: Acetonitrile (or acetonitrile with 0.1% formic acid)

  • Gradient: A typical gradient would start with a lower percentage of Mobile Phase B and gradually increase. For example:

    • 0-5 min: 20% B

    • 5-25 min: 20-50% B (linear gradient)

    • 25-30 min: 50-80% B (linear gradient)

    • 30-35 min: 80% B (isocratic)

    • 35-40 min: 80-20% B (linear gradient for column re-equilibration)

  • Flow Rate: 10-20 mL/min (depending on column dimensions)

  • Detection: UV at 245 nm

  • Injection Volume: Variable, depending on sample concentration and column capacity.

3.3. Purification Procedure:

  • Dissolve the partially purified this compound fraction in the initial mobile phase composition (e.g., 20% acetonitrile in water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the peak of this compound based on retention time (determined from analytical HPLC if available).

  • Combine the pure fractions and evaporate the solvent, typically using a freeze-dryer or a rotary evaporator, to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

Mandatory Visualizations

G cluster_extraction Extraction Workflow cluster_purification Purification Workflow plant_material Dried Ajuga Plant Material maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract defatting Liquid-Liquid Partitioning (vs. n-Hexane) crude_extract->defatting concentration2 Concentration defatting->concentration2 defatted_extract Defatted Extract concentration2->defatted_extract column_chromatography Silica Gel Column Chromatography defatted_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection concentration3 Concentration of Pooled Fractions fraction_collection->concentration3 semi_pure Semi-Pure this compound concentration3->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

G cluster_pathway This compound and the PDGFR/MAPK Signaling Pathway This compound This compound pdgfr PDGFR-β This compound->pdgfr Activates pi3k PI3K pdgfr->pi3k May also influence ras Ras pdgfr->ras akt Akt pi3k->akt proliferation Cell Proliferation, Migration, & Wound Healing akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk Phosphorylates erk->proliferation Promotes

Caption: this compound's Role in Activating the PDGFR/MAPK Pathway.

References

Application Note: Quantification of Ajugalactone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ajugalactone, a phytoecdysteroid found in various plant species of the Ajuga genus. This method is designed for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require accurate quantification of this compound in plant extracts and other matrices. The protocol outlines sample preparation, chromatographic conditions, method validation parameters, and data analysis, ensuring reproducible and accurate results.

Introduction

This compound is a C-29 phytoecdysteroid that has been identified in plants of the Ajuga genus, such as Ajuga reptans.[1][2] Phytoecdysteroids are a class of compounds with a wide range of reported biological activities, making them of significant interest for pharmaceutical and nutraceutical applications.[3][4] Accurate and precise quantification of this compound is crucial for quality control of herbal raw materials, standardization of extracts, and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in complex mixtures like plant extracts.[5][6] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method coupled with UV detection.

Experimental Protocols

Sample Preparation

For Plant Material (e.g., Ajuga reptans):

  • Drying and Grinding: Dry the plant material (e.g., aerial parts) at 40°C to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a suitable flask.

    • Add 25 mL of 70% methanol (B129727) (v/v).

    • Perform extraction using ultrasonication for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

For Purified Samples or Fractions:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Condition
HPLC System Agilent 1100 Series or equivalent with a binary pump, autosampler, column oven, and UV-Vis detector.
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B (linear gradient); 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B (equilibration).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 254 nm.
Injection Volume 10 µL.
Standard Preparation and Calibration
  • Stock Solution: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Calibration Curve: Inject each calibration standard into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaExample Data
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 95 - 105%98.7%
Precision (% RSD) Intra-day: ≤ 2%; Inter-day: ≤ 2%Intra-day: 1.2%; Inter-day: 1.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.5 µg/mL
Specificity No interfering peaks at the retention time of this compound.Peak purity index > 0.999

Data Presentation

The quantitative data for this compound in different samples can be summarized in the following table.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)15.2125001.0
Standard 2 (10 µg/mL)15.212650010.0
Standard 3 (50 µg/mL)15.263000050.0
Sample A15.325480020.4
Sample B15.245120036.1

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Ajuga reptans) extraction Extraction with 70% Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing results Results data_processing->results

Caption: Workflow for this compound quantification.

Phytoecdysteroid Signaling Pathway

signaling_pathway phytoecdysteroids Phytoecdysteroids (e.g., this compound) membrane_receptor Membrane Receptor (?) phytoecdysteroids->membrane_receptor Binds pi3k PI3K membrane_receptor->pi3k Activates mapk MAPKs membrane_receptor->mapk Modulates akt Akt pi3k->akt Activates nfkb NF-κB akt->nfkb Inhibits cellular_responses Cellular Responses (e.g., Anti-inflammatory, Anabolic) akt->cellular_responses Leads to nfkb->cellular_responses Leads to mapk->cellular_responses Leads to

Caption: Phytoecdysteroid signaling pathway.

References

Application Notes and Protocols for the GC-MS Analysis of Ajugalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalactone is a phytoecdysteroid, a class of compounds with a steroidal skeleton, found in plants of the Ajuga genus. These compounds are of significant interest to researchers in various fields, including pharmacology and drug development, due to their diverse biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds. However, due to the low volatility of phytoecdysteroids like this compound, derivatization is a necessary step to facilitate their analysis by GC-MS.[1][2][3][4]

This document provides a detailed application note and a generalized protocol for the analysis of this compound using GC-MS. The methodologies described are based on established procedures for the analysis of similar steroidal compounds and phytoecdysteroids, as direct, specific protocols for this compound are not widely documented.[5][6]

Principle of Analysis

The GC-MS analysis of this compound involves three main stages:

  • Sample Preparation and Extraction: Isolation of this compound from the plant matrix or other sample sources.

  • Derivatization: Chemical modification of this compound to increase its volatility and thermal stability for gas chromatography. Trimethylsilylation is a common and effective derivatization technique for compounds with hydroxyl groups, such as phytoecdysteroids.[4][5][7]

  • GC-MS Analysis: Separation of the derivatized this compound from other components in the gas chromatograph followed by detection and identification by the mass spectrometer.

Experimental Protocols

Sample Preparation and Extraction

The extraction of this compound from plant material is a critical first step. A generalized solid-liquid extraction protocol is provided below.

Materials:

  • Dried and powdered plant material (e.g., Ajuga species)

  • Methanol (B129727), HPLC grade

  • Hexane (B92381), HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Accurately weigh approximately 1 gram of the dried, powdered plant material.

  • Add 10 mL of methanol to the plant material in a suitable flask.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant.

  • Repeat the extraction process (steps 2-5) two more times with fresh methanol.

  • Combine all the methanol extracts.

  • To remove nonpolar interfering compounds, perform a liquid-liquid extraction by adding an equal volume of hexane to the combined methanol extract. Vortex thoroughly and allow the layers to separate. Discard the upper hexane layer. Repeat this step twice.

  • Evaporate the methanol from the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a small volume of methanol for further purification by SPE if necessary, following the manufacturer's instructions for the C18 cartridges.

Derivatization: Trimethylsilylation

To make this compound amenable to GC-MS analysis, its polar hydroxyl groups must be derivatized.[2][3][4][5] This protocol describes the formation of trimethylsilyl (B98337) (TMS) ethers.

Materials:

  • Dried this compound extract or standard

  • Pyridine (B92270), anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Ensure the this compound extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen.

  • To the dried extract in a GC vial, add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial tightly and vortex for 1 minute.

  • Heat the vial at 70°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

Parameter Suggested Value
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50 - 800 amu
Solvent Delay5 minutes

Data Presentation

Table 1: Hypothetical GC-MS Data for Derivatized this compound

CompoundRetention Time (min)Molecular Ion (M+)Key Fragment Ions (m/z)
This compound-TMS derivative(To be determined)(Calculated based on TMS derivative)(To be determined from fragmentation)

Predicted Fragmentation Pattern of this compound-TMS Derivative

The mass spectrum of the this compound-TMS derivative is expected to show a molecular ion peak corresponding to the fully silylated molecule. The fragmentation pattern will likely involve the characteristic loss of trimethylsilyl groups (-Si(CH3)3, 73 Da) and trimethylsilanol (B90980) (-OSi(CH3)3, 90 Da).[8] Cleavage of the steroid backbone is also expected, providing structural information. The interpretation of the mass spectrum is crucial for confirming the identity of the compound.

Mandatory Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction purification Purification (LLE/SPE) extraction->purification dried_extract Dried Extract purification->dried_extract derivatization Trimethylsilylation (BSTFA/TMCS) dried_extract->derivatization derivatized_sample Volatile Derivative derivatization->derivatized_sample injection Injection derivatized_sample->injection separation GC Separation injection->separation detection MS Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Derivatization_Pathway This compound This compound (with -OH groups) TMS_this compound This compound-TMS Derivative (with -O-Si(CH3)3 groups) This compound->TMS_this compound + Reagents, Heat Reagents BSTFA + TMCS (Silylating Agents) Properties Increased Volatility & Thermal Stability TMS_this compound->Properties

Caption: Logical relationship of the derivatization process for this compound.

Conclusion

The GC-MS analysis of this compound, following appropriate extraction and derivatization, provides a robust method for its identification and quantification. The protocols outlined in this application note serve as a comprehensive guide for researchers. It is important to emphasize that method optimization, particularly for the GC temperature program and MS parameters, is crucial for achieving the best results. The use of an authentic this compound standard is essential for definitive identification and accurate quantification. Further research is needed to establish a comprehensive library of mass spectra and retention indices for this compound and other phytoecdysteroids to facilitate their routine analysis.

References

Application Note & Protocol: Quantification of Ajugalactone in Plant Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ajugalactone, a phytoecdysteroid found in various plants of the Ajuga genus, has garnered scientific interest for its potential biological activities.[1][2] Phytoecdysteroids are naturally occurring polyhydroxylated steroids that play a role in plant defense and have shown various pharmacological effects in preclinical studies.[3][4] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the analysis of phytoecdysteroids due to its specificity, sensitivity, and reproducibility.[5][6] This document provides a detailed protocol for the extraction and quantification of this compound in plant extracts using HPLC-UV.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is designed for the efficient extraction of this compound from dried and powdered plant material, such as Ajuga reptans.

Materials:

  • Dried and powdered Ajuga plant material

  • n-Hexane (ACS grade)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Defatting: Weigh 10 g of the dried, powdered plant material and place it in a flask. Add 100 mL of n-hexane and agitate for 24 hours at room temperature. Filter the mixture and discard the n-hexane. Repeat this step three times to ensure complete removal of nonpolar compounds.

  • Intermediate Polarity Extraction: To the same plant material, add 100 mL of chloroform and agitate for 24 hours at room temperature. Filter and discard the chloroform. This step removes compounds of intermediate polarity.

  • Methanol Extraction: Add 100 mL of methanol to the plant residue and extract for 24 hours at room temperature with continuous agitation.[1]

  • Filtration and Concentration: Filter the methanol extract to remove plant debris. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Sample Preparation for HPLC: Accurately weigh a portion of the dried crude extract and dissolve it in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

HPLC-UV Quantification of this compound

This section details the instrumental conditions for the quantification of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B; 5-20 min: 20-40% B; 20-30 min: 40-80% B; 30-35 min: 80-20% B; 35-40 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C

| Detection Wavelength | 245 nm[1] |

Standard Preparation and Calibration:

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard.

Data Presentation

The following tables summarize the expected quantitative data from the validation of the HPLC-UV method for this compound quantification. These values are representative for phytoecdysteroids like 20-hydroxyecdysone (B1671079) and should be established for each specific laboratory setup.[1][5]

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Specificity No interfering peaks at the retention time of this compound

Table 2: Example Calibration Curve Data for this compound Standard

Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000

Mandatory Visualization

experimental_workflow cluster_extraction Plant Extract Preparation cluster_hplc HPLC-UV Analysis cluster_quantification Quantification plant_material Dried & Powdered Plant Material defatting Defatting (n-Hexane) plant_material->defatting chloroform_extraction Chloroform Extraction defatting->chloroform_extraction methanol_extraction Methanol Extraction chloroform_extraction->methanol_extraction concentration Concentration (Rotary Evaporator) methanol_extraction->concentration final_sample_prep Sample Preparation for HPLC concentration->final_sample_prep hplc_injection HPLC Injection final_sample_prep->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (245 nm) separation->detection data_analysis Data Analysis detection->data_analysis quantification This compound Quantification data_analysis->quantification standard_prep Standard Preparation calibration_curve Calibration Curve Construction standard_prep->calibration_curve calibration_curve->quantification

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ajugalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalactone, a phytoecdysteroid found in plants of the Ajuga genus, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the anti-inflammatory activity of this compound. The assays described herein are fundamental for screening and elucidating the mechanisms of action of novel anti-inflammatory agents. While specific quantitative efficacy data for isolated this compound is limited in publicly available literature, this guide offers protocols and representative data from extracts of Ajuga species known to contain this compound, providing a framework for its evaluation.

Data Presentation: In Vitro Anti-inflammatory Activity

AssayPlant ExtractTest SystemIC50 / InhibitionReference CompoundIC50 of Reference
COX-1 Inhibition Ajuga integrifolia (Ethanol extract)In vitro enzyme assay66.00 µg/mLIndomethacin40.57 µg/mL
COX-2 Inhibition Ajuga integrifolia (Ethanol extract)In vitro enzyme assay71.62 µg/mLIndomethacin54.39 µg/mL
5-LOX Inhibition Ajuga integrifolia (Ethanol extract)In vitro enzyme assay52.99 µg/mLZileuton32.41 µg/mL
Nitric Oxide (NO) Production Not specified for this compoundLPS-stimulated RAW 264.7 cellsData not availableL-NMMA~65.6 µM
TNF-α Production Ajuga iva (Ethanolic extract)LPS-stimulated THP-1 cells32% inhibition at 2 mg/mLData not availableData not available
IL-6 Production Ajuga iva (Ethanolic extract)LPS-stimulated THP-1 cells72.72% inhibition at 2 mg/mLData not availableData not available

Key In Vitro Anti-inflammatory Assays: Experimental Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours. Include a vehicle control (solvent only) and a positive control (e.g., L-NMMA).

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for a further 18-24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in each sample using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control. Calculate the IC50 value.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Griess Assay seed Seed RAW 264.7 cells incubate1 Incubate 24h seed->incubate1 treat Add this compound incubate1->treat lps Add LPS (1 µg/mL) treat->lps incubate2 Incubate 18-24h lps->incubate2 supernatant Collect Supernatant incubate2->supernatant griess Add Griess Reagent supernatant->griess read Read Absorbance (540 nm) griess->read

Caption: Workflow for the Nitric Oxide (NO) production assay.

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)

Principle: This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme. The assay fluorometrically detects Prostaglandin G2 (PG2), an intermediate product generated by COX-2 from arachidonic acid. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of COX-2 activity.

Protocol:

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, Human Recombinant COX-2, and a positive control like Celecoxib) as per the manufacturer's instructions (e.g., Cayman Chemical, Abcam).

  • Assay Plate Setup: In a 96-well white opaque plate, add the following to their respective wells:

    • Enzyme Control (EC): 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): 10 µL of the positive control (e.g., Celecoxib).

    • Test Sample (S): 10 µL of this compound at various concentrations.

  • Reaction Mix Preparation: Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and reconstituted COX-2 enzyme.

  • Reaction Initiation: Add 80 µL of the reaction master mix to each well. Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the slope of the linear range of the kinetic curve for each well. Determine the percentage inhibition of COX-2 activity for each concentration of this compound relative to the enzyme control. Calculate the IC50 value.

Workflow Diagram:

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection plate Prepare 96-well plate add_controls Add Controls & this compound plate->add_controls master_mix Add Reaction Master Mix add_controls->master_mix add_substrate Add Arachidonic Acid master_mix->add_substrate measure Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) add_substrate->measure

Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.

Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay

Principle: This assay measures the ability of this compound to inhibit the secretion of the pro-inflammatory cytokines TNF-α and IL-6 from LPS-stimulated macrophages (e.g., RAW 264.7 or THP-1 cells). The concentration of the cytokines in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Seeding: Follow steps 1 and 2 as described in the Nitric Oxide Production Assay protocol.

  • Compound Treatment and Stimulation: Follow steps 3 and 4 as described in the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

    • This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by the addition of a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample using a standard curve generated with recombinant cytokines. Determine the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control. Calculate the IC50 values.

Signaling Pathway Analysis

The anti-inflammatory effects of compounds from the Ajuga genus are often attributed to their modulation of key inflammatory signaling pathways. While specific studies on this compound are emerging, the NF-κB, MAPK, and JAK/STAT pathways are primary targets for investigation. An extract of Ajuga taiwanensis, containing this compound, has been shown to decrease IL-1β and IL-6 expression and activate the PDGFR/MAPK pathway[1][2].

NF-κB Signaling Pathway

Principle: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. The effect of this compound on this pathway can be assessed using a luciferase reporter gene assay.

NF-κB Luciferase Reporter Assay Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM with 10% FBS.

    • Seed the cells in a 96-well plate.

    • Co-transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).

  • Compound Treatment: After 24 hours of transfection, pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Pathway Activation: Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activation by this compound compared to the TNF-α-stimulated vehicle control.

Signaling Pathway Diagram:

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes translocation & binding This compound This compound This compound->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK and JAK/STAT Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are also critical in mediating inflammatory responses. The MAPK family (including ERK, JNK, and p38) and the JAK/STAT pathway are activated by various cytokines and stressors, leading to the expression of inflammatory mediators. The effect of this compound on these pathways can be investigated by Western blotting to detect the phosphorylation status of key proteins in the cascades (e.g., p-ERK, p-JNK, p-p38, p-JAK, p-STAT).

Signaling Pathway Diagrams:

G cluster_mapk MAPK Signaling Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation This compound This compound This compound->MAPKK inhibits?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

G cluster_jak_stat JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Gene_Expression Gene Expression Nucleus->Gene_Expression This compound This compound This compound->JAK inhibits?

Caption: Postulated interference of this compound with the JAK/STAT signaling pathway.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. While quantitative data for the isolated compound remains to be fully elucidated, the methodologies described will enable researchers to generate robust and reliable data to characterize its efficacy and mechanism of action. Further investigation into the specific molecular targets of this compound within the NF-κB, MAPK, and JAK/STAT signaling pathways will be crucial in advancing its potential as a novel anti-inflammatory therapeutic agent.

References

Application Notes and Protocols for Testing Ajugalactone in a Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[1][2] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rodent paw elicits a biphasic inflammatory response. The initial phase (0-6 hours) involves the release of histamine, serotonin, and bradykinin. The later phase (after 6 hours) is characterized by the production of prostaglandins (B1171923) and cytokines, mediated by enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4]

Ajugalactone, a phytoecdysteroid isolated from plants of the Ajuga genus, has demonstrated significant anti-inflammatory potential.[5][6] Compounds from this genus have been shown to inhibit pro-inflammatory mediators and modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7] These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[8][9] This document provides detailed protocols for evaluating the anti-inflammatory efficacy of this compound using the carrageenan-induced paw edema model.

Experimental Protocols

Animals

Male Wistar rats or Swiss albino mice with a body weight between 150-200g and 25-30g, respectively, are commonly used.[10][11] Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week to acclimatize before the experiment.[3] All animal procedures should be conducted in accordance with institutional animal care and use guidelines.

Materials
  • This compound (Test Compound)

  • Carrageenan (Lambda, Type IV)

  • Indomethacin or Dexamethasone (Reference Drug)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose, Saline with 1% Tween 80)

  • Sterile 0.9% Saline

  • Plethysmometer or Digital Calipers

  • Syringes and Needles (26-30 gauge)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Reagents for euthanasia (e.g., CO2, pentobarbital)

  • Equipment for tissue homogenization and analysis (ELISA kits, Western blot reagents, etc.)

Experimental Design and Procedure

Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Analysis acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting acclimatization->fasting grouping Randomly Assign to Groups fasting->grouping baseline Measure Baseline Paw Volume grouping->baseline dosing Administer this compound/Vehicle/Reference baseline->dosing induction Inject Carrageenan (1%) into Paw dosing->induction measurements Measure Paw Volume at 1, 2, 3, 4, 5 hours induction->measurements euthanasia Euthanize Animals (e.g., at 5 hours) measurements->euthanasia collection Collect Paw Tissue and Blood euthanasia->collection data_analysis Calculate % Inhibition of Edema collection->data_analysis biochemical Biochemical Assays (ELISA, Western Blot) data_analysis->biochemical histology Histopathological Examination biochemical->histology

Caption: Experimental workflow for evaluating this compound in the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I (Normal Control): Receive vehicle only.

    • Group II (Carrageenan Control): Receive vehicle + carrageenan.

    • Group III (Reference Drug): Receive Indomethacin (e.g., 10 mg/kg, p.o.) + carrageenan.

    • Group IV-VI (this compound): Receive this compound (e.g., 10, 25, 50 mg/kg, p.o.) + carrageenan.

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a plethysmometer.[12]

  • Drug Administration: Administer the vehicle, reference drug, or this compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[13][14]

  • Induction of Edema: Inject 0.1 mL of a freshly prepared 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each animal (except the Normal Control group).[3][13]

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13] The increase in paw volume is calculated by subtracting the baseline measurement from the post-injection measurement.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula:[14]

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Biochemical and Histopathological Analysis
  • Sample Collection: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals. Collect blood samples via cardiac puncture for serum separation. Excise the inflamed paw tissue.[3]

  • Tissue Homogenization: Homogenize the paw tissue in an appropriate buffer for subsequent biochemical analysis.

  • Measurement of Inflammatory Mediators: Use the tissue homogenate supernatant or serum to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other mediators (PGE₂, NO) using specific ELISA kits.[15]

  • Western Blot Analysis: Analyze the expression of key inflammatory proteins such as COX-2 and iNOS in the paw tissue homogenates.[4] Further analysis can be done on the phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

  • Histopathological Examination: Fix a portion of the paw tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the sections for edema, inflammatory cell infiltration, and overall tissue architecture.[16][17]

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at Hours Post-Carrageenan% Inhibition of Edema at 5h
1h 2h
Carrageenan Control -Mean ± SEMMean ± SEM
Indomethacin 10Mean ± SEMMean ± SEM
This compound 10Mean ± SEMMean ± SEM
This compound 25Mean ± SEMMean ± SEM
This compound 50Mean ± SEMMean ± SEM

Table 2: Effect of this compound on Pro-inflammatory Mediators in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-1β (pg/mg protein)PGE₂ (pg/mg protein)COX-2 Expression (relative units)iNOS Expression (relative units)
Normal Control -Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Carrageenan Control -Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Indomethacin 10Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound 50Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Signaling Pathway Diagrams

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation.[8][18] Carrageenan can activate this pathway, leading to the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades IkB_NFkB IκBα-NF-κB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds & Transcribes ProInflam Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflam Binds & Transcribes Carrageenan Carrageenan Carrageenan->TLR4

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway in Inflammation

The MAPK signaling pathway is another crucial cascade involved in the inflammatory response, regulating cytokine production and cellular stress responses.[19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MAP2K MAP2K (MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates & Translocates This compound This compound This compound->MAPK Inhibits Phosphorylation DNA DNA AP1->DNA ProInflam Pro-inflammatory Genes DNA->ProInflam Carrageenan Carrageenan Carrageenan->Receptor

References

Application Notes and Protocols: Evaluation of Ajugalactone Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalactone, a phytoecdysteroid found in plants of the Ajuga genus, has garnered interest for its potential biological activities. Extracts of Ajuga species, containing compounds like this compound, have demonstrated various effects, including anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3] Evaluating the cytotoxic potential of specific compounds like this compound is a critical step in drug discovery and development, particularly in the field of oncology. This document provides detailed protocols for essential cell-based assays to determine the cytotoxic effects of this compound, enabling researchers to assess its therapeutic potential.

While extensive data on the cytotoxicity of crude extracts from Ajuga species are available, specific data for isolated this compound is less prevalent in the public domain. The provided protocols are established methods for assessing the cytotoxicity of natural products and can be readily adapted for the evaluation of this compound.

Data Presentation

The following tables summarize the cytotoxic activity of various Ajuga extracts on different cancer cell lines. It is important to note that these extracts contain a mixture of phytochemicals, and the observed cytotoxicity cannot be solely attributed to this compound.

Table 1: Cytotoxicity of Ajuga Species Extracts against Various Cancer Cell Lines

Plant ExtractCancer Cell LineAssayIC50 (µg/mL)Exposure TimeReference
Ajuga reptans Ethanolic ExtractHCT116 (Colon Carcinoma)WST-1206.924h[4][5]
Ajuga reptans Ethanolic ExtractHCT116 (Colon Carcinoma)WST-1147.548h[4][5]
Ajuga bracteosa Methanolic ExtractMCF-7 (Breast Adenocarcinoma)MTT1024h[6]
Ajuga bracteosa Methanolic ExtractHep-2 (Larynx Carcinoma)MTT524h[6]
Ajuga orientalis Aqueous ExtractCaco-2 (Colorectal Adenocarcinoma)MTT2.059Not Specified[7]
Ajuga orientalis Ethanolic ExtractMCF-7 (Breast Adenocarcinoma)MTT59.32Not Specified[7]
Ajuga laxmannii Ethanolic ExtractC26 (Colon Carcinoma)BrdUStrong InhibitionNot Specified[1]
Ajuga laxmannii Ethanolic ExtractB16.F10 (Melanoma)BrdUStrong InhibitionNot Specified[1]
Transgenic Ajuga bracteosa (ABRL3)HepG2 (Hepatocellular Carcinoma)Not Specified57.1 ± 2.2Not Specified[8]
Transgenic Ajuga bracteosa (ABRL3)LM3 (Murine Hepatocellular Carcinoma)Not Specified46.2 ± 1.1Not Specified[8]
Transgenic Ajuga bracteosa (ABRL3)A549 (Lung Carcinoma)Not Specified72.4 ± 1.3Not Specified[8]
Transgenic Ajuga bracteosa (ABRL3)HT29 (Colorectal Adenocarcinoma)Not Specified73.3 ± 2.1Not Specified[8]
Transgenic Ajuga bracteosa (ABRL3)MCF-7 (Breast Adenocarcinoma)Not Specified98.7 ± 1.6Not Specified[8]
Transgenic Ajuga bracteosa (ABRL3)MDA-MB-231 (Breast Adenocarcinoma)Not Specified97.1 ± 2.5Not Specified[8]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting a dose-response curve of this compound concentration versus cell viability.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound stock solution

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercial LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and negative controls, prepare a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure times.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents induce cell death. Various assays can be used to detect the different stages of apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay measures their activity.

Materials:

  • This compound stock solution

  • Selected cancer cell line(s)

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cancer cell line) Compound_Prep 2. This compound Preparation (Stock solution and serial dilutions) MTT MTT Assay (Cell Viability) Compound_Prep->MTT Data_Acquisition 4. Data Acquisition (Absorbance, Fluorescence, Luminescence) MTT->Data_Acquisition LDH LDH Assay (Membrane Integrity) LDH->Data_Acquisition Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Apoptosis->Data_Acquisition IC50_Calc 5. IC50 Determination Data_Acquisition->IC50_Calc Pathway_Analysis 6. Signaling Pathway Investigation IC50_Calc->Pathway_Analysis

Caption: General workflow for evaluating the cytotoxicity of this compound.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome This compound This compound Mitochondria Mitochondrial Disruption This compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation (Initiator Caspase) Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Substrate_Cleavage Cleavage of Cellular Substrates Caspase37->Substrate_Cleavage Apoptosis_Outcome Apoptosis Substrate_Cleavage->Apoptosis_Outcome

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: Anticancer Activity of Ajugalactone and Related Compounds from Ajuga Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalactone, a phytoecdysteroid found in plants of the Ajuga genus, has garnered interest for its potential anticancer properties. Research into extracts from various Ajuga species, which contain a complex mixture of bioactive compounds including this compound, has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. These extracts have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and PI3K/Akt pathways.

This document provides a detailed overview of the reported anticancer activities of extracts from Ajuga species, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The provided protocols and diagrams are intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound and related natural products.

Disclaimer: The quantitative data presented in these notes are derived from studies on crude extracts of various Ajuga species and not from purified this compound. Therefore, the observed biological activities are likely the result of synergistic effects of multiple constituents within the extracts. These data should be considered illustrative of the potential of this class of compounds and serve as a basis for further investigation into the specific activity of isolated this compound.

Data Presentation: Cytotoxicity of Ajuga Extracts in Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of various Ajuga species extracts against different cancer cell lines. The IC50 value represents the concentration of an extract that is required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher cytotoxic potency.

Ajuga Species ExtractCancer Cell LineIC50 Value (µg/mL)Reference
Ajuga laxmannii (Ethanolic Extract)C26 (Murine Colon Carcinoma)138.83 ± 6.42[1]
Ajuga laxmannii (Ethanolic Extract)B16.F10 (Murine Melanoma)225.20 ± 8.16[1]
Ajuga chamaepitys (Ethanolic Extract)C26 (Murine Colon Carcinoma)244.40 ± 11.21[1]
Ajuga chamaepitys (Ethanolic Extract)B16.F10 (Murine Melanoma)487.30 ± 15.70[1]
Ajuga genevensis (Ethanolic Extract)C26 (Murine Colon Carcinoma)410.50 ± 14.35[1]
Ajuga genevensis (Ethanolic Extract)B16.F10 (Murine Melanoma)610.70 ± 20.48[1]
Ajuga bracteosa (Methanolic Fraction)MCF-7 (Human Breast Adenocarcinoma)10[2]
Ajuga bracteosa (Methanolic Fraction)Hep-2 (Human Larynx Carcinoma)5[2]
Arctium lappa Root (Ethanolic Extract)AGS (Human Gastric Adenocarcinoma)10[3]
Arctium lappa Root (Ethanolic Extract)KYSE-30 (Human Esophageal Squamous Cell Carcinoma)200[3]
Arctium lappa Root (Ethanolic Extract)HT-29 (Human Colorectal Adenocarcinoma)2030[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[4][5][6][7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Ajuga extract or this compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the Ajuga extract or this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the test compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]

    • Incubate the plate at 37°C for 2-4 hours, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.[5]

    • Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5][6]

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol describes the use of Western blotting to detect changes in the expression of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3, following treatment with Ajuga extract or this compound.[1][8][9]

Materials:

  • Treated and untreated cancer cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer to the culture dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

    • Transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[9]

  • Sample Preparation:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[9]

  • SDS-PAGE and Protein Transfer:

    • Load the denatured protein samples into an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[9]

    • Wash the membrane three times with TBST for 5-10 minutes each.[8]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Apply ECL detection reagents to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands using software like ImageJ. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action Study start Seed Cancer Cells in 96-well Plates treatment Treat with this compound Concentrations start->treatment mtt MTT Assay treatment->mtt lysis Cell Lysis & Protein Extraction treatment->lysis read Measure Absorbance mtt->read ic50 Calculate IC50 read->ic50 apoptosis_proteins Analyze Apoptosis Proteins (Bcl-2, Bax, Caspase-3) western Western Blot lysis->western western->apoptosis_proteins

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

Signaling_Pathways cluster_this compound This compound Action This compound This compound pi3k PI3K This compound->pi3k Inhibition ikk IKK This compound->ikk Inhibition akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation Promotes apoptosis Apoptosis akt->apoptosis Inhibits nfkb NF-κB ikk->nfkb nfkb->proliferation nfkb->apoptosis Inhibits

Caption: Potential signaling pathways modulated by this compound in cancer cells.

References

Application Notes and Protocols for Ajugalactone Insect Antifeedant Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ajugalactone is a C29 phytoecdysteroid, a class of plant-derived compounds that are structural analogues of insect molting hormones (ecdysteroids).[1][2] Isolated from various species of the genus Ajuga, this compound has demonstrated significant biological activity, including insect antifeedant and growth inhibitory properties.[3][4] Phytoecdysteroids like this compound are recognized for their role in plant defense against herbivorous insects.[5] They exert their effects by mimicking the natural insect hormone 20-hydroxyecdysone, binding to the ecdysone (B1671078) receptor (EcR), and disrupting the normal molting process, which can lead to developmental abnormalities, feeding deterrence, and mortality.[6] This document provides detailed protocols for conducting insect antifeedant bioassays to evaluate the efficacy of this compound and a framework for presenting the resulting data.

Data Presentation: Antifeedant Activity

Quantitative analysis of antifeedant activity is crucial for evaluating the potential of a compound as a biopesticide. Data is typically expressed as a Feeding Deterrence Index (FDI), Antifeedant Index (AFI), or as an effective concentration/dose that inhibits feeding by 50% (EC₅₀/ED₅₀).

While specific public domain data for the EC₅₀ of isolated this compound is limited, Table 1 provides quantitative data for a closely related phytoecdysteroid, 20-hydroxyecdysone, isolated from Ajuga nipponensis. This serves as a reference for the expected potency of this compound class and a template for data presentation.[7]

Table 1: Antifeedant Activity of 20-Hydroxyecdysone against 3rd Instar Plutella xylostella Larvae. [7]

CompoundBioassay TypeDurationAFI₅₀ (µg/mL)
20-HydroxyecdysoneLeaf Disc No-Choice24 hours287.58
20-HydroxyecdysoneLeaf Disc No-Choice48 hours103.42

AFI₅₀: Antifeedant Index 50%, the concentration required to achieve a 50% antifeedant effect relative to the control.

Experimental Protocols

Reliable and reproducible bioassays are fundamental for assessing the antifeedant properties of this compound. The Leaf Disc Bioassay, in both "Choice" and "No-Choice" formats, is a standard and effective method. The following protocols are generalized and should be optimized for the specific insect species being tested.

Insect Rearing (Example: Spodoptera litura)

A healthy insect colony is essential for consistent results.

  • Host Plant: Rear larvae on fresh, pesticide-free castor leaves (Ricinus communis) or a suitable artificial diet.[8]

  • Conditions: Maintain the colony at approximately 25-28°C, 60-70% relative humidity, and a 14:10 light:dark photoperiod.[8][9]

  • Lifecycle:

    • Collect egg masses and place them in ventilated containers with fresh leaves.

    • Once hatched, provide larvae with a continuous supply of fresh food.

    • For pupation, provide a substrate like sterilized soil.

    • Transfer emergent adults to an oviposition cage and provide a 10% sucrose (B13894) or honey solution as a food source.[8]

  • Larval Stage for Bioassay: Typically, 3rd or 4th instar larvae are used for feeding assays. Larvae should be pre-starved for 2-4 hours before the bioassay to ensure feeding motivation.[10]

Preparation of Test Solutions
  • Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) at a high concentration (e.g., 10,000 ppm or 10 mg/mL).

  • Serial Dilutions: Create a series of test concentrations through serial dilution of the stock solution. The range of concentrations should be determined by preliminary range-finding tests.

  • Control Solutions:

    • Negative Control: Use the pure solvent (e.g., acetone) used for dilutions.

    • Positive Control: A known antifeedant (e.g., Azadirachtin) can be used for comparison, though it is not mandatory.

Protocol 1: No-Choice Leaf Disc Bioassay

This assay measures feeding deterrence when the insect has no alternative food source.

  • Materials: Petri dishes (9 cm diameter), filter paper, leaf discs from the host plant, micropipette, leaf area meter or scanner with image analysis software.

  • Procedure:

    • Moisten the filter paper with distilled water and place it in the bottom of each Petri dish.

    • Cut uniform leaf discs (e.g., 5 cm diameter) from fresh host plant leaves.

    • Using a micropipette, apply a consistent volume (e.g., 100 µL) of a specific this compound dilution evenly onto the surface of a leaf disc. Prepare an equal number of control discs treated only with the solvent.

    • Allow the solvent to evaporate completely in a fume hood.

    • Place one treated leaf disc into each Petri dish.

    • Introduce one pre-starved larva into the center of each dish.

    • Seal the Petri dishes and place them in the rearing chamber for a set period (typically 24 hours).[10]

    • After the incubation period, remove the larva and measure the remaining leaf area of the disc.

Protocol 2: Choice Leaf Disc Bioassay

This assay assesses insect preference between a treated and an untreated food source.

  • Materials: Same as the No-Choice method.

  • Procedure:

    • Prepare treated and control leaf discs as described in section 3.3. To differentiate, a small corner of one disc type can be clipped.

    • In each Petri dish, place one treated disc and one control disc on opposite sides.

    • Introduce one pre-starved larva into the center of the dish, equidistant from both discs.

    • Seal the dishes and incubate for 24 hours under controlled conditions.

    • After the incubation period, measure the area consumed from both the treated and control discs.

Data Analysis
  • For No-Choice Assays: Calculate the Antifeedant Index (AFI) using the following formula:

    • AFI (%) = [(C - T) / C] x 100

    • Where C = Mean leaf area consumed in the control group, and T = Mean leaf area consumed in the treated group.

  • For Choice Assays: Calculate the Feeding Deterrence Index (FDI) using the following formula:

    • FDI (%) = [(C - T) / (C + T)] x 100

    • Where C = Mean leaf area consumed from control discs, and T = Mean leaf area consumed from treated discs.

The EC₅₀ or AFI₅₀ values can be determined using probit analysis of the dose-response data.

Visualizations: Mechanism and Workflow

Proposed Mechanism of Action

This compound, as a phytoecdysteroid, acts as an agonist of the insect ecdysone receptor (EcR). It mimics the natural molting hormone, 20-hydroxyecdysone, binding to the EcR/USP receptor complex. This binding initiates a premature and incomplete molting cascade, leading to developmental failure, feeding cessation, and ultimately, insect mortality.

Ajugalactone_MoA Proposed Mechanism of Action for this compound cluster_0 Insect Cell cluster_1 Physiological Outcome AJU This compound (Phytoecdysteroid) EcR_USP Ecdysone Receptor Complex (EcR/USP) AJU->EcR_USP Binds/Activates DNA Ecdysone Response Element (ERE) on DNA EcR_USP->DNA Binds Transcription Gene Transcription (Premature) DNA->Transcription Initiates Proteins Molting-Related Proteins Transcription->Proteins Leads to Disruption Disrupted Molting Process Proteins->Disruption Antifeedant Antifeedant Activity Disruption->Antifeedant Mortality Growth Inhibition & Mortality Disruption->Mortality

Caption: this compound binds the EcR/USP complex, causing premature gene transcription.

Experimental Workflow for Antifeedant Bioassay

The following diagram outlines the logical steps for performing a leaf disc antifeedant bioassay.

Antifeedant_Bioassay_Workflow General Workflow for Leaf Disc Bioassay prep Phase 1: Preparation rearing Insect Rearing (& Larva Selection) prep->rearing solution_prep This compound Solution Prep rearing->solution_prep leaf_prep Leaf Disc Preparation solution_prep->leaf_prep setup Phase 2: Experiment Setup leaf_prep->setup treatment Apply Solutions to Leaf Discs setup->treatment assembly Assemble Bioassay (Petri Dish Setup) treatment->assembly larva_intro Introduce Pre-Starved Larva assembly->larva_intro run Phase 3: Incubation & Data Collection larva_intro->run incubation Incubate for 24h (Controlled Env.) run->incubation measurement Measure Consumed Leaf Area incubation->measurement analysis Phase 4: Analysis measurement->analysis calculation Calculate AFI / FDI (%) analysis->calculation probit Probit Analysis (EC50 / AFI50) calculation->probit

Caption: A four-phase workflow for antifeedant bioassay: Prep, Setup, Run, & Analysis.

References

Application Notes and Protocols for Testing Ajugalactone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalactone is a naturally occurring phytoecdysteroid found in plants of the Ajuga genus. Phytoecdysteroids are a class of plant-derived compounds that are structurally similar to insect molting hormones.[1] Research has shown that various phytoecdysteroids exhibit a range of promising biological activities in mammals, including anabolic, adaptogenic, anti-inflammatory, hepatoprotective, and antidiabetic properties, with no reported adverse side effects.[1][2] this compound, as a member of this class, is a promising candidate for therapeutic development.

These application notes provide detailed protocols for testing the biological activities of this compound in established animal models. The protocols are based on established methodologies for evaluating phytoecdysteroids and similar compounds.

Preclinical Evaluation of this compound: Key Biological Activities

Based on the known effects of related phytoecdysteroids, the primary activities of this compound to be investigated in animal models include anabolic/muscle-regenerative, anti-inflammatory, hepatoprotective, and antidiabetic effects.

Anabolic and Muscle Regenerative Activity

The potential of this compound to promote muscle growth and repair can be assessed using a model of eccentric contraction-induced muscle injury. This model mimics the muscle damage that occurs during strenuous exercise.

Experimental Protocol: Eccentric Contraction-Induced Muscle Injury in Mice

  • Animal Model: Adult male C57BL/6 mice (7–8 months old) are commonly used.[3]

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Pre-Injury Assessment: Measure the baseline in vivo contractile function of the anterior crural (tibialis anterior) muscle group. This is typically done by measuring the torque-frequency relationship in anesthetized mice.[3]

  • Induction of Muscle Injury: Induce muscle injury through a series of eccentric contractions of the tibialis anterior muscle.[3]

  • This compound Administration:

    • Route of Administration: Oral gavage is a common and effective route.[3]

    • Vehicle: Phosphate-buffered saline (PBS) or a solution of 10% ethanol (B145695) can be used as a vehicle.

    • Dosage: Based on studies with similar phytoecdysteroids like 20-hydroxyecdysone (B1671079) (20E), a starting dose of 50 mg/kg body weight, administered daily, is recommended.[3] A dose-response study may be necessary to determine the optimal dosage.

    • Control Groups: A vehicle control group (receiving only PBS or the ethanol solution) and a positive control group (e.g., a known anabolic agent, though ethical considerations are paramount) should be included.

  • Post-Injury Assessment:

    • Re-assess contractile function at set time points (e.g., 7 days post-injury) to measure functional recovery.[3]

    • At the end of the study, sacrifice the animals and harvest the tibialis anterior muscles.

    • Histological Analysis: Perform histological analysis on muscle cross-sections to assess muscle fiber cross-sectional area and markers of muscle damage and regeneration.

    • Biochemical Analysis: Analyze muscle tissue for markers of protein synthesis, such as the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.

Data Presentation: Anabolic and Muscle Regenerative Effects

ParameterControl (Vehicle)This compound (50 mg/kg)Positive Control (Optional)
Functional Recovery
Torque Recovery (% of baseline) at Day 7Remains reduced[3]Complete recovery[3]-
Histological Analysis
Muscle Fiber Cross-Sectional Area (µm²)BaselineIncreasedIncreased
Biochemical Markers
p-Akt/Total Akt RatioBaselineIncreasedIncreased
p-mTOR/Total mTOR RatioBaselineIncreasedIncreased
p-p70S6K/Total p70S6K RatioBaselineIncreasedIncreased
Anti-inflammatory Activity

The carrageenan-induced paw edema model is a classic and reliable method for screening anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are suitable for this model.[4]

  • Acclimatization: Acclimatize animals as described previously.

  • This compound Administration:

    • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage can be used.

    • Dosage: A dose range of 10-50 mg/kg body weight can be tested.

    • Timing: Administer this compound 30-60 minutes before the carrageenan injection.[5]

    • Control Groups: A vehicle control group and a positive control group treated with a standard anti-inflammatory drug like indomethacin (B1671933) (5 mg/kg) or diclofenac (B195802) (10 mg/kg) are essential.[4]

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the rat's left hind paw.[5]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[4]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation: Anti-inflammatory Effects

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-X0%
This compound10YZ
This compound30AB
This compound50CD
Indomethacin5EF[4]
Hepatoprotective Activity

Carbon tetrachloride (CCl₄)-induced hepatotoxicity is a widely used animal model to evaluate the hepatoprotective potential of various compounds.

Experimental Protocol: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats

  • Animal Model: Male Wistar rats (150-200g) are commonly used.

  • Acclimatization: Acclimatize animals as described previously.

  • This compound Administration:

    • Route of Administration: Oral gavage.

    • Dosage: A dose range of 50-100 mg/kg body weight, administered daily for a pre-treatment period (e.g., 7 days).

    • Control Groups: A normal control group (no treatment), a CCl₄ control group (vehicle + CCl₄), and a positive control group treated with a known hepatoprotective agent like silymarin (B1681676) (100 mg/kg) are necessary.

  • Induction of Hepatotoxicity: On the last day of the pre-treatment period, administer a single dose of CCl₄ (e.g., 1 mL/kg, diluted 1:1 in olive oil) via intraperitoneal injection to all groups except the normal control.[6]

  • Sample Collection and Analysis: 24-48 hours after CCl₄ administration, collect blood samples for biochemical analysis and sacrifice the animals to collect liver tissue for histopathological examination.[6]

    • Biochemical Analysis: Measure the serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.[6]

    • Histopathological Examination: Stain liver sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of liver damage, including necrosis, inflammation, and fatty changes.[7]

Data Presentation: Hepatoprotective Effects

ParameterNormal ControlCCl₄ ControlThis compound (50 mg/kg) + CCl₄Silymarin (100 mg/kg) + CCl₄
Serum Liver Enzymes
ALT (U/L)NormalSignificantly Elevated[6]ReducedReduced[6]
AST (U/L)NormalSignificantly Elevated[6]ReducedReduced[6]
ALP (U/L)NormalSignificantly Elevated[6]ReducedReduced[6]
Total Bilirubin (mg/dL)NormalSignificantly Elevated[6]ReducedReduced[6]
Histopathology
Liver Necrosis ScoreNoneSevere[7]MildMild
Inflammatory InfiltrationNoneSevere[7]MildMild
Antidiabetic Activity

Streptozotocin (STZ)-induced diabetes is a common model for type 1 diabetes, characterized by the destruction of pancreatic β-cells.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats

  • Animal Model: Male Sprague-Dawley or Wistar rats (180-220g).

  • Acclimatization: Acclimatize animals as described previously.

  • Induction of Diabetes:

    • Fast the animals overnight.

    • Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in cold citrate (B86180) buffer (pH 4.5).[8]

    • Provide a 5% glucose solution for 24 hours after STZ injection to prevent initial hypoglycemia.

  • Confirmation of Diabetes: After 72 hours, measure blood glucose levels from the tail vein. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic and included in the study.[9]

  • This compound Administration:

    • Route of Administration: Oral gavage.

    • Dosage: A dose range of 25-100 mg/kg body weight, administered daily for a specified period (e.g., 21 or 28 days).

    • Control Groups: A normal control group, a diabetic control group (vehicle), and a positive control group treated with a standard antidiabetic drug like glibenclamide (5 mg/kg).

  • Monitoring and Endpoints:

    • Monitor body weight and blood glucose levels regularly throughout the study.

    • At the end of the study, perform an oral glucose tolerance test (OGTT).

    • Collect blood for measuring insulin (B600854) levels and lipid profiles.

    • Harvest the pancreas for histopathological examination of the islets of Langerhans.

Data Presentation: Antidiabetic Effects

ParameterNormal ControlDiabetic ControlThis compound (50 mg/kg)Glibenclamide (5 mg/kg)
Fasting Blood Glucose (mg/dL)NormalElevatedReducedReduced
Body Weight Change (g)GainLossAttenuated Loss/GainAttenuated Loss/Gain
Serum Insulin (µU/mL)NormalDecreasedIncreasedIncreased
Oral Glucose Tolerance Test (AUC)NormalIncreasedDecreasedDecreased
Pancreatic Islet IntegrityIntactDegeneratedPreservedPreserved

Signaling Pathways and Visualization

Phytoecdysteroids are known to exert their anabolic effects through the activation of the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

PI3K_Akt_mTOR_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR PI3K PI3K GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates eIF4E 4E-BP1 mTORC1->eIF4E inhibits Protein_Synthesis Protein Synthesis & Muscle Growth p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis releases inhibition experimental_workflow start Start: Hypothesis (this compound has biological activity) animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model acclimatization Acclimatization (1-2 weeks) animal_model->acclimatization grouping Randomize into Groups (Vehicle, this compound, Positive Control) acclimatization->grouping induction Induce Pathology (e.g., CCl4, Carrageenan, STZ, Injury) grouping->induction treatment Administer this compound (Define Dose, Route, Duration) induction->treatment monitoring Monitor Animals (e.g., Body Weight, Clinical Signs) treatment->monitoring assessment Endpoint Assessment (Functional, Biochemical, Histological) monitoring->assessment data_analysis Data Analysis & Statistical Evaluation assessment->data_analysis conclusion Conclusion & Reporting data_analysis->conclusion

References

Formulation of Ajugalactone for Preclinical In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation of Ajugalactone, a promising phytoecdysteroid, for in vivo studies in rodent models. Due to its classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound—characterized by low aqueous solubility—appropriate formulation is critical for achieving accurate and reproducible pharmacokinetic and pharmacodynamic data. This document outlines recommended formulation strategies, detailed experimental protocols, and important considerations for vehicle selection, stability, and administration.

Physicochemical Properties and Solubility Considerations

This compound, a naturally occurring phytoecdysteroid found in plants of the Ajuga genus, exhibits limited solubility in aqueous solutions, a common characteristic of steroid-like molecules.[1] While specific quantitative solubility data in common organic solvents is not extensively published, it is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and in polyethylene (B3416737) glycols (PEGs). Its solubility in aqueous vehicles is expected to be very low.

Table 1: Estimated Solubility Profile of this compound

Solvent/Vehicle SystemExpected SolubilityRemarks
WaterVery LowPhytoecdysteroids are generally polar but have poor water solubility.[2]
Saline (0.9% NaCl)Very LowSimilar to water.
EthanolModerate to HighOften used as a co-solvent.
Dimethyl Sulfoxide (DMSO)HighA common solvent for initial stock solutions of poorly soluble compounds.
Polyethylene Glycol 300/400 (PEG300/400)Moderate to HighFrequently used as a co-solvent in oral formulations.[3]
Propylene Glycol (PG)ModerateAnother common co-solvent.
Tween® 80 / Polysorbate 80Forms Micellar SolutionsA surfactant used to improve solubility and prevent precipitation.
Corn OilLow to ModerateA lipid-based vehicle suitable for lipophilic compounds.[4]

Recommended Formulation Strategies for Oral Administration

Given the poor aqueous solubility of this compound, several formulation strategies can be employed for oral gavage in rodents. The choice of formulation will depend on the required dose, desired pharmacokinetic profile, and the specific aims of the study.

Co-solvent Systems

Co-solvent systems are a common and straightforward approach to solubilize compounds for oral administration. These formulations typically involve a primary solvent in which the compound is highly soluble, diluted with a vehicle that is well-tolerated by the animal.

Table 2: Example Co-solvent Formulations for Oral Gavage

Formulation ComponentPercentage Range (%)Purpose
DMSO5 - 10%Primary solubilizing agent.
PEG300 or PEG40030 - 60%Co-solvent and viscosity modifier.
Tween® 801 - 5%Surfactant to enhance solubility and stability.
Saline or Waterq.s. to 100%Diluent to achieve final volume and reduce toxicity.
Suspensions

If a suitable co-solvent system cannot be achieved, particularly at higher doses, a micronized suspension can be prepared. This involves dispersing the solid this compound powder in an aqueous vehicle containing a suspending agent.

Table 3: Example Suspension Formulation for Oral Gavage

Formulation ComponentConcentrationPurpose
This compound (micronized)Desired Dose (e.g., 1-50 mg/mL)Active Pharmaceutical Ingredient.
Carboxymethylcellulose (CMC)0.5 - 1.0% (w/v)Suspending agent.
Tween® 800.1 - 0.5% (w/v)Wetting agent to aid dispersion.
Saline or Waterq.s. to final volumeVehicle.
Lipid-Based Formulations

For compounds with some lipophilicity, lipid-based formulations such as solutions in oil can be considered.

Table 4: Example Lipid-Based Formulation for Oral Gavage

Formulation ComponentConcentrationPurpose
This compoundDesired DoseActive Pharmaceutical Ingredient.
Corn Oil or Sesame Oilq.s. to final volumeVehicle.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and administration of this compound formulations for in vivo studies in rodents.

Protocol 1: Preparation of a Co-solvent Formulation (10 mg/mL)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene Glycol 300 (PEG300), sterile

  • Tween® 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile vials and syringes

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile vial.

  • Add DMSO to the vial to create a concentrated stock solution (e.g., 100 mg/mL). Vortex or sonicate until the powder is completely dissolved.

  • In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween® 80, and saline in the desired ratio (e.g., 40% PEG300, 2% Tween® 80, and 48% saline).

  • Slowly add the this compound stock solution to the vehicle with continuous vortexing to achieve the final desired concentration of 10 mg/mL (this will result in a final DMSO concentration of 10%).

  • Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.

Protocol 2: Preparation of a Micronized Suspension (25 mg/mL)

Materials:

  • This compound powder, micronized

  • Carboxymethylcellulose (CMC), sodium salt

  • Tween® 80

  • Sterile saline (0.9% NaCl)

  • Mortar and pestle or homogenizer

  • Sterile vials and syringes

Procedure:

  • Prepare the vehicle by dissolving CMC (e.g., 0.5% w/v) and Tween® 80 (e.g., 0.2% w/v) in sterile saline. Stir until a clear, slightly viscous solution is formed.

  • Weigh the required amount of micronized this compound powder.

  • Create a paste by adding a small amount of the vehicle to the this compound powder in a mortar and triturating with a pestle.

  • Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to form a uniform suspension.

  • Transfer the suspension to a sterile vial. Ensure the suspension is well-agitated before drawing each dose.

Protocol 3: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

  • Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

  • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the needle.

  • Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Once the needle is in the stomach (the tip should be at the level of the last rib), slowly administer the formulation.

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-administration.

Visualization of Workflows and Pathways

Experimental Workflow for Formulation Development

G cluster_prep Pre-formulation cluster_formulation Formulation Strategy cluster_admin In Vivo Administration solubility Determine this compound Solubility cosolvent Co-solvent System solubility->cosolvent Select approach suspension Suspension solubility->suspension Select approach lipid Lipid-based solubility->lipid Select approach stability Assess Preliminary Stability stability->cosolvent Inform vehicle choice stability->suspension Inform vehicle choice stability->lipid Inform vehicle choice dose_calc Dose Calculation cosolvent->dose_calc suspension->dose_calc lipid->dose_calc gavage Oral Gavage dose_calc->gavage Administer observe Post-dose Monitoring gavage->observe G This compound This compound Receptor Cell Surface Receptor (e.g., GPCR) This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4EBP1->Protein_Synthesis Relieves Inhibition

References

Ajugalactone: A Versatile Research Tool in Endocrinology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ajugalactone is a naturally occurring phytoecdysteroid found in plants of the Ajuga genus. As an analog of insect molting hormones, it serves as a powerful research tool in the field of endocrinology, particularly in the study of invertebrate hormonal signaling. Its ability to interact with the ecdysone (B1671078) receptor (EcR) makes it a valuable compound for investigating insect development, metamorphosis, and for screening novel insecticides. Furthermore, emerging research has indicated that this compound and other phytoecdysteroids may also exert effects on mammalian cellular systems, including interactions with glucocorticoid receptors and related enzymes, opening new avenues for biomedical research.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data on its biological activities, and detailed protocols for key experiments.

Data Presentation

The following tables summarize the quantitative data regarding the biological activity of this compound and related phytoecdysteroids.

CompoundReceptor/TargetBioassayValueInsect SpeciesReference
Ponasterone AEcdysone Receptor (EcR/USP)In vitro competitive radioligand binding assayKd = 1.2 nMChilo suppressalis[1]
This compoundGlucocorticoid Receptor (GR) & 11β-HSD1Western Blot in HaCaT cells2.5 µM (concentration used)Not Applicable[2][3]
Ajuga iva crude extractNot ApplicableInsecticidal Bioassay (Mortality)87% mortality at 250 µg/µLSpodoptera littoralis (1st instar)[4]

Signaling Pathways and Experimental Workflows

Ecdysone Receptor Signaling Pathway

This compound, as a phytoecdysteroid, mimics the action of the insect molting hormone 20-hydroxyecdysone (B1671079) (20E). It binds to the ecdysone receptor (EcR), which forms a heterodimer with the ultraspiracle protein (USP). This ligand-receptor complex then binds to ecdysone response elements (EcREs) on DNA, initiating the transcription of genes involved in molting and metamorphosis.

Ecdysone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Phytoecdysteroid) CellMembrane This compound->CellMembrane EcR EcR This compound->EcR Binds Cytoplasm Cytoplasm Nucleus Nucleus EcR_USP EcR-USP Complex EcR->EcR_USP USP USP USP->EcR_USP EcRE EcRE (DNA) EcR_USP->EcRE Binds to Transcription Gene Transcription EcRE->Transcription Initiates Biological_Response Molting & Metamorphosis Disruption Transcription->Biological_Response Leads to

This compound activating the ecdysone receptor pathway.
Experimental Workflow: Insecticidal Bioassay

This workflow outlines the general steps for assessing the insecticidal activity of this compound against a target insect species like Spodoptera littoralis.

Insecticidal_Workflow start Start prep_ajuga Prepare this compound Solutions (various concentrations) start->prep_ajuga treat_leaves Treat Leaf Discs with This compound Solutions prep_ajuga->treat_leaves prep_leaves Prepare Leaf Discs (e.g., castor bean) prep_leaves->treat_leaves introduce_insects Introduce Larvae (e.g., S. littoralis) treat_leaves->introduce_insects incubation Incubate under Controlled Conditions (24-72h) introduce_insects->incubation data_collection Record Mortality and Observe Behavior incubation->data_collection analysis Calculate LC50 and Statistical Analysis data_collection->analysis end End analysis->end

Workflow for insecticidal bioassay of this compound.

Experimental Protocols

Ecdysone Receptor Competitive Binding Assay

This protocol is adapted from established methods for assessing the binding affinity of compounds to the ecdysone receptor complex (EcR/USP)[1][5].

Objective: To determine the binding affinity (Kd or IC50) of this compound to the EcR/USP heterodimer.

Materials:

  • Purified EcR and USP proteins (expressed in a suitable system like E. coli or insect cells)

  • Radiolabeled ecdysteroid ligand (e.g., [3H]-Ponasterone A)

  • This compound

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 5 mM β-mercaptoethanol)

  • Wash buffer (Binding buffer with 0.1% Tween-20)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the purified EcR and USP proteins with the binding buffer.

  • Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include a control with no competitor and a control with a known high-affinity ligand (e.g., unlabeled Ponasterone A).

  • Radioligand Addition: Add a constant, low concentration of [3H]-Ponasterone A to each tube.

  • Incubation: Incubate the reactions at 4°C for 4-6 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The filters will trap the protein-bound radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.

Insecticidal Bioassay against Spodoptera littoralis

This protocol is based on the leaf-dip bioassay method commonly used for lepidopteran pests[4].

Objective: To determine the lethal concentration (LC50) of this compound against Spodoptera littoralis larvae.

Materials:

  • This compound

  • Solvent (e.g., acetone (B3395972) or ethanol)

  • Distilled water with a surfactant (e.g., 0.1% Triton X-100)

  • Fresh castor bean leaves

  • Second or third instar larvae of Spodoptera littoralis

  • Petri dishes with moistened filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Make a series of dilutions in distilled water with surfactant to obtain the desired test concentrations. Include a solvent-only control.

  • Leaf Treatment: Dip castor bean leaves into each test solution for 10-15 seconds, ensuring complete coverage. Allow the leaves to air-dry.

  • Experimental Setup: Place one treated leaf disc into each Petri dish.

  • Insect Introduction: Introduce a known number of larvae (e.g., 10-15) into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence limits.

Antifeedant Bioassay against Spodoptera littoralis

This protocol is a no-choice leaf disc bioassay to quantify the antifeedant properties of this compound.

Objective: To determine the antifeedant activity of this compound against Spodoptera littoralis larvae.

Materials:

  • Same materials as the insecticidal bioassay.

  • Leaf area meter or image analysis software.

Procedure:

  • Preparation and Treatment: Follow steps 1 and 2 of the insecticidal bioassay protocol.

  • Experimental Setup: Place a single treated leaf disc in each Petri dish.

  • Insect Introduction: Introduce a single, pre-starved (for 4-6 hours) third or fourth instar larva into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled conditions for 24 hours.

  • Data Collection: After 24 hours, remove the larva and measure the area of the leaf disc consumed using a leaf area meter or by scanning the leaf and using image analysis software.

  • Data Analysis: Calculate the Antifeedant Index (AFI) or Feeding Inhibition (FI) using the following formula: FI (%) = [(C - T) / C] x 100 Where C is the area of leaf consumed in the control group and T is the area of leaf consumed in the treatment group.

Glucocorticoid Receptor Activation and 11β-HSD1 Expression in HaCaT Cells

This protocol is based on the methodology described for investigating the effects of ecdysteroids on human keratinocytes[2][3].

Objective: To assess the effect of this compound on glucocorticoid receptor (GR) activation and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) expression in human keratinocyte (HaCaT) cells.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and antibiotics

  • This compound

  • UVB light source

  • Phosphate-buffered saline (PBS)

  • Lysis buffer for protein extraction

  • Primary antibodies against GR, 11β-HSD1, and a loading control (e.g., GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed the cells in appropriate culture plates. Once they reach 70-80% confluency, replace the medium with serum-free medium for 24 hours. Then, treat the cells with this compound (e.g., at a concentration of 2.5 µM) for a specified period (e.g., 24 hours)[2][3]. Include a vehicle-treated control group.

  • UVB Irradiation (Optional): To investigate the effects in a stress-induced model, wash the cells with PBS and irradiate them with a specific dose of UVB (e.g., 30 mJ/cm2). After irradiation, add fresh medium with or without this compound and incubate for a further period (e.g., 24 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against GR, 11β-HSD1, and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of GR and 11β-HSD1 to the loading control. Compare the expression levels between the treated and control groups.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ajugalactone Extraction from Ajuga Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Ajugalactone from Ajuga plants.

Frequently Asked Questions (FAQs)

Q1: Which part of the Ajuga plant is the best source for this compound?

A1: The concentration of this compound and other phytoecdysteroids can vary significantly depending on the plant part. While aerial parts are commonly used, roots have also been shown to contain these compounds.[1] The distribution of phytoecdysteroids is influenced by the specific Ajuga species and its developmental stage. For initial extractions, it is advisable to screen different plant parts (leaves, stems, roots) to identify the most abundant source for your specific plant material.

Q2: What is the most effective solvent for extracting this compound?

A2: this compound is a polar phytoecdysteroid. Therefore, polar solvents are most effective for its extraction. Methanol (B129727) and ethanol, often in aqueous solutions (e.g., 70-80%), are widely used and have shown high extraction yields for phytoecdysteroids from Ajuga species.[2][3][4] The choice of solvent can also affect the co-extraction of other compounds, which may be a consideration for downstream purification.

Q3: What are the recommended extraction methods for this compound?

A3: Several methods can be employed, each with its advantages and disadvantages:

  • Maceration: A simple and common method involving soaking the plant material in a solvent at room temperature. It is less prone to degrading thermolabile compounds.

  • Soxhlet Extraction: A continuous extraction method that can provide higher yields than maceration but uses heat, which may degrade some compounds.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and shorter times compared to other methods.[5]

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the accurate quantification of this compound.[6][7][8] A validated HPLC method using a suitable column (e.g., C18) and a mobile phase gradient with a UV detector is typically employed. It is crucial to use a certified reference standard of this compound for calibration and accurate quantification.

Q5: What are the major factors that influence the yield of this compound?

A5: The yield of this compound is influenced by a combination of factors:

  • Plant Material: The specific Ajuga species, geographical origin, and harvest season can significantly impact the phytoecdysteroid content.[9]

  • Extraction Solvent: The type and polarity of the solvent, as well as its concentration (in the case of aqueous solutions), are critical.

  • Extraction Temperature and Time: Higher temperatures can increase extraction efficiency but also risk degrading the target compound. The optimal time and temperature need to be determined experimentally.[10][11][12][13]

  • Solvent-to-Solid Ratio: A sufficient volume of solvent is necessary to ensure complete extraction.

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area for solvent interaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No this compound Yield 1. Incorrect plant material (species, part, or low-quality).2. Inappropriate extraction solvent.3. Inefficient extraction method.4. Degradation of this compound during extraction.5. Issues with the analytical method (HPLC).1. Verify the botanical identity of the plant material. Screen different plant parts and consider the collection time and location.[9]2. Use polar solvents like methanol or ethanol, potentially with water (e.g., 80% methanol).[2][3][4]3. Consider optimizing your current method (e.g., increasing extraction time for maceration) or switching to a more efficient technique like Ultrasound-Assisted Extraction (UAE).[5]4. Avoid excessive heat and prolonged extraction times. Consider extracting at room temperature or using UAE at controlled temperatures.[10][11][12][13]5. Check the HPLC system, column, mobile phase, and detector. Ensure the this compound standard is pure and the calibration curve is accurate.[6][7][8]
Co-elution of Impurities with this compound Peak in HPLC 1. Presence of other polar compounds with similar retention times.2. Inadequate separation by the HPLC column or mobile phase.1. Implement a pre-purification step, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove interfering compounds.2. Optimize the HPLC method. Try a different mobile phase gradient, a different column with higher resolution, or adjust the pH of the mobile phase.
This compound Degradation During Storage 1. Exposure to light, heat, or oxygen.2. Presence of degradative enzymes in the crude extract.1. Store extracts and purified this compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).2. For long-term storage, consider lyophilizing the extract and storing it at -20°C or below.
Inconsistent Extraction Yields 1. Variability in the plant material.2. Inconsistent extraction procedure.1. Homogenize the plant material before extraction to ensure uniformity. If possible, source plant material from the same location and harvest time.2. Standardize all extraction parameters, including solvent volume, temperature, time, and agitation speed.

Data Presentation

Table 1: Effect of Extraction Solvent on the Total Extract Yield from Ajuga reptans

SolventExtraction MethodTotal Extract Yield (% w/w)Reference
WaterMaceration26.2 ± 0.18[2][3]
50% EthanolMaceration28.4 ± 0.21[2][3]
70% EthanolMaceration28.9 ± 0.24[2][3]

Note: This table shows the yield of the total extract, not specifically this compound. However, it indicates the general efficacy of different polarity solvents for extracting compounds from Ajuga reptans.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Plant Material Preparation: Air-dry the desired part of the Ajuga plant (e.g., aerial parts) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a conical flask.

    • Add 100 mL of 80% methanol (methanol:water, 80:20 v/v).

    • Seal the flask and place it on an orbital shaker at room temperature for 24-48 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying: Dry the resulting crude extract in a vacuum oven or by lyophilization to obtain a solid residue.

Protocol 2: HPLC Quantification of this compound
  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in HPLC-grade methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the dried plant extract in HPLC-grade methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program: A suitable gradient to separate this compound from other components (e.g., start with 10% B, increase to 90% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at an appropriate wavelength for this compound (e.g., 242 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the plant extract.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvest Harvest Ajuga Plant Dry Drying Harvest->Dry Grind Grinding Dry->Grind Maceration Maceration with Solvent Grind->Maceration Filter Filtration Maceration->Filter Concentrate Concentration Filter->Concentrate Partition Liquid-Liquid Partitioning Concentrate->Partition Column Column Chromatography Partition->Column HPLC HPLC Quantification Column->HPLC

Caption: General experimental workflow for this compound extraction and analysis.

Troubleshooting_Workflow Start Start: Low this compound Yield CheckPlant Verify Plant Material (Species, Part, Quality) Start->CheckPlant CheckSolvent Evaluate Extraction Solvent (Polarity, Concentration) CheckPlant->CheckSolvent Material OK SolutionFound Solution Implemented Yield Optimized CheckPlant->SolutionFound Material Issue Found CheckMethod Optimize Extraction Method (Time, Temp, Technique) CheckSolvent->CheckMethod Solvent OK CheckSolvent->SolutionFound Solvent Issue Found CheckAnalysis Validate HPLC Method (Standard, Calibration) CheckMethod->CheckAnalysis Method OK CheckMethod->SolutionFound Method Issue Found CheckAnalysis->Start Analysis Issue Found CheckAnalysis->SolutionFound Analysis OK

Caption: Troubleshooting workflow for low this compound yield.

Biosynthetic_Pathway cluster_mva Mevalonate (MVA) Pathway cluster_sterol Sterol Biosynthesis cluster_ecdysteroid Phytoecdysteroid Biosynthesis (Proposed in Ajuga) AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Squalene Squalene IPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Ketone 3β-hydroxy-5β-cholestan-6-one Cholesterol->Ketone Hydroxylation Sequential Hydroxylation Steps (Catalyzed by Cytochrome P450s) Ketone->Hydroxylation This compound This compound & other Phytoecdysteroids Hydroxylation->this compound

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

References

Technical Support Center: Ajugalactone Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ajugalactone via chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound, a polar phytoecdysteroid. The polar nature of this compound and its presence in complex plant extracts often present unique challenges.[1][2][3][4]

Column Chromatography (Normal-Phase, e.g., Silica (B1680970) Gel)

Question 1: Why is my this compound not eluting from the silica gel column, even with a high concentration of polar solvent?

Answer: This issue, known as strong retention, is common with highly polar compounds like phytoecdysteroids on a polar stationary phase like silica gel.[5][6][7][8]

  • Possible Cause 1: Inappropriate Solvent System. The chosen mobile phase may not be strong enough to displace the highly polar this compound from the active sites of the silica gel.

    • Solution: Increase the polarity of your mobile phase. If you are using a chloroform-methanol system, gradually increase the percentage of methanol (B129727).[9] For very polar compounds, a solvent system like ethyl acetate-methanol-water might be necessary.[10]

  • Possible Cause 2: Active Silica Gel. The silica gel may be too "active" (i.e., has a high number of exposed silanol (B1196071) groups), leading to irreversible adsorption.

    • Solution: Deactivate the silica gel by adding a small percentage of water to the slurry before packing the column. Alternatively, consider using a less active adsorbent like alumina (B75360) or a bonded-phase silica (e.g., diol-bonded silica).

  • Possible Cause 3: Compound Degradation on Column. this compound may be degrading on the acidic surface of the silica gel.

    • Solution: Neutralize the silica gel by washing it with a dilute solution of a non-polar organic base (e.g., triethylamine (B128534) in your mobile phase) before use.[11]

Question 2: My this compound is eluting too quickly (low retention) with the non-polar components of the extract. How can I improve its retention on the column?

Answer: Poor retention means that this compound is not interacting sufficiently with the stationary phase.

  • Possible Cause: Solvent System is Too Polar. The initial mobile phase might be too polar, causing the this compound to be washed through the column without adequate interaction.

    • Solution: Start with a less polar mobile phase. For a chloroform-methanol gradient, begin with a higher percentage of chloroform (B151607) (e.g., 9:1 v/v) and gradually increase the methanol concentration.[9]

Question 3: I am seeing broad, tailing peaks for my this compound fractions. What is causing this and how can I fix it?

Answer: Peak tailing is often a sign of secondary interactions between the analyte and the stationary phase, or issues with the column packing.

  • Possible Cause 1: Strong Analyte-Stationary Phase Interactions. The hydroxyl groups on this compound can have strong interactions with the silanol groups on the silica gel.

    • Solution: Add a small amount of a competitive agent, like a few drops of acetic acid or triethylamine, to the mobile phase to block the highly active sites on the silica gel.

  • Possible Cause 2: Poorly Packed Column. An unevenly packed column can lead to channeling and band broadening.

    • Solution: Ensure the column is packed evenly without any air bubbles or cracks. The "wet slurry" method is often recommended for packing silica gel columns.[6][12]

High-Performance Liquid Chromatography (HPLC) (Reversed-Phase)

Question 4: I am not getting good separation between this compound and other closely related phytoecdysteroids in my sample. What can I do?

Answer: Co-elution of structurally similar compounds is a common challenge in phytoecdysteroid purification.[2]

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The gradient or isocratic mobile phase may not be providing enough selectivity.

    • Solution:

      • Adjust the Gradient: Make the gradient shallower to increase the separation time between peaks.

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. Different organic solvents can alter the selectivity of the separation.

      • Modify the Aqueous Phase: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape and resolution for polar compounds.

  • Possible Cause 2: Inappropriate Column Chemistry. A standard C18 column may not be the best choice for separating highly similar polar compounds.

    • Solution: Try a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic and polar compounds. For very polar compounds, a polar-embedded or aqueous-stable C18 column might provide better retention and separation.

Question 5: My this compound peak is showing significant fronting or tailing in my HPLC chromatogram. How can I improve the peak shape?

Answer: Poor peak shape in HPLC can be due to a variety of factors, from sample preparation to column issues.

  • Possible Cause 1: Sample Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume.

  • Possible Cause 2: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting.

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.

  • Possible Cause 3: Column Contamination or Degradation. Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Wash the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.

Question 6: I am experiencing a gradual increase in backpressure in my HPLC system during the purification of this compound extracts. What should I do?

Answer: Increased backpressure is a common issue, especially when working with crude plant extracts.

  • Possible Cause 1: Clogged Frit or Column Inlet. Particulate matter from the sample or mobile phase can block the column inlet.

    • Solution: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. Use a guard column to protect the analytical column. If the frit is clogged, it may need to be replaced.[13]

  • Possible Cause 2: Sample Precipitation. The sample may be precipitating on the column upon injection into the mobile phase.

    • Solution: Ensure your sample is fully dissolved in a compatible solvent. You may need to adjust the composition of your sample solvent.

  • Possible Cause 3: High Viscosity of the Mobile Phase.

    • Solution: Check the viscosity of your mobile phase, especially if you are using additives. Lowering the flow rate can also reduce backpressure.

Quantitative Data Summary

While specific quantitative data for this compound purification is not widely published in a consolidated format, the following table provides representative data for closely related phytoecdysteroids like 20-Hydroxyecdysone (B1671079) and Turkesterone (B103). This data can serve as a general guideline for what to expect during the purification of this compound.

ParameterColumn Chromatography (Silica Gel)Preparative HPLC (Reversed-Phase)Analytical HPLC (Reversed-Phase)
Typical Yield Varies widely with plant source and extraction method. Can range from mg from several kg of plant material.15-50% from a semi-purified fraction.[9]N/A (analytical scale)
Purity Achieved 60-80% (semi-purified fraction)>95%[14]>99% for quantification standards
Typical Recovery 80-95%85-97%[1][12]N/A
Retention Time (Rt) N/A (fraction collection)Dependent on column, flow rate, and gradient.20-Hydroxyecdysone: ~3.9 min[5]Turkesterone: ~4.6 min[5]
Limit of Detection (LOD) N/AN/A20-Hydroxyecdysone: 0.1 - 1.0 µg/mL[3]
Limit of Quantification (LOQ) N/AN/A20-Hydroxyecdysone: 0.5 - 5.0 µg/mL[3]

Experimental Protocols

Protocol 1: General Extraction and Initial Purification of this compound from Plant Material

This protocol outlines a general procedure for the extraction and initial purification of this compound from plant sources like Ajuga species.

  • Plant Material Preparation:

    • Air-dry the plant material (e.g., whole plant, leaves, or roots) at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried plant material into a fine powder using a blender or mill.

  • Extraction:

    • Macerate the powdered plant material in methanol or 70% ethanol (B145695) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to remove pigments, lipids, and other non-polar to medium-polar compounds.

    • The this compound, being a polar compound, is expected to remain in the aqueous or ethyl acetate fraction.

  • Initial Column Chromatography (Silica Gel):

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane.

    • Dissolve the dried, partitioned extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., from 100:0 to 80:20 chloroform:methanol).[9]

    • Collect fractions and monitor them by Thin Layer Chromatography (TTC) to identify those containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound

This protocol describes a general method for the final purification of this compound using preparative reversed-phase HPLC.

  • Sample Preparation:

    • Dissolve the semi-purified this compound fraction from the column chromatography step in the initial mobile phase of the HPLC system.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 20%) and increase it linearly to a higher percentage (e.g., 80%) over 30-40 minutes.

    • Flow Rate: Appropriate for the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).

    • Detection: UV detector at a wavelength where this compound has maximum absorbance (typically around 242 nm for ecdysteroids).

    • Injection Volume: Dependent on the sample concentration and column capacity.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualizations

Signaling Pathway

This compound, as a phytoecdysteroid, is believed to exert its biological effects by interacting with the ecdysteroid receptor (EcR), a nuclear receptor. The following diagram illustrates the generalized signaling pathway for ecdysteroids.

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ReceptorComplex EcR/USP Heterodimer This compound->ReceptorComplex Binds to Receptor DNA DNA (Ecdysone Response Element) ReceptorComplex->DNA Translocates to Nucleus and Binds to ERE HSP HSP HSP->ReceptorComplex Chaperone Release Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Protein Synthesis & Biological Response mRNA->Protein Translates to

Caption: Generalized Ecdysteroid Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the purification of this compound from a plant source.

Ajugalactone_Purification_Workflow PlantMaterial Plant Material (e.g., Ajuga sp.) Extraction Extraction (Methanol/Ethanol) PlantMaterial->Extraction Partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) Extraction->Partitioning Crude Extract ColumnChromatography Column Chromatography (Silica Gel) Partitioning->ColumnChromatography Semi-Polar Fraction FractionMonitoring Fraction Monitoring (TLC) ColumnChromatography->FractionMonitoring Collect Fractions PrepHPLC Preparative HPLC (Reversed-Phase C18) FractionMonitoring->PrepHPLC Pool this compound-rich Fractions PurityAnalysis Purity Analysis (Analytical HPLC) PrepHPLC->PurityAnalysis Collect Peak Fraction Purethis compound Pure this compound PurityAnalysis->Purethis compound Confirm Purity >95%

References

Ajugalactone Stability: A Technical Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of ajugalactone under various storage conditions. The following information is curated to assist in designing and troubleshooting stability studies, ensuring the integrity of experimental results.

Disclaimer: Specific public data on the comprehensive stability profile of this compound is limited. The information provided here is based on the general characteristics of phytoecdysteroids and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

Q2: What are the primary factors that can affect this compound stability?

A2: Based on the general chemistry of steroids and other natural products, the following factors are most likely to affect this compound stability:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.

  • pH: Highly acidic or alkaline conditions can lead to hydrolysis or rearrangement of the molecule.

  • Light: Exposure to UV or even visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the steroidal backbone.

Q3: How can I monitor the stability of this compound in my samples?

A3: The most common and reliable method for monitoring the stability of phytoecdysteroids like this compound is by using a stability-indicating high-performance liquid chromatography (HPLC) method.[3][4][5][6][7][8][9][10][11] A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active compound. Thin-layer chromatography (TLC) can also be a useful qualitative or semi-quantitative tool.[3]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been published, steroids can undergo several types of degradation reactions, including:

  • Hydrolysis: Cleavage of ester or other hydrolyzable groups under acidic or basic conditions.

  • Oxidation: Reactions at electron-rich centers of the molecule, potentially leading to the formation of keto or hydroxylated derivatives.[12]

  • Isomerization: Conversion into different stereoisomers under certain conditions.

  • Photodegradation: Molecular rearrangement or cleavage upon exposure to light.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of this compound potency in stored samples. Inappropriate storage temperature.Store samples at or below the recommended temperature. For long-term storage, consider temperatures of -20°C or -80°C.[13]
Exposure to light.Store samples in amber vials or protect them from light by wrapping containers in aluminum foil.
Oxidation.If sensitivity to oxygen is suspected, store samples under an inert atmosphere (e.g., nitrogen or argon).
Incompatible solvent or formulation.Ensure the solvent or formulation components are compatible with this compound. Perform compatibility studies with excipients.
Appearance of unknown peaks in HPLC chromatograms of stored samples. Degradation of this compound.This indicates the formation of degradation products. A forced degradation study can help identify these potential degradants.
Contamination of the sample or mobile phase.Ensure proper sample handling and use high-purity solvents for HPLC.
Inconsistent results in stability studies. Non-validated analytical method.Develop and validate a stability-indicating HPLC method to ensure it is accurate, precise, and specific for this compound and its degradants.[4][8][10][11]
Variability in storage conditions.Use calibrated and monitored stability chambers to ensure consistent temperature and humidity.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[14][15]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.

    • Thermal Degradation: Expose the solid this compound and its solution to dry heat (e.g., 80°C) in an oven for a specified time.

    • Photolytic Degradation: Expose the solid this compound and its solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at different time points using a developed and validated stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

  • Data Evaluation:

    • Determine the percentage degradation of this compound.

    • Identify and quantify the major degradation products.

    • Characterize the structure of significant degradation products using techniques like LC-MS/MS or NMR.[12]

Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Typical Starting Conditions for Phytoecdysteroids:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.[5][7] The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (to be determined by UV scan, typically around 240-250 nm for ecdysteroids).

  • Column Temperature: 25-30°C.

Method Development and Validation:

  • Optimize the mobile phase composition and gradient to achieve good resolution between this compound and all degradation products observed in the forced degradation study.

  • Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Recommended Conditions for a Long-Term Stability Study of this compound

Storage ConditionTemperature (°C)Humidity (%)Time Points (Months)
Long-term25 ± 260 ± 50, 3, 6, 9, 12, 18, 24
Intermediate30 ± 265 ± 50, 3, 6, 9, 12
Accelerated40 ± 275 ± 50, 1, 2, 3, 6
Refrigerated5 ± 3-0, 3, 6, 9, 12
Frozen-20 ± 5-0, 3, 6, 9, 12

Table 2: Hypothetical Example of Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

Time Point (Months)This compound Assay (%)Total Degradation Products (%)Appearance
0100.00.0White powder
198.51.5White powder
297.12.9White powder
395.84.2Slight yellow tint
691.28.8Yellowish powder

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation A This compound Reference Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Acid Hydrolysis (HCl, Heat) B->C D Base Hydrolysis (NaOH, RT) B->D E Oxidation (H2O2, RT) B->E F Thermal (Solid & Solution, Heat) B->F G Photolytic (ICH Q1B) B->G H Analyze Samples at Time Points using Stability-Indicating HPLC C->H D->H E->H F->H G->H I Determine % Degradation H->I J Identify & Quantify Degradants I->J K Propose Degradation Pathway J->K

Caption: Workflow for a forced degradation study of this compound.

logical_relationship A Is there a loss of this compound potency? C Review Storage Conditions (Temp, Light, O2) A->C Yes G No immediate stability issue detected. Continue monitoring. A->G No B Are there new peaks in the chromatogram? E Indicates Degradation. Perform Forced Degradation Study to Identify. B->E Yes F Check for Contamination (Sample, Mobile Phase) B->F No C->B D Verify Analytical Method Validity D->B

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Improving Ajugalactone Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with ajugalactone and encountering challenges with its solubility in bioassay development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a phytoecdysteroid, a type of naturally occurring steroid found in plants of the Ajuga genus.[1][2] Like many other phytoecdysteroids, this compound is a polar steroid, which makes it soluble in aqueous mediums as well as solvents like methanol (B129727) and ethanol.[3][4] However, its solubility can be limited, posing a challenge for achieving the desired concentrations in bioassays without precipitation, which can lead to inaccurate and unreliable results.[5]

Q2: What are the initial signs of solubility issues in my bioassay?

A2: Signs of poor solubility include the appearance of a precipitate or turbidity in your cell culture medium after adding the this compound stock solution.[6] This can sometimes be observed with the naked eye or as crystalline structures under a microscope. Such precipitation can alter the effective concentration of the compound and interfere with assay readings.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds. However, it can be toxic to cells at higher concentrations. Generally, most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[5][7] It is crucial to determine the specific tolerance of your cell line by running a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.[5]

Q4: Can I filter my prepared this compound solution if I see a precipitate?

A4: Filtering a solution to remove precipitate is generally not recommended as a primary solution for solubility issues. This is because filtering will remove the undissolved compound, leading to an unknown and lower final concentration of your test substance in the assay. The primary goal should be to achieve complete dissolution.

Troubleshooting Guide

This guide provides a step-by-step approach to address solubility challenges with this compound in your bioassays.

Problem: Precipitate forms in the bioassay medium upon addition of this compound stock solution.

Workflow for Troubleshooting Precipitation:

start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock check_dissolution Was the compound fully dissolved initially? check_stock->check_dissolution No check_concentration Is the final solvent concentration too high? check_stock->check_concentration Yes check_dissolution->check_concentration Yes optimize_dilution Optimize Dilution Technique check_dissolution->optimize_dilution No check_concentration->optimize_dilution No reduce_solvent Reduce Final Solvent Concentration check_concentration->reduce_solvent Yes use_enhancers Use Solubility Enhancers optimize_dilution->use_enhancers reduce_solvent->optimize_dilution alternative_methods Consider Alternative Formulations use_enhancers->alternative_methods Unsuccessful end_precipitate Precipitation Resolved use_enhancers->end_precipitate Successful alternative_methods->end_precipitate Successful end_persistent Persistent Precipitation: Re-evaluate experimental design alternative_methods->end_persistent Unsuccessful

Caption: Troubleshooting workflow for addressing compound precipitation.

Step 1: Verify Stock Solution and Initial Dissolution Ensure your this compound stock solution is completely clear and free of any visible precipitate. If not, try gentle warming (if the compound is heat-stable) or vortexing to ensure complete dissolution in the initial solvent (e.g., DMSO).

Step 2: Optimize the Dilution Process Rapidly adding a concentrated stock solution to an aqueous medium can cause localized high concentrations, leading to precipitation.

  • Pre-warm the medium: Add the stock solution to the cell culture medium pre-warmed to 37°C.

  • Rapid mixing: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[5]

  • Stepwise dilution: Perform serial dilutions to gradually decrease the solvent concentration.[5]

Step 3: Adjust Final Solvent Concentration If precipitation persists, the final concentration of the organic solvent in your assay medium may be too high.

  • Prepare a more concentrated stock: This allows for the addition of a smaller volume to the assay medium, thereby lowering the final solvent percentage.

  • Determine the maximum tolerable solvent concentration: Test a range of final solvent concentrations (e.g., 0.1%, 0.25%, 0.5% DMSO) on your cells to find the highest concentration that does not affect cell viability.[7]

Step 4: Employ Solubility Enhancers If optimizing the solvent concentration is insufficient, consider using solubility-enhancing excipients.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[8] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.

  • Serum: The proteins in fetal bovine serum (FBS), such as albumin, can bind to compounds and help maintain their solubility.[5] If your assay conditions permit, ensure the presence of serum in the medium.

Step 5: Consider Alternative Formulation Strategies For persistent solubility issues, more advanced formulation techniques may be necessary.

  • Co-solvent Systems: Prepare the initial stock solution in a mixture of solvents (e.g., DMSO and polyethylene (B3416737) glycol) which may improve solubility upon dilution.

  • Nanoformulations: Encapsulating this compound into nanoparticles can significantly enhance its aqueous dispersibility and bioavailability for in vitro and in vivo studies.

Quantitative Data Summary

Table 1: Representative Solubility of Phytoecdysteroids in Various Solvents

SolventSolubility CategoryApproximate Solubility (mg/mL)Reference
WaterSparingly Soluble< 1[3]
MethanolSoluble> 10[4]
EthanolSoluble> 10[4]
DMSOFreely Soluble> 100[9]

Note: This data is representative of the phytoecdysteroid class of compounds and should be used as a guideline. Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing an inclusion complex of a poorly soluble compound like this compound with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Workflow for Cyclodextrin Inclusion Complex Formation:

start Start prepare_cd Prepare HP-β-CD Solution start->prepare_cd add_ajuga Add this compound to CD Solution prepare_cd->add_ajuga equilibrate Equilibrate the Mixture (e.g., 24-48h shaking) add_ajuga->equilibrate separate Separate Undissolved Compound (Centrifugation/Filtration) equilibrate->separate collect Collect Supernatant (Solubilized Complex) separate->collect analyze Analyze Concentration (e.g., HPLC) collect->analyze end End analyze->end cluster_membrane Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Recruits & Activates Phyto Phytoecdysteroid (e.g., this compound) Phyto->Receptor Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

References

Overcoming poor crystal formation in Ajugalactone purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ajugalactone purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization and purification of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystal Formation - Solution is too dilute: The concentration of this compound is below the supersaturation point. - Inappropriate solvent system: The chosen solvent or solvent mixture is not ideal for this compound crystallization. - Presence of impurities: Impurities can inhibit nucleation and crystal growth. - Cooling rate is too fast: Rapid cooling can prevent the formation of an ordered crystal lattice.- Concentrate the solution: Gently evaporate the solvent under reduced pressure. - Solvent screening: Experiment with different solvents or solvent ratios (e.g., methanol (B129727), ethanol, acetone, ethyl acetate). A good crystallization solvent will dissolve the compound when hot but not when cold.[1] - Further purification: Perform an additional purification step, such as column chromatography, to remove impurities. - Slow cooling: Allow the solution to cool to room temperature slowly, followed by refrigeration.
Formation of Oil Instead of Crystals - High concentration of impurities: Impurities can lower the melting point of the solid, causing it to "oil out." - Solution is too concentrated: A highly supersaturated solution can lead to rapid precipitation as an amorphous oil. - Inappropriate solvent: The solvent may be too good at dissolving this compound, preventing lattice formation.- Add a small amount of a poor solvent: This can sometimes induce crystallization from the oil. - Dilute the solution: Add more of the primary solvent to reduce the supersaturation level and then cool slowly. - Redissolve and re-crystallize: Redissolve the oil in a larger volume of solvent and attempt a slower crystallization.
Poor Crystal Quality (e.g., small, needle-like, or clustered) - Rapid crystallization: Fast cooling or high supersaturation leads to the formation of many small crystals. - Agitation: Disturbing the solution during cooling can induce rapid nucleation. - Presence of certain impurities: Some impurities can specifically promote the growth of certain crystal habits.- Slow down the crystallization process: Use a slower cooling rate or a solvent system where this compound is slightly more soluble. - Avoid disturbance: Allow the crystallization vessel to remain still during the cooling process. - Seeding: Introduce a small, well-formed crystal of this compound to the supersaturated solution to promote the growth of larger, higher-quality crystals.
Low Yield - Incomplete precipitation: A significant amount of this compound remains dissolved in the mother liquor. - Loss during transfer: Material is lost during transfers between vessels. - Degradation: this compound may be sensitive to heat or certain solvent conditions.- Cool to a lower temperature: Further cooling can increase the amount of precipitated product. - Solvent optimization: Use a solvent system where this compound has lower solubility at colder temperatures. - Careful handling: Minimize transfers and rinse glassware with the mother liquor to recover any adhered product. - Avoid excessive heat: Use a rotary evaporator at a controlled temperature (e.g., not exceeding 40°C) for solvent removal.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for crystallizing this compound?

A1: The ideal solvent system can vary depending on the purity of your sample. Phytoecdysteroids like this compound are generally polar compounds.[3] Common solvents used for the crystallization of related compounds include methanol, ethanol, and mixtures with less polar solvents like ethyl acetate (B1210297) or chloroform.[2] It is recommended to perform small-scale solubility tests to determine the most suitable solvent or solvent combination for your specific sample. The best solvent will typically dissolve this compound at an elevated temperature but have low solubility at room temperature or below.

Q2: At what temperature should I conduct the crystallization?

A2: The optimal temperature for crystallization depends on the chosen solvent system and the concentration of this compound. Generally, a slow cooling process is preferred. You can start by dissolving your compound in a minimal amount of hot solvent and then allowing it to cool slowly to room temperature. Further cooling to 4°C or -20°C can increase the yield.[4][5] Experimentation with different cooling profiles is often necessary to achieve the best results.

Q3: How can I assess the purity of my this compound crystals?

A3: The purity of your crystals can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of phytoecdysteroids.[6] Thin-Layer Chromatography (TLC) can also provide a quick qualitative assessment. For structural confirmation and to ensure no degradation has occurred, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.[7]

Q4: My crystals are very fine and difficult to filter. What can I do?

A4: The formation of very fine crystals is often a result of rapid precipitation from a highly supersaturated solution. To obtain larger crystals that are easier to handle, you should aim for a slower crystallization process. This can be achieved by:

  • Reducing the initial concentration of your solution.

  • Using a slower cooling rate.

  • Employing a solvent system in which this compound is slightly more soluble.

  • Using the seeding technique with a larger, pre-existing crystal.

Data Presentation

Table 1: Solubility of Phytoecdysteroids in Common Solvents (Qualitative)

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
MethanolModerate to HighHigh
EthanolModerateHigh
AcetoneLow to ModerateModerate to High
Ethyl AcetateLowModerate
ChloroformLowLow to Moderate
WaterVery LowLow

Note: This table represents general solubility trends for phytoecdysteroids and should be used as a starting point for solvent screening.

Table 2: Typical Parameters for this compound Crystallization

ParameterTypical Range/ValueNotes
Initial Concentration 10 - 50 mg/mLHighly dependent on the solvent system.
Crystallization Temperature Room Temperature (approx. 20-25°C) followed by 4°CSlow cooling is crucial for good crystal quality.
Typical Yield 60 - 90%Varies based on purity of the starting material and crystallization efficiency.

Experimental Protocols

Protocol 1: General Extraction and Initial Purification of this compound from Plant Material

This protocol is adapted from general methods for phytoecdysteroid extraction.[2]

  • Plant Material Preparation: Air-dry the plant material (e.g., Ajuga species) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in methanol (e.g., 1 kg of plant material in 5 L of methanol) for 24-48 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the methanol extract using a rotary evaporator at a temperature below 40°C.

  • Solvent Partitioning: Dissolve the crude extract in a mixture of water and methanol (e.g., 9:1 v/v) and partition against a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll. Discard the hexane layer.

  • Further Partitioning: Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate or chloroform, to extract the phytoecdysteroids.

  • Concentration: Collect the ethyl acetate/chloroform phase and concentrate it under reduced pressure to obtain a semi-purified extract enriched in this compound.

Protocol 2: Crystallization of this compound

  • Dissolution: Dissolve the semi-purified this compound extract in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Formation: Crystals should start to form as the solution cools and becomes supersaturated.

  • Further Cooling: Once the solution has reached room temperature, place it in a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Diagram 1: General Experimental Workflow for this compound Purification and Crystallization

G cluster_extraction Extraction & Initial Purification cluster_purification Purification & Crystallization plant_material Dried & Ground Plant Material extraction Methanol Extraction plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 partitioning Solvent-Solvent Partitioning concentration1->partitioning concentration2 Concentration of Phytoecdysteroid Fraction partitioning->concentration2 column_chromatography Column Chromatography concentration2->column_chromatography crystallization Crystallization column_chromatography->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying pure_crystals Pure this compound Crystals drying->pure_crystals

Caption: Workflow for this compound purification.

Diagram 2: Simplified Representation of this compound's Potential Influence on MAPK/ERK and PI3K/Akt Signaling Pathways

G cluster_pathways Cellular Signaling cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound ras Ras This compound->ras Modulates pi3k PI3K This compound->pi3k Modulates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk cellular_response Regulation of Cell Proliferation & Survival erk->cellular_response akt Akt pi3k->akt akt->cellular_response

Caption: this compound's potential signaling pathway interactions.

References

Optimizing mobile phase for Ajugalactone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Ajugalactone.

Troubleshooting Guide

High backpressure, unexpected peak shapes, and shifting retention times are common issues encountered during the HPLC analysis of this compound. This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: High Backpressure

Possible Causes and Solutions:

Possible CauseRecommended Solution
Column Frit Blockage Backflush the column with a solvent in which this compound is highly soluble (e.g., methanol (B129727) or acetonitrile). If the pressure does not decrease, consider replacing the frit or the column.
Sample Precipitation The sample may precipitate if the mobile phase has a significantly lower organic content than the sample solvent.[1] Ensure the sample is fully dissolved in a solvent compatible with the mobile phase, or use the mobile phase as the sample solvent.[2]
Contamination Buildup Strongly adsorbed sample constituents can accumulate at the head of the column.[1] Implement a robust column washing procedure after each analytical run. Using a guard column can also help protect the analytical column.[2]
Mobile Phase Issues Particulate matter in the mobile phase can lead to blockages. Filter all mobile phase components through a 0.45 µm or smaller filter before use.
Issue 2: Peak Tailing or Fronting

Possible Causes and Solutions:

Possible CauseRecommended Solution
Secondary Interactions Active sites on the stationary phase can interact with the analyte, causing peak tailing.[3] Adding a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%), to the mobile phase can mitigate these interactions.[4]
Column Overload Injecting too much sample can lead to peak distortion.[5] Reduce the injection volume or dilute the sample.[5]
Mismatched Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, peak fronting can occur. Whenever possible, dissolve the sample in the initial mobile phase.[2]
Column Degradation Loss of stationary phase can lead to poor peak shape. This can be caused by operating at extreme pH values. For silica-based reversed-phase columns, maintain a mobile phase pH between 2 and 8.[2][5]
Issue 3: Fluctuating Retention Times

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent Mobile Phase Composition Ensure accurate and consistent preparation of the mobile phase. If preparing the mobile phase online, check the pump's proportioning valves.[3] For premixed mobile phases, ensure the solution is homogeneous.[3]
Temperature Fluctuations Variations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[2]
Pump Malfunction Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.[2] Check for leaks, salt buildup, and unusual noises from the pump.[2]
Column Equilibration Insufficient equilibration time between gradient runs can cause retention time shifts. Allow the column to equilibrate with the initial mobile phase for at least 5-10 column volumes.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis on a C18 column?

A common starting point for the analysis of phytoecdysteroids like this compound on a C18 column is a gradient elution using water and a polar organic solvent like acetonitrile (B52724) or methanol. Often, an acid modifier is added to improve peak shape. A typical mobile phase could be:

  • Mobile Phase A: Water with 0.1% formic acid[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

A starting gradient could be 10-90% B over 20-30 minutes. The optimal gradient will depend on the specific sample matrix and the desired resolution from other components.

Q2: How can I improve the resolution between this compound and other closely eluting peaks?

To improve resolution, you can try the following:

  • Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting compounds.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.

  • Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of interfering compounds, which in turn affects their retention and can improve separation.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution, although it will also increase the run time.

Q3: My this compound peak is not appearing. What should I check?

If no peaks are observed, consider the following:

  • Detector Settings: Ensure the detector is on and the wavelength is set appropriately for this compound.

  • Sample Integrity: The sample may have degraded. Prepare a fresh standard solution to verify.[6]

  • Injection Issues: Check that the autosampler is functioning correctly and that there is sufficient sample in the vial.[6]

  • Flow Path: Ensure there is mobile phase flow and that there are no major leaks in the system.[6]

  • Mobile Phase Compatibility: this compound may have very low solubility in the mobile phase, causing it to precipitate in the injection port or at the head of the column.

Experimental Protocol: Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase for the HPLC analysis of this compound.

Objective: To achieve a symmetric peak shape for this compound with adequate retention and resolution from other components in the sample matrix.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (or other suitable acid modifier)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Initial Scouting Gradient:

    • Prepare mobile phases:

      • A: Water + 0.1% Formic Acid

      • B: Acetonitrile + 0.1% Formic Acid

    • Set up a fast scouting gradient (e.g., 5% to 95% B in 15 minutes).

    • Inject a standard solution of this compound to determine the approximate elution time.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of this compound to improve resolution. For example, if this compound elutes at 60% B, you could try a gradient of 50% to 70% B over 20 minutes.

    • Adjust the gradient slope to achieve the desired separation.

  • Organic Solvent Selection:

    • Repeat the optimized gradient using methanol as mobile phase B.

    • Compare the chromatograms obtained with acetonitrile and methanol. Select the solvent that provides better resolution and peak shape.

  • Fine-Tuning (Isocratic vs. Gradient):

    • If the separation can be achieved with a relatively narrow range of mobile phase compositions, an isocratic method may be developed. This can improve reproducibility and reduce run time.

    • To convert a gradient method to an isocratic one, a good starting point for the isocratic mobile phase composition is the composition at the time this compound elutes during the gradient run.

Diagrams

Troubleshooting_Workflow cluster_pressure Pressure Troubleshooting cluster_peak Peak Shape Troubleshooting cluster_retention Retention Time Troubleshooting start HPLC Issue Identified pressure High Backpressure? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No p1 Check for Blockages (Frit, Tubing) pressure->p1 Yes retention Retention Time Shift? peak_shape->retention No ps1 Add Mobile Phase Modifier (e.g., Acid) peak_shape->ps1 Yes end Issue Resolved retention->end No rt1 Check Mobile Phase Preparation retention->rt1 Yes p2 Review Sample Solubility p1->p2 p3 Implement Column Wash p2->p3 p3->end ps2 Reduce Sample Concentration ps1->ps2 ps3 Match Sample Solvent to Mobile Phase ps2->ps3 ps3->end rt2 Use Column Oven rt1->rt2 rt3 Inspect Pump for Leaks rt2->rt3 rt3->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Mobile_Phase_Optimization start Start Optimization scouting 1. Run Fast Scouting Gradient (e.g., ACN/Water) start->scouting eval1 Evaluate Peak Elution scouting->eval1 optimize_grad 2. Develop Shallower Gradient Around Elution Time eval1->optimize_grad eval2 Resolution & Peak Shape OK? optimize_grad->eval2 change_solvent 3. Test Alternative Organic Solvent (e.g., Methanol) eval2->change_solvent No finish Optimized Method eval2->finish Yes compare Compare ACN vs. Methanol Select Best Solvent change_solvent->compare compare->optimize_grad isocratic 4. Consider Isocratic Method for Simplicity & Speed finish->isocratic

Caption: A stepwise process for mobile phase optimization in HPLC.

References

Technical Support Center: Ajugalactone Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ajugalactone. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments to identify potential degradation products of this compound. As specific degradation studies on this compound are not extensively published, this guide focuses on the established methodology of forced degradation studies, a standard approach for determining the stability of a compound and identifying its degradation products.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: I need to understand the stability of my this compound sample. Where do I start?

A1: The recommended starting point is to conduct a forced degradation study.[1][3] This involves subjecting your this compound sample to a variety of stress conditions that are more severe than standard storage conditions to accelerate degradation.[1][4] The goal is to generate a sufficient amount of degradation products for detection and analysis, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[3][4][5]

Q2: What are the typical stress conditions used in a forced degradation study?

A2: A standard forced degradation study includes the following conditions to cover the most common degradation pathways:[1][4][5]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Heating the sample in a solid state and/or in solution.

  • Photodegradation: Exposing the sample to UV and visible light.

Q3: My HPLC analysis shows several new peaks after stressing my this compound sample. How do I know if they are actual degradation products?

A3: Distinguishing true degradation products from other peaks (e.g., impurities from reagents, column bleed, or the placebo/excipients in a formulation) is a critical step.[6][7] Here's a systematic approach:

  • Analyze a Control Sample: Always run an unstressed sample of this compound alongside your stressed samples to identify any pre-existing impurities.[5]

  • Run a Blank: Inject your solvent or mobile phase to identify any peaks originating from the system or solvents.[6][8]

  • Analyze a Stressed Placebo (for formulations): If you are working with a formulated product, stress the placebo (all components except this compound) under the same conditions to identify peaks originating from the excipients.[3]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the spectral purity of your peaks of interest. This can help determine if a peak represents a single compound.

Q4: What analytical techniques are best for identifying the structure of the unknown degradation products?

A4: A combination of chromatographic and spectroscopic techniques is essential for structural elucidation.[1][9]

  • LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry): This is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradation products, which provides clues about their structure.[9][10]

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: After isolation of the degradation product (e.g., by preparative HPLC), NMR is used to determine the complete chemical structure.[10]

Troubleshooting Guide for Experimental Issues

This guide addresses common problems encountered during the analysis of forced degradation samples, particularly with HPLC.

Problem Potential Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable, or the stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base), the temperature, or the duration of the stress test.
Complete degradation of this compound. The stress conditions are too harsh, leading to the formation of secondary degradation products that may not be relevant to real-world stability.[1]Reduce the concentration of the stressor, the temperature, or the duration of the stress test. The goal is to achieve partial (5-20%) degradation.[3][4][5]
Appearance of "ghost peaks" or extraneous peaks in the chromatogram. Contamination from solvents, glassware, the mobile phase, or the HPLC system itself.[6][7][8]1. Run a blank injection of the mobile phase to check for system contamination.[6][8]2. Use high-purity (HPLC-grade) solvents and reagents.[11]3. Ensure all glassware is meticulously clean.4. Filter and degas the mobile phase properly.[6]
Poor peak shape (e.g., tailing, fronting, or split peaks). - Column overload.- Incompatibility between the sample solvent and the mobile phase.- Column degradation or contamination.1. Reduce the concentration of the injected sample.2. Whenever possible, dissolve the sample in the mobile phase.[12]3. Use a guard column and/or flush the column with a strong solvent.
Shifting retention times. - Changes in mobile phase composition.- Fluctuations in column temperature.- Air trapped in the pump.[12]1. Prepare the mobile phase carefully and consistently.2. Use a column oven to maintain a constant temperature.3. Degas the mobile phase and prime the pump.
Mass balance is outside the typical acceptance criteria (e.g., 90-110%). [5]- Degradation products may not be UV-active at the detection wavelength.- Formation of volatile or non-eluting compounds.- Differences in the UV response factor of the degradation products compared to the parent compound.[5]1. Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV.2. Check for peaks that may be retained on the column by running a steep gradient elution.3. If possible, isolate the degradation products to determine their individual response factors.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the steps for subjecting an this compound drug substance to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Heat the solution at a specified temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound powder in an oven at a high temperature (e.g., 80°C) for a defined period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid drug substance to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • At a defined time point, prepare the samples for HPLC analysis.

  • Analysis: Analyze all stressed, neutralized, and control samples by a stability-indicating HPLC method, typically with a PDA detector to assess peak purity.

Data Presentation

Summarize the results of the forced degradation study in a table to facilitate comparison and analysis.

Stress ConditionStressor/ParametersDuration (hours)% Assay of this compoundNumber of Degradation ProductsPeak Area (%) of Major Degradant(s)Mass Balance (%)
Acid Hydrolysis0.1 M HCl, 60°C2485.22DP1: 8.5%DP2: 4.1%97.8
Base Hydrolysis0.1 M NaOH, 60°C890.11DP3: 7.9%98.0
Oxidation3% H₂O₂, RT2492.51DP4: 5.5%98.0
Thermal (Solid)80°C4898.10-99.5
PhotolyticICH Light Box2496.41DP5: 2.1%98.5
ControlUnstressed-99.80-100.0

Note: The data presented in this table is hypothetical and serves as an example for reporting purposes.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the identification of degradation products.

G cluster_0 Forced Degradation Study start This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Stability-Indicating HPLC Analysis (with PDA Detector) stress->analysis data Data Evaluation: - % Degradation - Peak Purity - Mass Balance analysis->data id Identify Degradation Products? data->id end Stability Profile Established id->end No char Isolate & Characterize (LC-MS, NMR) id->char Yes char->end

Caption: Workflow for a forced degradation study of this compound.

G cluster_1 Troubleshooting Unknown HPLC Peaks start Unknown Peak Detected in Stressed Sample Chromatogram q1 Is the peak present in the unstressed control sample? start->q1 a1_yes It is a pre-existing impurity, not a degradation product. q1->a1_yes Yes q2 Is the peak present in the blank (solvent) injection? q1->q2 No a2_yes It is a system or solvent artifact (ghost peak). q2->a2_yes Yes q3 Is the peak present in the stressed placebo (if applicable)? q2->q3 No a3_yes It is an excipient-related degradant. q3->a3_yes Yes final Peak is likely a true degradation product of this compound. Proceed with characterization. q3->final No

Caption: Logic diagram for identifying the source of an unknown HPLC peak.

G cluster_2 Potential Degradation Pathways for Steroid-like Structures parent This compound (Steroid-like Core) hydrolysis Hydrolysis (e.g., of ester or lactone groups) parent->hydrolysis oxidation Oxidation (e.g., at double bonds or hydroxyl groups) parent->oxidation isomerization Isomerization/Epimerization (e.g., at chiral centers) parent->isomerization dehydration Dehydration (elimination of water) parent->dehydration prod1 Hydrolyzed Product(s) hydrolysis->prod1 prod2 Oxidized Product(s) (e.g., ketones, epoxides) oxidation->prod2 prod3 Isomers/Epimers isomerization->prod3 prod4 Dehydrated Product(s) dehydration->prod4

Caption: Common degradation pathways for compounds with steroid-like structures.

References

Technical Support Center: Enhancing the Bioavailability of Ajugalactone in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on enhancing the oral bioavailability of Ajugalactone, a promising phytoecdysteroid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its bioavailability important?

A1: this compound is a naturally occurring phytoecdysteroid found in plants of the Ajuga genus. Phytoecdysteroids are a class of polyhydroxylated steroids that exhibit a range of pharmacological activities.[1][2] Like many natural compounds, this compound's therapeutic potential is often limited by its poor oral bioavailability. Enhancing its bioavailability is crucial to achieving effective therapeutic concentrations at the target site with lower doses, thereby increasing its efficacy and reducing potential side effects.

Q2: What are the main challenges associated with the oral delivery of this compound?

A2: The primary challenges in the oral delivery of this compound stem from its physicochemical properties. Phytoecdysteroids are generally polar steroids with solubility characteristics similar to sugars, making them soluble in aqueous media but also lipophilic.[1][2] This dual nature can lead to issues with both dissolution in the gastrointestinal fluids and permeation across the intestinal epithelium. While specific data for this compound is limited, related phytoecdysteroids like 20-hydroxyecdysone (B1671079) have low aqueous solubility (approximately 0.084 mg/mL), which can limit their dissolution rate.[3]

Q3: What are the most promising formulation strategies to improve this compound's bioavailability?

A3: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of this compound. These include:

  • Nanoemulsions: Oil-in-water nanoemulsions can encapsulate lipophilic compounds like this compound, increasing their solubility and facilitating absorption.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate by converting it to an amorphous state and increasing its wettability.

  • Liposomes: These phospholipid vesicles can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation in the GI tract and improving their absorption.[4][5]

Q4: How can I assess the success of my formulation in enhancing this compound's bioavailability?

A4: The effectiveness of a formulation can be evaluated through a series of in vitro and ex vivo tests:

  • In Vitro Dissolution Testing: This measures the rate and extent to which this compound is released from the formulation and dissolves in a simulated gastrointestinal fluid.[6][7][8][9]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assess the transport of this compound across the intestinal barrier.[10][11][12][13]

  • Stability Studies: Evaluating the physical and chemical stability of the formulation under different storage conditions is crucial to ensure its shelf-life and performance.

Troubleshooting Guides

Issue 1: Low Drug Loading in the Formulation
Potential Cause Troubleshooting Step
Poor solubility of this compound in the lipid phase (Nanoemulsions/Liposomes). Screen various oils and lipids with different polarities to find one that better solubilizes this compound. Consider using co-solvents that are compatible with the formulation.
Insufficient interaction between this compound and the polymer (Solid Dispersions). Experiment with different hydrophilic polymers (e.g., PVPs, PEGs, HPMC) and drug-to-polymer ratios. Ensure the chosen solvent in the solvent evaporation method can dissolve both the drug and the polymer effectively.
Phase separation or precipitation during formulation. Optimize the manufacturing process parameters such as temperature, stirring speed, and homogenization pressure. For solid dispersions, ensure rapid solvent removal to prevent drug crystallization.
Issue 2: Instability of the Formulation (e.g., particle aggregation, drug leakage)
Potential Cause Troubleshooting Step
Inadequate stabilization by surfactants (Nanoemulsions/Liposomes). Optimize the concentration and type of surfactant or co-surfactant. For liposomes, the inclusion of cholesterol can improve membrane stability.
Recrystallization of amorphous this compound (Solid Dispersions). Select a polymer with a high glass transition temperature (Tg) that can effectively inhibit molecular mobility. Store the formulation in a low-humidity environment.
Hydrolysis or degradation of this compound. Protect the formulation from light and high temperatures. Consider incorporating antioxidants if oxidative degradation is suspected.
Issue 3: Poor In Vitro Dissolution Profile
Potential Cause Troubleshooting Step
Incomplete release of this compound from the formulation. For solid dispersions, ensure the polymer dissolves rapidly in the dissolution medium. For nanoemulsions and liposomes, the formulation should readily disperse and release the drug.
Precipitation of this compound in the dissolution medium. Include a surfactant in the dissolution medium to maintain sink conditions. This is particularly important for hydrophobic drugs.
Inappropriate dissolution test parameters. Optimize the dissolution medium (pH, composition), apparatus type (e.g., USP Apparatus II - paddle), and agitation speed to be biorelevant.
Issue 4: Low Permeability in Caco-2 Assay
Potential Cause Troubleshooting Step
Formulation does not effectively enhance transport across the cell monolayer. Re-evaluate the formulation strategy. Consider incorporating permeation enhancers, but with caution regarding their potential toxicity.
Efflux by P-glycoprotein (P-gp) or other transporters. Co-administer the formulation with known P-gp inhibitors (e.g., verapamil) in the Caco-2 assay to determine if efflux is a significant factor.[13]
Low metabolic stability in the presence of Caco-2 enzymes. Analyze the receiver compartment for metabolites of this compound. If significant metabolism occurs, strategies to protect the drug may be needed.

Quantitative Data Summary

Note: Specific experimental data for this compound is limited. The following tables provide estimated values based on closely related phytoecdysteroids, such as 20-hydroxyecdysone, and typical results for the described formulation types. These should be used as a reference, and experimental determination for specific this compound formulations is essential.

Table 1: Physicochemical Properties of Phytoecdysteroids

PropertyEstimated ValueReference Compound(s)
Aqueous Solubility ~0.084 mg/mL20-hydroxyecdysone[3]
LogP 0.5 - 1.720-hydroxyecdysone, Ecdysone[14][15]
UV λmax (in Methanol) ~242 nmEcdysteroids[16]

Table 2: Typical Formulation Characterization Parameters

Formulation TypeParameterTypical Range
Nanoemulsion Droplet Size (nm)20 - 200
Polydispersity Index (PDI)< 0.3
Zeta Potential (mV)± 30
Encapsulation Efficiency (%)> 85%
Solid Dispersion Drug Loading (%)10 - 40%
Amorphous State ConfirmationAbsence of crystalline peaks in XRD/DSC
Liposomes Vesicle Size (nm)50 - 200
Polydispersity Index (PDI)< 0.3
Encapsulation Efficiency (%)> 70%

Table 3: Expected Outcomes of Bioavailability Assessment Studies

AssayFormulationExpected Outcome
In Vitro Dissolution Unformulated this compoundSlow and incomplete dissolution
Enhanced FormulationsRapid and complete dissolution (>85% in 60 min)
Caco-2 Permeability Unformulated this compoundLow to moderate Papp (<5 x 10-6 cm/s)
Enhanced FormulationsIncreased Papp (>5 x 10-6 cm/s)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion by Solvent Evaporation and High-Pressure Homogenization
  • Preparation of the Oil Phase: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol). Add this solution to the selected oil (e.g., medium-chain triglycerides) and mix until a clear solution is formed.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

  • Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in deionized water.

  • Formation of a Coarse Emulsion: Gradually add the oil phase to the aqueous phase under high-speed stirring to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure to reduce the droplet size and form a nanoemulsion.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Solution Preparation: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol (B129727) or a methanol/dichloromethane mixture) in a predetermined ratio.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature to form a thin film.

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound and assess drug-polymer interactions. Also, determine the drug content and perform in vitro dissolution studies.

Protocol 3: Encapsulation of this compound in Liposomes using the Thin-Film Hydration Method
  • Lipid Film Formation: Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated this compound by ultracentrifugation or dialysis.

  • Characterization: Determine the vesicle size, PDI, zeta potential, encapsulation efficiency, and drug loading of the final liposomal formulation.

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: Use a reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective for separating phytoecdysteroids.[17]

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.

  • Detection: Monitor the eluent using a UV detector at the λmax of this compound (approximately 242 nm).[16]

  • Quantification: Prepare a standard curve of this compound of known concentrations to quantify the amount in the samples.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Formulation Select Formulation Strategy (Nanoemulsion, Solid Dispersion, Liposome) Optimization Optimize Formulation (Excipients, Ratios, Process) Formulation->Optimization Size_Zeta Particle Size & Zeta Potential Optimization->Size_Zeta EE_DL Encapsulation Efficiency & Drug Loading Optimization->EE_DL Morphology Morphology (SEM/TEM) Optimization->Morphology Solid_State Solid-State Analysis (DSC/XRD) Optimization->Solid_State Dissolution Dissolution Testing Size_Zeta->Dissolution EE_DL->Dissolution Morphology->Dissolution Solid_State->Dissolution Permeability Caco-2 Permeability Assay Dissolution->Permeability Stability Stability Studies Permeability->Stability Stability->Formulation Iterative Refinement

Caption: Experimental workflow for enhancing this compound bioavailability.

Troubleshooting_Logic Start Problem Encountered Low_Loading Low Drug Loading? Start->Low_Loading Instability Formulation Instability? Start->Instability Poor_Dissolution Poor Dissolution? Start->Poor_Dissolution Low_Permeability Low Caco-2 Permeability? Start->Low_Permeability Solubility_Issue Screen Excipients/ Co-solvents Low_Loading->Solubility_Issue Yes Process_Issue Optimize Process Parameters Low_Loading->Process_Issue Yes Stabilizer_Issue Adjust Surfactant/ Stabilizer Instability->Stabilizer_Issue Yes Recrystallization Select High Tg Polymer/ Control Humidity Instability->Recrystallization Yes Release_Issue Modify Carrier/ Formulation Matrix Poor_Dissolution->Release_Issue Yes Precipitation_Issue Add Surfactant to Dissolution Medium Poor_Dissolution->Precipitation_Issue Yes Transport_Issue Incorporate Permeation Enhancers Low_Permeability->Transport_Issue Yes Efflux_Issue Investigate Efflux Pump Inhibition Low_Permeability->Efflux_Issue Yes

Caption: Troubleshooting logic for this compound formulation issues.

Signaling_Pathway cluster_cell Cellular Response Phytoecdysteroids Phytoecdysteroids (e.g., this compound) MembraneReceptor Membrane-Bound Receptor Phytoecdysteroids->MembraneReceptor NFkB_Inhibition IκB Phytoecdysteroids->NFkB_Inhibition Inhibition of Degradation PI3K PI3K MembraneReceptor->PI3K IKK IKK MembraneReceptor->IKK Modulation Akt Akt (Protein Kinase B) PI3K->Akt ProteinSynthesis Protein Synthesis & Cell Survival Akt->ProteinSynthesis Activation IKK->NFkB_Inhibition Phosphorylates NFkB NF-κB NFkB_Inhibition->NFkB Releases Inflammation Inflammatory Response NFkB->Inflammation Transcription of Inflammatory Genes

Caption: Potential signaling pathways modulated by phytoecdysteroids.

References

Technical Support Center: Matrix Effects in the Analysis of Ajugalactone from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting matrix effects encountered during the quantitative analysis of Ajugalactone from complex crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in crude extracts challenging?

This compound is a phytoecdysteroid, a type of polyhydroxysteroid found in various species of the Ajuga plant genus.[1][2] Its analysis is crucial for the quality control of herbal medicines, pharmacological research, and the development of new drugs due to the wide range of biological activities associated with these compounds.[1]

The primary challenge in analyzing this compound from crude plant extracts lies in the complexity of the sample "matrix".[3] Crude extracts are not pure; they contain a multitude of other components besides this compound, such as flavonoids, phenolic compounds, iridoid glycosides, withanolides, and other terpenoids.[4][5][6] These co-extracted substances can interfere with the analytical measurement, a phenomenon known as the matrix effect.[7]

Q2: What are "matrix effects" in the context of LC-MS analysis?

Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[8][9][10] In Liquid Chromatography-Mass Spectrometry (LC-MS), this interference occurs within the ion source. It can manifest as:

  • Ion Suppression: A decrease in the analyte's signal intensity, leading to underestimation of its concentration. This is the more common effect.[8][10]

  • Ion Enhancement: An increase in the analyte's signal intensity, leading to overestimation.[7][9]

These effects compromise the accuracy, precision, and sensitivity of the quantitative analysis.[9][11]

Q3: What are the typical signs of matrix effects in my this compound analysis?

Common indicators that your analysis may be affected by matrix effects include:

  • Poor reproducibility of peak areas for replicate injections of the same sample.[12]

  • Inaccurate quantification, observed as high variability in concentration measurements.[12]

  • Non-linear calibration curves, especially when using standards prepared in a pure solvent.[12]

  • Reduced sensitivity and poor signal-to-noise ratios for this compound.[12]

  • Inconsistent results for quality control (QC) samples.[12]

  • Shifting retention times for this compound between different sample injections.[13]

Q4: What compounds in Ajuga crude extracts are likely to cause matrix effects?

While any co-eluting compound can theoretically cause matrix effects, some common culprits in botanical extracts include:

  • Phenolic Compounds and Tannins: These are abundant in Ajuga species and can interfere with ionization.[2][6][14]

  • Other Phytoecdysteroids: Structurally similar compounds may co-elute and compete for ionization.[1]

  • Flavonoids and Glycosides: These polar compounds are common in plant extracts and can contribute to ion suppression.[4]

  • Salts and Sugars: Non-volatile components from the extract can foul the ion source and suppress the signal.[15]

Q5: How do I definitively determine if my assay is suffering from matrix effects?

A qualitative assessment can be done using a post-column infusion experiment, which helps identify regions in the chromatogram where suppression or enhancement occurs.[9][11][16] For a definitive quantitative assessment, the post-extraction spike method is recommended.[8][12][16][17] This method allows you to calculate a "Matrix Factor" (MF) that quantifies the degree of ion suppression or enhancement.

Troubleshooting Guides

Q6: My this compound peak area is inconsistent. What is the first step?

Inconsistent peak areas are a primary symptom of matrix effects. A systematic approach is necessary to diagnose and resolve the issue.

G start Inconsistent this compound Peak Areas Observed sys_check 1. Verify System Suitability (Injection Precision, Peak Shape, Retention Time Stability) start->sys_check sys_ok System OK? sys_check->sys_ok assess_me 2. Quantify Matrix Effect (Post-Extraction Spike Method) sys_ok->assess_me Yes end_fail System Issue: Troubleshoot LC-MS sys_ok->end_fail No me_present Significant ME (e.g., MF <0.8 or >1.2)? assess_me->me_present optimize_prep 3a. Optimize Sample Prep (e.g., SPE, LLE, Dilution) me_present->optimize_prep Yes end_ok Problem Resolved me_present->end_ok No optimize_lc 3b. Optimize Chromatography (Gradient, Column, Flow Rate) optimize_prep->optimize_lc use_is 4. Implement Compensation (Matrix-Matched Calibrants or SIL-IS) optimize_lc->use_is revalidate 5. Re-evaluate Method Performance use_is->revalidate revalidate->end_ok

Caption: General troubleshooting workflow for matrix effects.

Q7: I suspect ion suppression. How can I confirm this and what are the immediate steps to take?

To confirm ion suppression, perform the quantitative post-extraction spike experiment (see Protocol 1). A Matrix Factor (MF) significantly less than 1 (or <100%) confirms suppression.[9]

Immediate Steps:

  • Dilute the Extract: A simple 1:5 or 1:10 dilution of your final extract with the initial mobile phase can reduce the concentration of interfering matrix components.[13][16] Analyze the diluted sample to see if reproducibility improves. This is only viable if this compound concentration is high enough for detection after dilution.

  • Check for Co-elution: Examine the chromatograms of your blank matrix extract. Are there large peaks eluting at or near the retention time of this compound? If so, chromatographic optimization is necessary.

  • Improve Sample Cleanup: If dilution is not sufficient or possible, a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) is the next logical step.[8][18]

Q8: My calibration curve is non-linear. Could this be a matrix effect?

Yes. When calibration standards are prepared in a clean solvent, but the samples contain an interfering matrix, the matrix can suppress the signal differently at different concentrations, leading to a non-linear response. To overcome this, prepare your calibration standards using a matrix-matched approach, where you spike known concentrations of this compound standard into a blank matrix extract (an extract from a sample known not to contain this compound).[8] If the curve becomes linear, it confirms that matrix effects were the cause.

Q9: How can I improve my sample preparation to reduce matrix effects?

Effective sample preparation is the most critical step to mitigate matrix effects.[12] The goal is to selectively remove interfering compounds while efficiently recovering this compound.

MethodDescriptionProsCons
Sample Dilution Diluting the crude extract with a suitable solvent.Simple, fast, and inexpensive.Reduces analyte concentration, potentially below the limit of quantification (LOQ).[16]
Liquid-Liquid Extraction (LLE) Partitioning this compound into a solvent immiscible with the sample solvent, leaving interferences behind.Can provide a clean extract.Can be labor-intensive, requires large solvent volumes, and may have low recovery.[8]
Solid-Phase Extraction (SPE) Passing the extract through a cartridge that retains this compound, allowing interferences to be washed away. This compound is then eluted with a stronger solvent.Highly selective, provides high concentration factor, and effectively removes many interferences like salts and polar compounds.[8][18]Requires method development to select the correct sorbent and solvents; more costly than dilution.

Q10: What chromatographic adjustments can I make to separate this compound from interferences?

Optimizing the LC method aims to achieve chromatographic separation between this compound and the matrix components causing suppression.[8][11][16]

  • Modify the Gradient: Make the elution gradient shallower to increase the separation between closely eluting peaks.

  • Change the Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives (e.g., a small amount of formic acid) to alter selectivity.

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) or a longer column with higher efficiency can improve resolution.

  • Install a Guard Column: A guard column protects the analytical column from strongly retained matrix components that can build up and affect performance over time.[13]

Q11: When should I use a matrix-matched calibration curve versus the standard addition method?

The choice depends on the availability of a suitable blank matrix.

G start Need to Compensate for Matrix Effects q_blank Is a representative blank matrix available? start->q_blank use_mmc Use Matrix-Matched Calibration q_blank->use_mmc Yes q_sil Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? q_blank->q_sil No use_sil Use SIL-IS with solvent- based calibration (Most robust method) q_sil->use_sil Yes use_sa Use Standard Addition Method q_sil->use_sa No

Caption: Logic for selecting a calibration strategy.
  • Use Matrix-Matched Calibration when you can obtain a large, homogenous batch of a blank matrix that is free of this compound but otherwise identical to your samples.[8] This is often feasible in quality control settings.

  • Use the Standard Addition Method when a blank matrix is unavailable or when the matrix composition varies significantly between samples.[11][19] In this method, the sample is split into several aliquots, and known amounts of standard are added to each. This directly accounts for the matrix effect in each individual sample but is more time-consuming.[19][20]

Q12: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) the "gold standard" for compensating for matrix effects?

A SIL-IS for this compound (e.g., containing ¹³C or ²H atoms) is considered the best solution because it is chemically and physically almost identical to the analyte.[13] This means it will:

  • Co-elute with this compound from the LC column.[8]

  • Experience the exact same degree of ion suppression or enhancement in the MS source.[11][13]

By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is effectively canceled out, leading to highly accurate and precise quantification regardless of matrix variations.[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantitatively determine the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) for this compound.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent at a specific concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (an Ajuga extract known to be free of this compound) and perform the complete extraction procedure. Before the final evaporation and reconstitution step, spike the extract with the this compound standard to the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with the this compound standard before starting the extraction procedure. The amount spiked should correspond to the same final concentration as in Sets A and B.

  • Analysis: Analyze all three sets of samples by LC-MS and record the mean peak area for this compound for each set (n ≥ 3).

  • Calculations:

    • Matrix Effect (ME %) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[9]

    • Recovery (RE %) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (PE %) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

G cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike a1 Reconstitution Solvent a2 Spike with This compound Std a1->a2 a3 Analyze by LC-MS a2->a3 calc_me Calculate ME% (B / A) * 100 a3->calc_me calc_pe Calculate PE% (C / A) * 100 a3->calc_pe b1 Blank Matrix Extract b2 Spike with This compound Std b1->b2 b3 Analyze by LC-MS b2->b3 b3->calc_me calc_re Calculate RE% (C / B) * 100 b3->calc_re c1 Blank Matrix c2 Spike with This compound Std c1->c2 c3 Perform Full Extraction c2->c3 c4 Analyze by LC-MS c3->c4 c4->calc_re c4->calc_pe

Caption: Experimental workflow for the Post-Extraction Spike method.
Protocol 2: Example Solid-Phase Extraction (SPE) Protocol for this compound Cleanup

Objective: To clean up a crude methanolic extract of Ajuga to reduce matrix interferences prior to LC-MS analysis.

Materials:

  • Crude methanolic extract of Ajuga.

  • Reversed-Phase (C18) SPE cartridge.

  • Methanol (B129727), Water (HPLC grade).

  • SPE Vacuum Manifold.

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 cartridge volume of methanol, followed by 1 cartridge volume of water. Do not let the sorbent go dry.

  • Sample Loading: Dilute the crude methanolic extract 1:1 with water. Load the diluted extract onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent mixture (e.g., 20% methanol in water). This step is crucial for removing highly polar, interfering compounds while retaining this compound.

  • Elution: Elute this compound from the cartridge with 1 cartridge volume of a strong organic solvent (e.g., 90-100% methanol or acetonitrile).

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Summary of Matrix Effect Mitigation Strategies
StrategyPrincipleAdvantagesDisadvantages
Improved Sample Cleanup (e.g., SPE) Removes interfering compounds before analysis.Directly addresses the root cause; can improve assay robustness and column lifetime.[8]Requires method development; increases sample preparation time and cost.
Chromatographic Separation Separates the analyte peak from co-eluting interferences.Can be highly effective if separation is achieved; utilizes existing equipment.May not be possible for all interferences; can increase run times.[11]
Sample Dilution Reduces the concentration of all matrix components.Simple and fast.[16]Reduces analyte sensitivity; may not be sufficient for highly concentrated matrices.
Matrix-Matched Calibration Calibrants and samples experience the same matrix effect.Effectively compensates for consistent matrix effects.[8]Requires a reliable source of blank matrix; assumes matrix is consistent across all samples.
Stable Isotope-Labeled IS (SIL-IS) Internal standard co-elutes and experiences identical matrix effects as the analyte.The most robust method for compensation; corrects for variability in both matrix effects and recovery.[8][11][13]Can be expensive or commercially unavailable.
Standard Addition Calibrates within the sample itself, accounting for its unique matrix.Highly accurate for individual samples; does not require a blank matrix.[20]Labor-intensive and time-consuming; requires more sample volume.[19]
Table 2: Interpreting the Results of Matrix Effect Assessment
ParameterCalculationValue RangeInterpretation
Matrix Effect (ME %) (Area Post-Spike / Area Neat) * 100ME < 80% Significant ion suppression is occurring.
80% ≤ ME ≤ 120% The matrix effect is generally considered acceptable.
ME > 120% Significant ion enhancement is occurring.
Recovery (RE %) (Area Pre-Spike / Area Post-Spike) * 100RE < 85% Significant loss of this compound during the extraction process.
RE > 115% Potential analytical error or co-eluting interference with the same mass.
Process Efficiency (PE %) (Area Pre-Spike / Area Neat) * 100PE < 85% Indicates a combination of analyte loss during extraction and/or ion suppression.

References

Ajugalactone experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of ajugalactone, addressing common challenges related to variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a phytoecdysteroid, a type of steroidal compound produced by plants, notably found in various species of the Ajuga genus.[1][2] Phytoecdysteroids are recognized for a range of biological activities, including anabolic, adaptogenic, anti-inflammatory, and antioxidant effects.[3] While research on this compound is ongoing, studies on Ajuga extracts containing this compound and other phytoecdysteroids suggest potential roles in modulating inflammatory responses and cell growth.[1][4]

Q2: Why am I seeing significant variability in the biological effects of my this compound samples between experiments?

Variability in experiments with this compound can stem from several factors:

  • Source and Purity of this compound: The concentration of this compound and other bioactive compounds in Ajuga plants can vary significantly based on the species, geographical location, season of harvest, and the specific plant part used for extraction.[1][5] If you are using a plant extract, the composition can be highly variable. For isolated this compound, the purity of the compound is critical.

  • Extraction and Purification Method: The protocol used to extract and purify this compound can impact the final yield and the presence of other potentially interfering compounds.[6]

  • Sample Storage and Stability: Phytoecdysteroids can degrade over time, especially if not stored properly. Exposure to light, high temperatures, and humidity can affect the stability of this compound.[7][8]

  • Experimental Conditions: Minor variations in cell culture conditions, reagent concentrations, and incubation times can lead to different results, particularly in sensitive assays.

Q3: Are there known signaling pathways that this compound is expected to modulate?

While the precise signaling pathways for this compound are still under investigation, research on phytoecdysteroids and Ajuga extracts suggests potential modulation of key cellular signaling cascades, including:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Some phytoecdysteroids have been suggested to influence this pathway, which could be linked to their reported anabolic effects.[9][10][11][12][13][14]

  • Nrf2/ARE Signaling Pathway: This pathway is a critical regulator of the cellular antioxidant response. Activation of Nrf2 by natural compounds can help mitigate oxidative stress.[15][16][17][18]

Further research is needed to definitively confirm the direct interaction of this compound with these pathways.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Problem: You are observing significant differences in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays (e.g., MTT, MTS, WST-1) across different experimental runs.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inconsistent this compound Concentration Ensure accurate and consistent preparation of your this compound stock solution. Use a freshly prepared solution or one that has been stored under appropriate conditions (see Q2). Perform a concentration verification using a suitable analytical method like HPLC if possible.
Cell Seeding Density Use a consistent cell seeding density for all experiments. Create a standard operating procedure (SOP) for cell plating to minimize variability.
Incubation Time The duration of cell exposure to this compound can significantly impact the IC50 value. Standardize the incubation time across all experiments.
Assay Protocol Variations Adhere strictly to the chosen cell viability assay protocol, including incubation times with the reagent and solubilization steps.[19][20]
Solvent Effects If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the cell culture medium is consistent and below a cytotoxic threshold for your cell line. Run a vehicle control to account for any solvent-induced effects.
Issue 2: Lack of Reproducible Anti-Inflammatory Effects

Problem: You are not observing consistent inhibition of inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines) in your in vitro anti-inflammatory assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Variable Inflammatory Stimulus The concentration and activity of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) can vary. Use LPS from the same lot number and prepare fresh solutions for each experiment.
Timing of Treatment The timing of this compound pre-treatment relative to the inflammatory stimulus is crucial. Optimize and standardize the pre-incubation time.
Cellular Response Window The production of inflammatory mediators can be time-dependent. Perform a time-course experiment to identify the optimal time point for measuring the inhibitory effect of this compound.
Assay Sensitivity Ensure your assay (e.g., Griess assay for nitric oxide, ELISA for cytokines) is sensitive enough to detect changes in the expected range.[4][21]

Quantitative Data Summary

The variability in experimental results is a known challenge when working with phytoecdysteroids. The following table presents a hypothetical range of IC50 values for a phytoecdysteroid-rich extract in different assays to illustrate this variability. Note: Specific comparative data for pure this compound is limited in the literature; this table is for illustrative purposes based on typical variations seen with natural product extracts.

Assay Type Cell Line Reported IC50 Range (µg/mL) Potential Sources of Variation
Cell Viability (MTT Assay) Murine Macrophage (RAW 264.7)25 - 150Purity of extract, cell passage number, incubation time
Nitric Oxide Inhibition Murine Macrophage (RAW 264.7)10 - 80LPS concentration, pre-incubation time with extract
COX-2 Inhibition In vitro enzyme assay5 - 50Enzyme activity, substrate concentration

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration in the wells is non-toxic to the cells.

  • Treatment: Remove the culture medium and add fresh medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a standardized period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol provides a method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition relative to the LPS-treated control group.[21]

Visualizations

Signaling Pathways

Ajugalactone_Potential_Signaling_Pathways cluster_0 Anabolic/Growth Pathway cluster_1 Antioxidant Response Pathway This compound This compound PI3K PI3K This compound->PI3K ? Keap1 Keap1 This compound->Keap1 ? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow

Ajugalactone_Experimental_Workflow Start Start: this compound Sample Prep Prepare Stock Solution (e.g., in DMSO) Start->Prep Treatment Treat Cells with This compound Dilutions Prep->Treatment CellCulture Culture Cells (e.g., RAW 264.7) CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay AntiInflammatoryAssay Anti-Inflammatory Assay (e.g., NO Inhibition) Treatment->AntiInflammatoryAssay DataAnalysis Data Analysis (IC50, % Inhibition) ViabilityAssay->DataAnalysis AntiInflammatoryAssay->DataAnalysis End End: Results DataAnalysis->End

Caption: General experimental workflow for in vitro assays.

Troubleshooting Logic

Ajugalactone_Troubleshooting Start Inconsistent Results? CheckSource Check this compound Source & Purity Start->CheckSource Yes CheckStorage Check Storage Conditions CheckSource->CheckStorage Source OK Inconsistent Still Inconsistent CheckSource->Inconsistent Source Variable CheckProtocol Review Experimental Protocol CheckStorage->CheckProtocol Storage OK CheckStorage->Inconsistent Improper Storage CheckCells Verify Cell Health & Passage Number CheckProtocol->CheckCells Protocol OK CheckProtocol->Inconsistent Protocol Drift Consistent Results Consistent CheckCells->Consistent Cells OK CheckCells->Inconsistent Cell Issues

References

Technical Support Center: Scaling Up Ajugalactone Isolation for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale isolation of Ajugalactone for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be isolated?

A1: this compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. It has been identified in various species of the Ajuga genus, including Ajuga reptans and Ajuga turkestanica.[1][2] These plants are the primary sources for its isolation.

Q2: What are the reported biological activities of this compound or extracts containing it?

A2: Extracts from Ajuga species containing this compound have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anabolic properties.[1][3] For instance, extracts of Ajuga reptans have shown hepatoprotective effects at a dose of 25 mg/kg and anti-inflammatory effects at 100 mg/kg in animal models.[1]

Q3: How much this compound is typically found in Ajuga plants?

Q4: How much purified this compound is needed for preclinical studies?

A4: The required quantity of this compound for preclinical studies depends on the specific assays and animal models being used. While there is no specific published dosage for purified this compound, we can make a rough estimation based on the doses of crude extracts. For an initial in vivo study in mice, a dose range of 10-100 mg/kg might be explored. For a study involving a cohort of 10 mice (weighing approximately 25g each) dosed daily for two weeks, you would need several grams of purified this compound. It is crucial to conduct dose-response studies to determine the optimal and safe dosage for your specific preclinical model.

Q5: What is the general workflow for scaling up this compound isolation?

A5: The general workflow involves the extraction of dried and powdered plant material with a solvent like methanol (B129727) or ethanol, followed by a series of chromatographic purification steps. A common approach is to use silica (B1680970) gel column chromatography with a gradient elution of solvents like chloroform (B151607) and methanol to separate the different compounds in the extract. Further purification may be achieved using techniques like High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound from Ajuga reptans
  • Plant Material Preparation:

    • Obtain whole, dried Ajuga reptans plants.

    • Grind the plant material into a coarse powder using an industrial-grade grinder.

    • Ensure the powder is homogenous to facilitate consistent extraction.

  • Solvent Extraction:

    • Place the powdered plant material (e.g., 1 kg) in a large-scale percolator or a suitable extraction vessel.

    • Macerate the powder with methanol (e.g., 3 x 5 L) for 72 hours at room temperature with occasional agitation.

    • Filter the extract after each maceration and combine the filtrates.

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Silica Gel Column Chromatography for Initial Purification
  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude extract (e.g., a 10 cm diameter column for 50-100 g of crude extract).

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, non-polar mobile phase (e.g., 100% chloroform).

    • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel and carefully adding it to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% chloroform).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A typical gradient could be from 100% chloroform to a final concentration of 10-20% methanol in chloroform.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions that show a high concentration of the target compound.

Data Presentation

ParameterValueSource PlantReference
This compound Content Increase (Cell Culture) 0.1 mg/g dry weightAjuga reptans[3]
20-Hydroxyecdysone (B1671079) Content (Extract) 1.30% (w/w)Ajuga turkestanica[4]
Hepatoprotective Dose (Crude Extract) 25 mg/kgAjuga reptans[1]
Anti-inflammatory Dose (Crude Extract) 100 mg/kgAjuga reptans[1]

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract

  • Question: My extraction is yielding a very low amount of crude extract. What could be the problem?

  • Answer:

    • Inefficient Grinding: Ensure the plant material is ground to a consistent and appropriate particle size. Too fine a powder can lead to clogging, while too coarse a material will have inefficient solvent penetration.

    • Inadequate Solvent Volume or Extraction Time: The ratio of solvent to plant material should be sufficient to ensure complete immersion and extraction. The maceration time may also need to be extended.

    • Choice of Solvent: While methanol is commonly used, the polarity of the extraction solvent can be adjusted. A slightly more polar or non-polar solvent system might be more effective depending on the specific chemotype of your plant material.

    • Plant Material Quality: The concentration of secondary metabolites in plants can vary significantly based on the harvesting season, geographical location, and storage conditions. Ensure you are using high-quality, properly stored plant material.

Issue 2: Poor Separation during Column Chromatography

  • Question: I am not getting good separation of this compound from other compounds on the silica gel column. What can I do?

  • Answer:

    • Optimize the Solvent System: The choice of mobile phase is critical. Perform small-scale TLC experiments with various solvent systems (e.g., different ratios of chloroform:methanol, or trying other solvents like ethyl acetate (B1210297) or hexane) to find the optimal conditions for separating this compound.

    • Adjust the Gradient: A slower, more gradual gradient of increasing solvent polarity can often improve resolution between closely eluting compounds.

    • Column Overloading: Loading too much crude extract onto the column can lead to broad, overlapping peaks. Reduce the sample load relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude extract to silica gel by weight.

    • Column Packing: An improperly packed column with channels or cracks will result in poor separation. Ensure the silica gel is packed uniformly.

Issue 3: Compound Degradation on the Silica Gel Column

  • Question: I suspect my this compound is degrading during chromatography. How can I prevent this?

  • Answer:

    • Deactivate the Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds. You can deactivate the silica gel by washing it with a solvent containing a small amount of a base like triethylamine (B128534) (1-2%) before packing the column.

    • Use an Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or a bonded silica phase like diol or C18 (for reversed-phase chromatography).

    • Minimize Time on the Column: Work efficiently to minimize the time the compound spends in contact with the stationary phase. Flash chromatography, which uses pressure to speed up the elution, can be beneficial.

Issue 4: this compound Fails to Elute from the Column

  • Question: I can't seem to elute this compound from the column, even with a high concentration of polar solvent. What should I do?

  • Answer:

    • Increase Solvent Polarity: If this compound is highly polar, you may need to use a stronger elution solvent. Consider adding a small percentage of acetic acid or formic acid to the mobile phase to help elute polar compounds that may be strongly interacting with the silica.

    • Check for Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase. If you suspect this is the case, you may need to try a different stationary phase altogether.

    • Confirm Presence in Crude Extract: Before running a large-scale column, ensure that this compound is present in your crude extract at a detectable level using analytical techniques like HPLC or LC-MS.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification Dried Ajuga Plant Dried Ajuga Plant Grinding Grinding Dried Ajuga Plant->Grinding Maceration (Methanol) Maceration (Methanol) Grinding->Maceration (Methanol) Filtration & Concentration Filtration & Concentration Maceration (Methanol)->Filtration & Concentration Crude Extract Crude Extract Filtration & Concentration->Crude Extract Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fraction Collection Fraction Collection Silica Gel Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Further Purification (HPLC) Further Purification (HPLC) Pooling of Fractions->Further Purification (HPLC) Pure this compound Pure this compound Further Purification (HPLC)->Pure this compound

Caption: Experimental workflow for this compound isolation.

troubleshooting_logic cluster_solutions_low_yield Low Yield Solutions cluster_solutions_poor_separation Poor Separation Solutions cluster_solutions_degradation Degradation Solutions cluster_solutions_no_elution No Elution Solutions Low Yield Low Yield Optimize Grinding Optimize Grinding Low Yield->Optimize Grinding Increase Solvent/Time Increase Solvent/Time Low Yield->Increase Solvent/Time Change Solvent Change Solvent Low Yield->Change Solvent Check Plant Quality Check Plant Quality Low Yield->Check Plant Quality Poor Separation Poor Separation Optimize Solvents Optimize Solvents Poor Separation->Optimize Solvents Adjust Gradient Adjust Gradient Poor Separation->Adjust Gradient Reduce Load Reduce Load Poor Separation->Reduce Load Repack Column Repack Column Poor Separation->Repack Column Degradation Degradation Deactivate Silica Deactivate Silica Degradation->Deactivate Silica Use Alumina/Bonded Phase Use Alumina/Bonded Phase Degradation->Use Alumina/Bonded Phase Use Flash Chromatography Use Flash Chromatography Degradation->Use Flash Chromatography No Elution No Elution Increase Polarity Increase Polarity No Elution->Increase Polarity Add Acid Modifier Add Acid Modifier No Elution->Add Acid Modifier Change Stationary Phase Change Stationary Phase No Elution->Change Stationary Phase

Caption: Troubleshooting logic for common issues.

References

Ajugalactone reference standard purification and characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ajugalactone reference standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

A1: this compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. It is most commonly isolated from various species of the genus Ajuga, such as Ajuga reptans and Ajuga turkestanica. Phytoecdysteroids like this compound are of interest for their potential pharmacological activities.

Q2: What are the general steps for purifying an this compound reference standard?

A2: The purification of this compound generally involves a multi-step process that includes:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent like methanol (B129727) or ethanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar impurities.

  • Chromatography: The resulting extract is further purified using a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Q3: What analytical techniques are used to characterize this compound?

A3: The characterization and confirmation of the this compound structure are typically performed using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the isolated compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification and characterization of this compound.

Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Incomplete extraction of the plant material.2. Inappropriate solvent used for extraction.1. Ensure the plant material is finely powdered to maximize surface area for extraction. Increase the extraction time or perform multiple extraction cycles.2. Use a polar solvent such as methanol or 80% aqueous methanol for efficient extraction of polar phytoecdysteroids.
Co-elution of Impurities during Column Chromatography 1. Poor separation on the silica gel column.2. Inappropriate solvent system.1. Optimize the solvent gradient. A stepwise gradient from a less polar to a more polar solvent system can improve separation.2. Use Thin Layer Chromatography (TLC) to identify an optimal solvent system that provides good separation between this compound and major impurities before scaling up to column chromatography.
Broad or Tailing Peaks in HPLC 1. Column overload.2. Presence of particulate matter in the sample.3. Incompatible sample solvent with the mobile phase.1. Reduce the amount of sample injected onto the column.2. Filter the sample through a 0.22 µm syringe filter before injection.3. Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
Poor Resolution in Preparative HPLC 1. Suboptimal mobile phase composition.2. Inappropriate column chemistry.1. Adjust the mobile phase composition and gradient. A shallow gradient can improve the resolution of closely eluting compounds.2. A C18 reversed-phase column is commonly used and effective for phytoecdysteroid separation.
Characterization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Complex 1H NMR Spectrum 1. Presence of impurities in the sample.2. Poor shimming of the NMR magnet.1. Further purify the sample using preparative HPLC.2. Ensure the NMR instrument is properly shimmed before acquiring the spectrum to improve resolution.
Low Signal Intensity in 13C NMR 1. Insufficient sample concentration.2. Inadequate number of scans.1. Increase the concentration of the sample if possible.2. Increase the number of scans to improve the signal-to-noise ratio.
No Molecular Ion Peak in ESI-MS 1. In-source fragmentation.2. Incorrect ionization mode.1. Optimize the ESI source parameters, such as the capillary voltage and temperature, to minimize in-source fragmentation.2. Analyze the sample in both positive and negative ionization modes to determine which provides the best signal for the molecular ion.

Experimental Protocols

Purification of this compound from Ajuga reptans

This protocol provides a general methodology for the isolation of this compound.

  • Extraction:

    • Air-dry the aerial parts of Ajuga reptans and grind them into a fine powder.

    • Macerate the powdered plant material (1 kg) with methanol (3 x 5 L) at room temperature for 72 hours.

    • Filter the extracts and concentrate under reduced pressure to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • The this compound will be concentrated in the more polar fractions (ethyl acetate and aqueous).

  • Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

    • Monitor the fractions by TLC, and combine fractions containing this compound.

  • Preparative HPLC:

    • Further purify the this compound-containing fractions by preparative reversed-phase HPLC (C18 column).

    • Use a gradient of acetonitrile (B52724) and water as the mobile phase.

    • Collect the peak corresponding to this compound and evaporate the solvent to yield the purified reference standard.

Characterization of this compound
  • HPLC Analysis:

    • Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water.

    • Detection: UV at 245 nm.

    • Expected Purity: >98%.

  • NMR Spectroscopy:

    • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry:

    • Dissolve the sample in methanol.

    • Infuse the solution into an ESI-MS system.

    • Acquire mass spectra in both positive and negative ion modes.

Quantitative Data

Parameter Typical Value
Crude Extract Yield 5-10% of the dry plant material
Final Purity (by HPLC) >98%

Visualizations

experimental_workflow cluster_purification Purification Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Methanol Solvent Partitioning Solvent Partitioning Extraction->Solvent Partitioning Crude Extract Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Polar Fractions Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Enriched Fractions Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: this compound Purification Workflow.

characterization_workflow cluster_characterization Characterization Workflow Pure this compound Pure this compound HPLC HPLC Pure this compound->HPLC NMR NMR Pure this compound->NMR MS MS Pure this compound->MS Purity Assessment Purity Assessment HPLC->Purity Assessment Structure Elucidation Structure Elucidation NMR->Structure Elucidation Molecular Weight Confirmation Molecular Weight Confirmation MS->Molecular Weight Confirmation

Caption: this compound Characterization Workflow.

Validation & Comparative

Ajugalactone vs. 20-Hydroxyecdysone: A Comparative Analysis of Anabolic Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel anabolic compounds with favorable safety profiles, phytoecdysteroids have emerged as a promising class of natural molecules. Among these, 20-hydroxyecdysone (B1671079) has been extensively studied for its muscle-building properties. Ajugalactone, another phytoecdysteroid, is often found alongside 20-hydroxyecdysone in plant extracts and is of growing interest for its potential anabolic effects. This guide provides a detailed comparison of the anabolic activities of this compound and 20-hydroxyecdysone, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary

Direct comparative studies quantifying the anabolic activity of isolated this compound against 20-hydroxyecdysone are currently limited in the scientific literature.[1][2] Much of the available information on this compound's bioactivity comes from studies on extracts of plants like Ajuga turkestanica, which contain a variety of phytoecdysteroids, including 20-hydroxyecdysone and turkesterone.[3][4] Consequently, attributing the anabolic effects of these extracts solely to this compound is challenging.

In contrast, 20-hydroxyecdysone is a well-researched phytoecdysteroid with a significant body of evidence supporting its anabolic effects in both cell culture (in vitro) and animal models (in vivo).[5][6][7][8] Its primary mechanism of action is believed to be the activation of the PI3K/Akt/mTOR signaling pathway, a key regulator of muscle protein synthesis.[1][2][5]

This guide will present the available quantitative data for 20-hydroxyecdysone, detail the experimental protocols used to assess its anabolic activity, and discuss this compound in the context of the broader research on phytoecdysteroid-containing plant extracts.

Quantitative Data on Anabolic Activity

Due to the scarcity of research on isolated this compound, a direct quantitative comparison is not feasible.[2] The following tables summarize the available data for 20-hydroxyecdysone.

Table 1: In Vitro Studies on 20-Hydroxyecdysone-Induced Muscle Cell Growth

CompoundCell LineConcentrationOutcomePercentage ChangeReference
20-HydroxyecdysoneC2C12 Myotubes1 µMIncreased Myotube DiameterSignificant Increase[9]
20-HydroxyecdysoneC2C12 Myotubes0.01 - 10 µMIncreased Protein Synthesis ([³H]-Leucine incorporation)Dose-dependent, optimal at 1 µM[6][8][10]
20-HydroxyecdysoneC2C12 Myotubes0.1 - 10 µMIncreased Akt PhosphorylationDose-dependent[6]

Table 2: In Vivo Studies on the Anabolic Effects of 20-Hydroxyecdysone

Animal ModelDosageDurationKey FindingsReference
Rats5 mg/kg/day (subcutaneous)7 daysAttenuated tenotomy-induced muscle atrophy[6]
RatsNot specifiedNot specifiedIncreased muscle fiber size in a muscle-specific fashion[9][10]
Mice50 mg/kg/day (oral)14 weeks (old mice)Increased muscle size and performance[7]
HumansNot specifiedNot specifiedIncreased muscle mass and one-repetition bench press performance[7][11]

Signaling Pathways and Mechanisms of Action

The anabolic effects of 20-hydroxyecdysone are primarily attributed to its ability to stimulate muscle protein synthesis through a signaling cascade that does not involve the androgen receptor, thus avoiding androgenic side effects.[1][5] The key pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[1][2][5][7]

anabolic_signaling 20-Hydroxyecdysone 20-Hydroxyecdysone Mas1 Receptor Mas1 Receptor 20-Hydroxyecdysone->Mas1 Receptor Activates PI3K PI3K Mas1 Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Muscle Hypertrophy Muscle Hypertrophy Protein Synthesis->Muscle Hypertrophy

Caption: Proposed signaling pathway for 20-hydroxyecdysone-induced muscle hypertrophy.

While the precise mechanism for this compound is not well-defined, it is presumed to follow a similar pathway due to its structural similarity to other anabolic phytoecdysteroids.[1]

Experimental Protocols

The following are representative experimental protocols for assessing the anabolic potential of compounds like this compound and 20-hydroxyecdysone.

In Vitro Myotube Hypertrophy Assay

This assay assesses the ability of a compound to increase the size of muscle cells in culture.

in_vitro_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture C2C12 Myoblasts Culture C2C12 Myoblasts Induce Differentiation Induce Differentiation Culture C2C12 Myoblasts->Induce Differentiation Treat with Compound Treat with Compound Induce Differentiation->Treat with Compound Immunostaining Immunostaining Treat with Compound->Immunostaining Image Acquisition Image Acquisition Immunostaining->Image Acquisition Measure Myotube Diameter Measure Myotube Diameter Image Acquisition->Measure Myotube Diameter

References

A Comparative Analysis of Ajugalactone and Other Phytoecdysteroids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Ajugalactone and other prominent phytoecdysteroids. This analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to facilitate further investigation and development.

Phytoecdysteroids, a class of plant-derived steroids structurally analogous to insect molting hormones, have garnered significant attention for their diverse pharmacological activities. Among these, this compound, primarily found in plants of the Ajuga genus, presents a compelling profile for comparative analysis against more extensively studied phytoecdysteroids like 20-hydroxyecdysone (B1671079) (Ecdysterone) and Turkesterone (B103). This guide delves into a comparative analysis of their anabolic, anti-diabetic, and insecticidal properties.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative and qualitative data for this compound and other key phytoecdysteroids across different biological activities. Direct comparative studies for this compound are limited; therefore, data from extracts of Ajuga species known to contain this compound are included with appropriate context.

Table 1: Comparative Anabolic Activity of Phytoecdysteroids

PhytoecdysteroidTest SystemKey FindingsReference
This compound In vivo (Rat)Part of a study showing anabolic action of phytoecdysteroids from Ajuga species. Specific quantitative data for this compound is not detailed in accessible literature.[1]
20-Hydroxyecdysone In vitro (C2C12 myotubes)Increased protein synthesis by up to 20%.[2][3][4][2][3][4]
In vivo (Rat)Increased grip strength.[3][3]
Turkesterone In vitro (C2C12 myotubes)Elicited a strong response, increasing protein synthesis to 120% of control at 0.1 μM.[3][3]
In vivo (Rat)Considered to have more pronounced anabolic activity compared to 20-hydroxyecdysone.[5][5]
Ponasterone A In vitro (C2C12 myotubes)Less potent than 20-hydroxyecdysone, requiring 1 μM to increase protein synthesis to 120% of control.[3][3]
Polypodine B In vitro (C2C12 myotubes)Similar to Ponasterone A, required 1 μM to increase protein synthesis to 120% of control.[3][3]

Table 2: Comparative Anti-Diabetic Activity of Phytoecdysteroids

PhytoecdysteroidTest SystemKey FindingsReference
This compound In vivo (Alloxan-induced diabetic mice)Extracts of Ajuga remota, containing this compound, reduced elevated blood glucose levels. The aqueous extract at 500 mg/kg showed a 38.98 ± 0.67% reduction.[6][6]
20-Hydroxyecdysone In vivo (Rat)Phytoecdysteroid-rich extracts are reported to have hypoglycemic effects.[7][7]
General Phytoecdysteroids In vivo (Diabetic rats)Presumed mechanism involves antioxidant effects and insulin-mimetic action on peripheral tissues.[6][7][6][7]

Table 3: Comparative Insecticidal Activity of Phytoecdysteroids

PhytoecdysteroidTest OrganismLC50 ValueReference
This compound Chilo suppressalisNoted as an insect-molting inhibitor. Specific LC50 values are not readily available in the reviewed literature.
20-Hydroxyecdysone Spodoptera littoralisData on specific LC50 values for pure 20-hydroxyecdysone against this pest are not consistently reported. However, extracts containing it show activity.[8][9][10][11][12]
Turkesterone Drosophila melanogaster11α-acyl derivatives of Turkesterone show varying biological activity in BII cell-based bioassays, indicating interaction with the ecdysteroid receptor.[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the comparative analysis.

In Vitro Muscle Protein Synthesis Assay

This protocol is adapted from studies assessing the anabolic effects of phytoecdysteroids on muscle cells.[3][4]

  • Cell Culture: Murine C2C12 myoblasts are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum upon reaching confluence.

  • Treatment: Differentiated myotubes are treated with various concentrations of the test phytoecdysteroid (e.g., this compound, 20-hydroxyecdysone) or vehicle control for a specified period (e.g., 4 to 24 hours).

  • Protein Synthesis Measurement (Puromycin Labeling - SUnSET technique):

    • Thirty minutes before the end of the treatment period, puromycin (B1679871) (a structural analog of tyrosyl-tRNA) is added to the culture medium at a final concentration of 1 µM.

    • Cells are then washed with ice-cold PBS and harvested.

  • Analysis:

    • Cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are subjected to SDS-PAGE and transferred to a nitrocellulose membrane.

    • The incorporation of puromycin into newly synthesized peptides is detected by Western blotting using an anti-puromycin antibody.

    • Alternatively, a Dot Blot can be performed for a quicker, semi-quantitative analysis.

Dot Blot Protocol for Protein Synthesis

This is a simplified method for assessing protein synthesis.[14][15][16][17]

  • Sample Preparation: Prepare cell lysates as described in the Western blot protocol.

  • Membrane Preparation: Cut a nitrocellulose membrane to the desired size.

  • Spotting: Spot a small volume (e.g., 2 µL) of each cell lysate directly onto the membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with an anti-puromycin primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the spots using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the dots corresponds to the rate of protein synthesis.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol is a standard method to assess glucose metabolism in animal models.[18][19][20][21]

  • Animal Preparation: Mice or rats are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.

  • Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. A lower AUC indicates better glucose clearance.

Insecticidal Bioassay (Leaf-Dip Method)

This is a common method for evaluating the toxicity of compounds to leaf-eating insects.[22][23][24][25][26]

  • Test Compound Preparation: The phytoecdysteroid is dissolved in an appropriate solvent (e.g., acetone (B3395972) or ethanol) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.

  • Leaf Treatment: Leaves of a suitable host plant (e.g., castor bean for Spodoptera littoralis) are dipped into the test solutions for a short period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-surfactant solution without the test compound.

  • Insect Exposure: A known number of insect larvae (e.g., third-instar) are placed on the treated leaves in a ventilated container.

  • Observation: Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated using probit analysis.

Signaling Pathways and Mechanisms of Action

The anabolic effects of many phytoecdysteroids are primarily mediated through the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a key regulator of protein synthesis and cell growth.

Anabolic_Signaling_Pathway Phytoecdysteroids Phytoecdysteroids (e.g., this compound, 20-HE) ER_beta Estrogen Receptor β (ERβ)? Phytoecdysteroids->ER_beta Binding (Proposed) PI3K PI3K Phytoecdysteroids->PI3K Activation ER_beta->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Inhibition Protein_Synthesis ↑ Protein Synthesis Muscle Hypertrophy p70S6K->Protein_Synthesis

Caption: Proposed anabolic signaling pathway of phytoecdysteroids.

The anti-diabetic effects of phytoecdysteroids are thought to involve multiple mechanisms, including antioxidant properties and potential insulin-mimetic effects.

AntiDiabetic_Workflow Phytoecdysteroids Phytoecdysteroids (e.g., this compound) Antioxidant Antioxidant Activity (Free Radical Scavenging) Phytoecdysteroids->Antioxidant Insulin_Mimetic Insulin-Mimetic Effects (on peripheral tissues) Phytoecdysteroids->Insulin_Mimetic Beta_Cell β-Cell Protection/ Regeneration Phytoecdysteroids->Beta_Cell Glucose_Uptake ↑ Glucose Uptake Insulin_Mimetic->Glucose_Uptake Insulin_Secretion ↑ Insulin Secretion Beta_Cell->Insulin_Secretion Blood_Glucose ↓ Blood Glucose Levels Glucose_Uptake->Blood_Glucose Insulin_Secretion->Blood_Glucose

Caption: Proposed mechanisms for the anti-diabetic effects of phytoecdysteroids.

The insecticidal activity of phytoecdysteroids stems from their structural similarity to insect molting hormones, leading to developmental disruption.

Insecticidal_Mechanism Phytoecdysteroid Phytoecdysteroid Ingestion (e.g., this compound) Receptor Ecdysteroid Receptor (EcR) Binding Phytoecdysteroid->Receptor Hormonal_Imbalance Hormonal Imbalance Receptor->Hormonal_Imbalance Molting_Disruption Disruption of Molting Process Hormonal_Imbalance->Molting_Disruption Developmental_Defects Developmental Defects (e.g., premature molting) Molting_Disruption->Developmental_Defects Mortality Insect Mortality Developmental_Defects->Mortality

References

Validating the In Vivo Anti-inflammatory Effects of Ajugalactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of compounds derived from the Ajuga genus, with a focus on providing a framework for the validation of Ajugalactone. While direct in vivo experimental data for isolated this compound is limited in the current body of scientific literature, this document summarizes the performance of well-researched Ajuga species extracts and compares them with established anti-inflammatory agents. The experimental data presented is intended to serve as a benchmark for future in vivo studies on this compound.

Comparative Analysis of Anti-inflammatory Effects

The following table summarizes the in vivo anti-inflammatory effects of various Ajuga species extracts compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). The data is primarily from studies utilizing the carrageenan-induced paw edema model, a standard assay for evaluating acute inflammation.

Test Substance Animal Model Dosage Route of Administration Paw Edema Inhibition (%) Key Inflammatory Mediators Inhibited Reference
Ajuga iva ethanolic extract (AIEE)Wistar Rat200 mg/kgOral81.77% (at 4 hours)Not specified in vivo[1]
IndomethacinRat10 mg/kgOral82.87%COX-1, COX-2[1][2]
Ajuga reptans extractRat100 mg dw/mLNot SpecifiedSignificant reduction in oxidative stress, phagocytosis, PMN and total leukocytesNot specified in vivo[3][4][5][6]
DiclofenacRatNot SpecifiedNot SpecifiedComparable to A. reptans 100 mg dw/mL extractNot specified in vivo[3][4][5][6]
AndrographolideMouse30 mg/kgIntraperitoneal92% (TNF-α inhibition), 65% (GM-CSF inhibition)TNF-α, GM-CSF[2]

Experimental Protocols

To facilitate the design of future experiments for this compound, a detailed methodology for the widely used carrageenan-induced paw edema assay is provided below. This protocol is based on established methods described in the cited literature.[2][7][8]

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of a test compound.

Animals: Male Wistar rats (150-200g).

Materials:

  • This compound (or test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg) or Diclofenac

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin 10 mg/kg)

    • Group III-V: Test compound at different doses (e.g., 25, 50, 100 mg/kg)

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing Experimental and Biological Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow and a putative signaling pathway relevant to inflammation.

G cluster_pre Pre-experiment cluster_exp Experiment cluster_post Post-experiment acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement drug_admin Drug Administration (Vehicle, Positive Control, Test Compound) initial_measurement->drug_admin inflammation_induction Carrageenan Injection drug_admin->inflammation_induction paw_measurement Paw Volume Measurement (1, 2, 3, 4 hours) inflammation_induction->paw_measurement data_analysis Data Analysis (% Inhibition Calculation) paw_measurement->data_analysis histology Histopathological Examination (Optional) data_analysis->histology

Experimental workflow for in vivo paw edema assay.

G cluster_pathway Putative Anti-inflammatory Signaling Pathway cluster_nfkb NF-κB Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) receptor Toll-like Receptor (TLR) inflammatory_stimuli->receptor IKK IKK Complex receptor->IKK activates This compound This compound This compound->IKK inhibits? NFκB_nucleus NF-κB (nucleus) This compound->NFκB_nucleus inhibits? IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB degrades, releasing NFκB->NFκB_nucleus translocates to pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFκB_nucleus->pro_inflammatory_genes induces inflammation Inflammation pro_inflammatory_genes->inflammation

References

Ajugalactone: A Botanical Insecticide Candidate Compared to Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

Ajugalactone, a naturally occurring phytoecdysteroid found in plants of the Ajuga genus, has demonstrated notable insecticidal and antifeedant properties. This guide provides a comparative analysis of its efficacy against two major agricultural pests, the cotton leafworm (Spodoptera littoralis) and the pea aphid (Acyrthosiphon pisum), benchmarked against the performance of several commercial insecticides.

While direct comparative studies testing purified this compound against commercial insecticides on these specific pests are limited in publicly available literature, this guide synthesizes data from studies on Ajuga extracts rich in this compound and related phytoecdysteroids, alongside extensive data on commercial insecticide efficacy. The findings highlight the potential of this compound as a bio-insecticide, while also underscoring the need for further research to establish its precise lethal and effective concentrations.

Efficacy Against Spodoptera littoralis (Cotton Leafworm)

The cotton leafworm is a destructive pest known for its voracious appetite and developing resistance to conventional pesticides. Research into botanical insecticides offers promising alternatives.

Table 1: Comparative Efficacy of Ajuga Extracts and Commercial Insecticides against Spodoptera littoralis

Active Ingredient/ExtractConcentrationEfficacy MetricValue (ppm or µg/cm²)Insect StageCitation
Ajuga iva Crude Leaf Extract 50 µg/µLMortality36%1st Instar Larvae[1]
100 µg/µLMortality70%1st Instar Larvae[1]
250 µg/µLMortality87%1st Instar Larvae[1]
Profenofos -LC50 (48h)18.63-
Emamectin (B195283) Benzoate (B1203000) -LC50 (72h)0.41-
Lambda-cyhalothrin -LC50 (48h)16.37-
Spinosad -LC50 (72h)0.87-
Chlorantraniliprole -LC50 (72h)8.43-
Lufenuron -LC50 (72h)17.012nd Instar Larvae

Note: The data for Ajuga iva extract is presented as percentage mortality at specific concentrations, while the data for commercial insecticides are LC50 values, representing the concentration required to kill 50% of the test population. Direct comparison is challenging due to differing experimental designs.

Studies on crude extracts of Ajuga iva, which contain this compound among other bioactive compounds, have demonstrated significant dose-dependent mortality in first-instar S. littoralis larvae.[1] While these results are promising, they represent the combined effect of multiple compounds. In contrast, commercial insecticides like emamectin benzoate and spinosad exhibit very low LC50 values, indicating high toxicity to S. littoralis.

Efficacy Against Acyrthosiphon pisum (Pea Aphid)

The pea aphid is a widespread pest of legume crops, causing damage through direct feeding and transmission of plant viruses. Systemic and contact insecticides are the primary control methods.

Table 2: Comparative Efficacy of Commercial Insecticides against Acyrthosiphon pisum

Active IngredientConcentrationEfficacy MetricValue (µg/mL)Exposure TimeCitation
Flonicamid -LC500.2472h[2][3]
Pymetrozine (B1663596) -LC500.0172h
Imidacloprid (B1192907) -LC500.0372h
Flufenoxuron -LC508.772h[2][3]
Pyriproxyfen -LC509.372h[2][3]

Currently, there is a lack of specific data on the efficacy of isolated this compound against Acyrthosiphon pisum. However, the known insecticidal properties of phytoecdysteroids suggest potential activity. Commercial insecticides such as pymetrozine and imidacloprid are highly effective against the pea aphid, with extremely low LC50 values.

Mode of Action: A Hormonal Disruption

This compound, like other phytoecdysteroids, exerts its insecticidal effects by mimicking the insect molting hormone, 20-hydroxyecdysone. This leads to a disruption of the normal molting process and other developmental pathways.

This compound This compound EcR_USP Ecdysone Receptor (EcR/USP) This compound->EcR_USP Binds to GeneExpression Altered Gene Expression EcR_USP->GeneExpression Activates Molting Disrupted Molting GeneExpression->Molting Mortality Insect Mortality/Growth Inhibition Molting->Mortality

Figure 1. Simplified signaling pathway of this compound in insects.

This mode of action, targeting the endocrine system, is distinct from many conventional neurotoxic insecticides and presents a valuable tool for managing insecticide resistance.

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. Standard bioassays are crucial for determining the efficacy of insecticidal compounds.

Insecticidal Bioassay for Spodoptera littoralis (Leaf-Dip Method)

This method is commonly used to assess the toxicity of insecticides to leaf-eating insects.

cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Prep Prepare Serial Dilutions of Test Compound Dip Dip Leaves in Dilutions (10-30s) Prep->Dip Leaves Select Uniform Castor Bean Leaves Leaves->Dip AirDry Air Dry Treated Leaves Dip->AirDry Introduction Introduce S. littoralis Larvae AirDry->Introduction Incubate Incubate under Controlled Conditions Introduction->Incubate Mortality Assess Mortality at 24, 48, 72 hours Incubate->Mortality LC50 Calculate LC50 (Probit Analysis) Mortality->LC50

Figure 2. Experimental workflow for a leaf-dip bioassay.

Antifeedant Bioassay for Spodoptera littoralis (Leaf Disc No-Choice Test)

This assay quantifies the feeding deterrence of a compound.

  • Leaf Disc Preparation: Leaf discs of a standard size are punched from a suitable host plant (e.g., castor bean).

  • Treatment: The leaf discs are treated with different concentrations of the test compound dissolved in a solvent. Control discs are treated with the solvent alone.

  • Insect Exposure: A single, pre-starved larva is placed in a petri dish with a treated leaf disc.

  • Data Collection: After a set period (e.g., 24 hours), the area of the leaf disc consumed is measured.

  • Calculation: The Antifeedant Index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.

Insecticidal Bioassay for Acyrthosiphon pisum (Systemic Artificial Diet Method)

This method is suitable for evaluating systemic insecticides against sap-sucking insects.

cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Diet Prepare Artificial Diet for Aphids Incorporate Incorporate Test Compound into Diet at Various Concentrations Diet->Incorporate Chamber Prepare Feeding Chamber (e.g., Parafilm Sachet) Incorporate->Chamber Introduce Introduce A. pisum Nymphs to Chamber Chamber->Introduce Incubate Incubate under Controlled Conditions Introduce->Incubate Mortality Assess Mortality at 24, 48, 72 hours Incubate->Mortality LC50 Calculate LC50 (Probit Analysis) Mortality->LC50

Figure 3. Workflow for an artificial diet bioassay for aphids.

Conclusion and Future Directions

The available evidence suggests that this compound and related phytoecdysteroids present in Ajuga species possess significant insecticidal and antifeedant properties. While crude extracts show promise, further research is imperative to isolate and quantify the specific efficacy of this compound against key agricultural pests. Standardized bioassays with purified this compound are necessary to determine its precise LC50 and ED50 values, enabling a direct and meaningful comparison with commercial insecticides. Such data will be instrumental in evaluating the commercial viability of this compound as a standalone bio-insecticide or as a component in integrated pest management strategies. Its unique mode of action offers a compelling advantage in the ongoing battle against insecticide resistance.

References

Ajugalactone and Ecdysteroid Receptors: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ajugalactone, a phytoecdysteroid found in plants of the Ajuga genus, is known for its insecticidal properties, which strongly suggests an interaction with the insect ecdysteroid receptor (EcR). The ecdysteroid receptor is a nuclear receptor that, upon binding with a ligand like 20E, forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone (B1671078) response elements (EcREs) on DNA, initiating a transcriptional cascade that regulates molting and metamorphosis in insects. The cross-reactivity of this compound with this receptor is the basis for its biological activity in insects. However, a direct quantitative comparison of its binding affinity (IC₅₀) or functional activity (EC₅₀) with that of 20E is not documented in the available research. This guide, therefore, provides the foundational knowledge and methodologies required to perform such a comparative analysis.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of the activity of various ecdysteroids, quantitative data from competitive binding assays and reporter gene assays are essential. While specific data for this compound is pending further research, the following table provides a template and includes data for 20-hydroxyecdysone (B1671079) and another well-characterized phytoecdysteroid, ponasterone A, to illustrate the comparative framework.

CompoundReceptor SourceAssay TypeValueReference
This compound Not AvailableNot AvailableNot Available
20-Hydroxyecdysone Drosophila melanogaster S2 cellsReporter Gene AssayEC₅₀: 1.26 x 10⁻⁵ M[1]
Spodoptera frugiperda Sf9 cellsReporter Gene AssayEC₅₀: 6.17 x 10⁻⁵ M[1]
Ponasterone A Drosophila melanogaster S2 cellsReporter Gene AssayEC₅₀: 2.69 x 10⁻⁶ M[1]
Spodoptera frugiperda Sf9 cellsReporter Gene AssayEC₅₀: 5.37 x 10⁻⁶ M[1]

Note: Lower EC₅₀ values indicate higher potency.

Signaling Pathway

The canonical ecdysteroid signaling pathway is initiated by the binding of an ecdysteroid agonist to the ligand-binding domain of the EcR. This induces a conformational change that promotes the heterodimerization of EcR with USP. The resulting EcR/USP complex translocates to the nucleus and binds to EcREs in the promoter regions of target genes, thereby activating their transcription.

Ecdysteroid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound / 20E EcR_cyto EcR This compound->EcR_cyto Binds EcR_USP EcR-USP Heterodimer EcR_cyto->EcR_USP Heterodimerizes with USP USP_cyto USP USP_cyto->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to TargetGene Target Gene Transcription EcRE->TargetGene Activates

Canonical Ecdysteroid Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity and functional activity of compounds like this compound with ecdysteroid receptors.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the ecdysteroid receptor.

  • Receptor Preparation: The cDNAs for the target ecdysteroid receptor (EcR) and its partner Ultraspiracle (USP) are co-expressed in a suitable system, such as insect cells (e.g., Sf9) or an in vitro transcription/translation system. A crude protein extract or a purified receptor complex is then prepared.

  • Binding Reaction: A constant concentration of a high-affinity radiolabeled ecdysteroid (e.g., [³H]-Ponasterone A) is incubated with the receptor preparation. Increasing concentrations of the unlabeled competitor compound (this compound or 20E) are added to the reaction mixtures.

  • Equilibration: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C or 25°C) for a defined period.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically using a filter binding assay where the reaction mixture is passed through a filter that traps the receptor-ligand complex.

  • Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) for the competitor can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow ReceptorPrep 1. Receptor Preparation (EcR/USP co-expression) BindingReaction 2. Binding Reaction (Radioligand + Competitor) ReceptorPrep->BindingReaction Equilibration 3. Equilibration BindingReaction->Equilibration Separation 4. Separation of Bound/Free Ligand (Filter Binding) Equilibration->Separation Quantification 5. Quantification (Scintillation Counting) Separation->Quantification DataAnalysis 6. Data Analysis (IC50/Ki Determination) Quantification->DataAnalysis

Competitive Radioligand Binding Assay Workflow
Reporter Gene Assay

This cell-based assay measures the functional response of the ecdysteroid receptor to a ligand.

  • Cell Culture and Transfection: An insect cell line that is responsive to ecdysteroids (e.g., Drosophila S2 or Spodoptera Sf9 cells) is used. The cells are transiently or stably transfected with a reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound or 20E).

  • Incubation: The cells are incubated for a sufficient period to allow for receptor activation, reporter gene transcription, and protein expression (typically 24-48 hours).

  • Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a suitable substrate that produces a luminescent or colorimetric signal.

  • Data Analysis: The reporter activity is plotted against the compound concentration to generate a dose-response curve. The EC₅₀ value (the concentration that produces a half-maximal response) is calculated from this curve.

Reporter_Assay_Workflow CellCulture 1. Cell Culture & Transfection (EcRE-Reporter Plasmid) Treatment 2. Compound Treatment (this compound / 20E) CellCulture->Treatment Incubation 3. Incubation (24-48 hours) Treatment->Incubation LysisAssay 4. Cell Lysis & Reporter Assay (Luminescence/Colorimetric) Incubation->LysisAssay DataAnalysis 5. Data Analysis (EC50 Determination) LysisAssay->DataAnalysis

Reporter Gene Assay Workflow

Conclusion

This compound, as a phytoecdysteroid with demonstrated insecticidal activity, is presumed to exert its effects through interaction with the ecdysteroid receptor. However, the precise nature and strength of this interaction, particularly in comparison to the endogenous ligand 20-hydroxyecdysone, remain to be quantitatively elucidated. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the binding affinity and functional potency of this compound. Such studies are crucial for a comprehensive understanding of its mode of action and for its potential development as a selective and effective insect control agent. Future research focusing on generating the comparative quantitative data for this compound will be invaluable to the fields of entomology and drug discovery.

References

A Comparative Phytochemical Landscape of Ajuga Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comparative phytochemical profiling of various Ajuga species, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical constituents. The genus Ajuga, belonging to the Lamiaceae family, is a rich source of bioactive compounds with significant medicinal potential. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate further research and drug discovery.

Comparative Phytochemical Composition

The Ajuga genus is characterized by a diverse array of secondary metabolites, primarily phytoecdysteroids, neo-clerodane diterpenoids, and iridoid glycosides. Significant variations in the concentration of these compounds are observed across different species and even between different organs of the same plant.[1][2] The following tables summarize the quantitative phytochemical analysis from various studies.

Phytoecdysteroids and Clerodane Diterpenoids

Phytoecdysteroids are insect molting hormones found in plants, with 20-hydroxyecdysone (B1671079) being a prominent example. Clerodane diterpenoids are another major class of compounds with a wide range of biological activities.

SpeciesCompoundConcentrationPlant PartReference
Ajuga iva20-HydroxyecdysoneUp to 10 mg/g FWLeaves & Roots[3]
Makisterone AHigh concentrationsLeaves & Roots[3]
CyasteroneHigh concentrationsLeaves & Roots[3]
DihydroajugapitinHighest in leavesLeaves[2]
ColumbinSimilar across organsLeaves & Roots[2]
Ajuga chamaepitys20-HydroxyecdysoneLower than A. ivaLeaves & Roots[3]
Makisterone ALower than A. ivaLeaves & Roots[3]
CyasteroneTended to be higher in leavesLeaves[2]
Ajuga orientalis20-HydroxyecdysoneNegligibleLeaves & Roots[3]
Makisterone ANegligibleLeaves[3]
Ajuga turkestanica20-HydroxyecdysoneMajor compound-
Ajuga reptans20-HydroxyecdysonePresent-[4]
Iridoids, Total Phenolics, and Total Flavonoids

Iridoid glycosides are characteristic chemotaxonomic markers in Ajuga species.[5] Phenolic compounds and flavonoids are well-known for their antioxidant properties.

SpeciesAnalysisConcentrationPlant PartReference
Ajuga genevensisTotal Phenolic Content22.59 ± 0.75 - 26.78 ± 0.84 mg GAE/g dwAerial Parts[5]
Total Flavonoid Content15.91 ± 0.78 - 18.72 ± 0.85 mg RE/g dwAerial Parts[5]
Total Iridoid ContentLower than A. reptansAerial Parts[5]
Ajuga reptansTotal Phenolic Content19.81 mg GAE/g dwAerial Parts
Total Flavonoid Content11.26 ± 0.58 - 14.05 ± 0.41 mg RE/g dwAerial Parts[5]
Total Iridoid Content21.03 ± 0.99 mg AE/g dwAerial Parts[5]
Ajuga bracteosaTotal Flavonoid Content9.3 mg QE/g dw-[5]
Ajuga integrifoliaQuercetin1.56 - 220 mg/100gAerial Parts & Roots[6]
Myricetin7.97 - 110 mg/100gAerial Parts[6]
Rutin11.26 - 60.13 mg/100gAerial Parts[6]
Gallic Acid2.07 - 58.23 mg/100gAerial Parts[6]
Chlorogenic AcidPresentAerial Parts[6]
Syringic AcidPresentAerial Parts[6]

Experimental Protocols

The following sections detail the methodologies employed for the phytochemical analysis of Ajuga species as cited in the literature.

Plant Material Extraction for Phytochemical Analysis

A general procedure for the extraction of various phytochemicals from Ajuga species involves the following steps:

  • Drying and Grinding: The plant material (leaves, roots, or aerial parts) is air-dried or oven-dried at a specific temperature (e.g., 40-60°C) to a constant weight. The dried material is then ground into a fine powder.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Common solvents used include methanol, ethanol, dichloromethane, or a mixture of these.[7] The extraction can be performed by maceration (soaking the material in the solvent for a period) or using a Soxhlet apparatus for continuous extraction.[8]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of phytochemicals.

  • Sample Preparation: The dried extract is accurately weighed and dissolved in a suitable solvent (e.g., methanol, ethanol). The solution is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.[9]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of two solvents, such as water (often acidified with formic or acetic acid) and acetonitrile (B52724) or methanol. The gradient program is optimized to achieve good separation of the target compounds.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: A Diode Array Detector (DAD) or a UV detector is used to monitor the absorbance at specific wavelengths corresponding to the maximum absorbance of the target compounds.[10][11] For example, flavonoids are often detected around 280 nm and 320 nm.

  • Quantification: The concentration of each compound is determined by comparing its peak area with that of a corresponding standard of known concentration. A calibration curve is constructed by injecting a series of standard solutions of different concentrations.[10]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, such as some diterpenoids.

  • Sample Preparation: The extract is derivatized if necessary to increase the volatility of the compounds.

  • GC-MS Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl methyl siloxane) is used.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: The oven temperature is programmed to increase gradually to separate the compounds based on their boiling points.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST).

Visualizing the Experimental Workflow and Biological Activity

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for phytochemical profiling and a key signaling pathway modulated by Ajuga compounds.

Experimental_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Fractionation cluster_analysis Phytochemical Analysis cluster_outcome Data Interpretation Collection Collection of Ajuga Species Drying Drying Collection->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Fractionation Fractionation (Optional) Concentration->Fractionation HPLC HPLC-DAD/UV Fractionation->HPLC GCMS GC-MS Fractionation->GCMS LCMS LC-MS Fractionation->LCMS Quantification Quantification of Compounds HPLC->Quantification Identification Identification of Compounds GCMS->Identification LCMS->Identification

Caption: Experimental workflow for phytochemical profiling of Ajuga species.

Many bioactive compounds from Ajuga species have demonstrated anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response.[12][13]

Signaling_Pathway cluster_nfkb cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) MAPK_Pathway->Inflammatory_Genes activates transcription factors for IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Nucleus->Inflammatory_Genes activates transcription of Ajuga_Compound Ajuga Phytochemicals Ajuga_Compound->MAPK_Pathway inhibits Ajuga_Compound->IKK inhibits

Caption: Inhibition of MAPK and NF-κB signaling pathways by Ajuga phytochemicals.

References

A Comparative Analysis of Ajugalactone and Synthetic Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of ajugalactone, a naturally occurring phytoecdysteroid, against two commonly used synthetic anti-inflammatory drugs: Dexamethasone (B1670325) and Indomethacin (B1671933). The information is compiled from various in vitro studies to offer a resource for researchers in inflammation and drug discovery.

Executive Summary

Inflammation is a complex biological response, and its pharmacological modulation is crucial in treating a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and corticosteroids like Dexamethasone are mainstays in anti-inflammatory therapy. However, their use is often associated with adverse effects, prompting the investigation of natural compounds like this compound as potential alternatives. This guide synthesizes available data on the inhibitory activities of these compounds on key inflammatory mediators and pathways.

It is important to note that direct comparative studies of pure this compound with synthetic drugs under identical experimental conditions are limited. This guide therefore collates data from various sources, and any comparisons should be interpreted with this in mind.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound (or related extracts) and the synthetic drugs against key markers of inflammation. A lower IC50 value indicates greater potency.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

Compound/ExtractCOX-1 IC50COX-2 IC50Cell Type / Assay Conditions
Ajuga integrifolia (Ethanol Extract) 66.00 µg/mL71.62 µg/mLIn vitro enzyme assay[1][2]
Indomethacin 0.063 µM0.48 µMHuman Articular Chondrocytes[3]
18 nM26 nMCHO cells expressing human COX[4][5]
230 nM630 nMEnzyme inhibition assay
Dexamethasone No inhibition0.0073 µMHuman Articular Chondrocytes[3]
~10 nMMKK6-induced expression in HeLa-TO cells[6]

Table 2: Inhibition of Nitric Oxide (NO) Production

CompoundIC50Cell Line / Stimulant
Indomethacin 56.8 µMRAW 264.7 / LPS[7][8]
Dexamethasone 34.60 µg/mLRAW 264.7 / LPS[9]

Table 3: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineIC50 / EffectCell Line / Stimulant
This compound IL-1β, IL-6Decreased expression (IC50 not specified)Human Dermal Fibroblasts / TNF-α
Indomethacin TNF-α143.7 µMRAW 264.7 / LPS[7][8]
IL-6No effectMononuclear cells / LPS[10][11]
Dexamethasone TNF-αSignificant suppression at 1µM & 10µMRAW 264.7 & BMDMs / LPS[12]
IL-1β, TNF-αInhibits productionMacrophages / LPS[13][14]
IL-6Prevents release at high concentrationsMuscle precursor cells / TNF-α & LPS[15]

Mechanisms of Action and Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through their interaction with key signaling pathways involved in the inflammatory response.

This compound

Current research suggests that the anti-inflammatory effects of this compound and related compounds from Ajuga species may be linked to the Mitogen-Activated Protein Kinase (MAPK) pathway . In the context of wound healing, extracts from Ajuga taiwanensis, containing this compound, have been shown to activate the PDGFR/MAPK pathway. The MAPK cascade is a crucial regulator of the production of pro-inflammatory cytokines.[3][16]

Dexamethasone

Dexamethasone, a potent glucocorticoid, exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can:

  • Transrepress the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This is a major mechanism for its anti-inflammatory effects, as it downregulates the expression of genes encoding cytokines, chemokines, and adhesion molecules.

  • Transactivate the expression of anti-inflammatory genes.

Dexamethasone has also been shown to inhibit the expression of COX-2, in part by destabilizing its mRNA through the inhibition of the p38 MAPK pathway.[17][18]

Indomethacin

Indomethacin is a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] By inhibiting COX enzymes, Indomethacin reduces the production of prostaglandins. Some studies suggest that Indomethacin may also have effects on NF-κB signaling, although this is not its primary mechanism of action.

Below is a simplified representation of the NF-κB and MAPK signaling pathways, highlighting the points of intervention for Dexamethasone. The precise molecular targets of this compound within these pathways in an inflammatory context require further investigation.

NF_kB_MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK TNFR->MAPKKK TNFR->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38/JNK/ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB->NFkB Release Dexamethasone_GR Dexamethasone-GR Complex Dexamethasone_GR->MAPK Inhibition of p38 Dexamethasone_GR->NFkB_nuc Inhibition Dexamethasone_GR->AP1_nuc Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes

Caption: NF-κB and MAPK signaling pathways in inflammation.

Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate anti-inflammatory activity.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

  • Cell Culture and Treatment:

    • Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound (this compound, dexamethasone, indomethacin) for 1 hour.

    • Inflammation is induced by adding an inflammatory stimulant, such as lipopolysaccharide (LPS), to the cell culture medium.

    • The plates are incubated for 24 hours.

  • Griess Reaction:

    • Aliquots of the cell culture supernatant are transferred to a new 96-well plate.

    • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to each well.

    • The plate is incubated at room temperature, protected from light, to allow for a colorimetric reaction to occur.

  • Quantification:

    • The absorbance is measured using a microplate reader at a specific wavelength (typically 540 nm).

    • The nitrite concentration is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Griess_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis start Seed RAW 264.7 cells in 96-well plate adhere Incubate 24h (Adhesion) start->adhere pretreat Pre-treat with Test Compound (1h) adhere->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatant stimulate->collect add_griess Add Griess Reagent collect->add_griess incubate Incubate 10 min (Room Temp) add_griess->incubate measure Measure Absorbance (540 nm) incubate->measure calculate Calculate Nitrite Concentration measure->calculate

Caption: Experimental workflow for the Griess Assay.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

  • Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.

  • Enzymatic Reaction: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction, which leads to the production of prostaglandins (e.g., Prostaglandin E2 - PGE2).

  • Quantification of Prostaglandins: The amount of PGE2 produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to the amount produced in the control (no inhibitor). The IC50 value is then determined.

COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification & Analysis enzyme Purified COX-1 or COX-2 Enzyme preincubate Pre-incubate Enzyme with Test Compound enzyme->preincubate inhibitor Test Compound (Various Concentrations) inhibitor->preincubate add_substrate Add Arachidonic Acid (Substrate) preincubate->add_substrate reaction Enzymatic Reaction (PGE2 Production) add_substrate->reaction quantify Quantify PGE2 (ELISA or LC-MS) reaction->quantify calculate Calculate % Inhibition and IC50 quantify->calculate

Caption: Workflow for COX enzyme inhibition assay.

Conclusion

The available data indicates that extracts from Ajuga species, which contain this compound, possess anti-inflammatory properties, including the inhibition of COX enzymes. However, a direct quantitative comparison with potent synthetic drugs like Dexamethasone and Indomethacin is challenging due to the lack of studies on pure this compound and the variability in experimental conditions across different studies. Dexamethasone demonstrates very high potency, particularly in inhibiting COX-2 expression and cytokine production, by acting through the glucocorticoid receptor and modulating key inflammatory transcription factors. Indomethacin is a potent, non-selective COX inhibitor.

Future research should focus on determining the specific IC50 values of purified this compound against a panel of inflammatory mediators in standardized cellular models. Furthermore, elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways will be crucial in understanding its potential as a therapeutic agent. Such studies will enable a more direct and meaningful comparison with existing synthetic anti-inflammatory drugs and will be vital for any future drug development efforts.

References

A Head-to-Head Comparison: Ajugalactone and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic compounds, both natural and synthetic, a thorough understanding of their comparative efficacy and mechanisms of action is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed head-to-head comparison of Ajugalactone, a phytoecdysteroid derived from Ajuga species, and Dexamethasone, a potent synthetic glucocorticoid. The comparison focuses on their anti-inflammatory and anabolic/catabolic effects, supported by available experimental data and detailed methodologies.

Overview and Mechanism of Action

This compound is a naturally occurring phytoecdysteroid found in plants of the Ajuga genus. Phytoecdysteroids are known for a range of pharmacological activities, including anabolic and anti-inflammatory effects.[1] While the precise molecular mechanisms of this compound are still under investigation, it is believed to exert its effects through pathways distinct from classical steroid hormones. Notably, phytoecdysteroids like this compound do not appear to bind to androgen receptors, suggesting a lower risk of androgenic side effects.[2] Their anabolic effects are thought to be mediated, at least in part, through the PI3K/Akt signaling pathway, a key regulator of protein synthesis and cell growth.[3][4] The anti-inflammatory actions may involve the modulation of the NF-κB signaling pathway.[5]

Dexamethasone is a well-established synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[6] Its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR).[7] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression. This modulation occurs through two main pathways:

  • Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a downregulation of inflammatory cytokines, chemokines, and adhesion molecules.

  • Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory proteins.

However, the transactivation mechanism is also associated with many of the undesirable side effects of long-term glucocorticoid therapy. Dexamethasone is also known to have catabolic effects on skeletal muscle, promoting protein degradation.[8]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the anti-inflammatory and anabolic/catabolic effects of this compound and Dexamethasone. It is important to note that direct head-to-head comparative studies are limited, and some of the data for this compound are derived from studies on Ajuga plant extracts.

Table 1: Comparative Anti-inflammatory Activity

ParameterThis compound / Ajuga ExtractDexamethasoneExperimental Model
Inhibition of Paw Edema (%) Up to 81.77% (200 mg/kg, Ajuga iva extract)[9]Significant inhibition (dose-dependent)Carrageenan-induced paw edema in rats
Inhibition of 5-LOX (IC50) 52.99 µg/mL (Ajuga integrifolia ethanol (B145695) extract)[10]Data not available in direct comparisonIn vitro enzyme inhibition assay
Inhibition of COX-1 (IC50) 66.00 µg/mL (Ajuga integrifolia ethanol extract)[10]Data not available in direct comparisonIn vitro enzyme inhibition assay
Inhibition of COX-2 (IC50) 71.62 µg/mL (Ajuga integrifolia ethanol extract)[10]Data not available in direct comparisonIn vitro enzyme inhibition assay
Inhibition of Protein Denaturation (IC50) 532 µg/mL (Ajuga integrifolia methanol (B129727) extract)[11]Data not available in direct comparisonIn vitro bovine serum albumin denaturation

Table 2: Comparative Anabolic/Catabolic Effects on Muscle Cells

ParameterThis compound / PhytoecdysteroidsDexamethasoneExperimental Model
Effect on Myotube Diameter Significantly alleviates dexamethasone-induced reduction in myotube thickness[12]Induces myotube atrophy (decrease in diameter)[12]C2C12 myotubes
Effect on Protein Synthesis Reported to increase protein synthesis[13]Inhibits protein synthesis[8]C2C12 myotubes
Effect on Protein Degradation Not explicitly quantifiedIncreases protein degradation[8]C2C12 myotubes
Myostatin Gene Expression Downregulation (4-fold by Ajuga turkestanica extract)Not a primary mechanism of catabolismC2C12 myotubes
Caspase-3 Gene Expression Downregulation (2-fold by Ajuga turkestanica extract)May induce apoptosis-related pathways[14]C2C12 myotubes

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating the acute anti-inflammatory effects of compounds.

Protocol:

  • Animals: Male Wistar rats (150-200g) are used. They are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into several groups: a control group (vehicle), a standard drug group (e.g., Dexamethasone or Indomethacin), and test groups receiving different doses of this compound.

  • Compound Administration: The test compound (this compound) or standard drug is administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[15]

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anabolic/Anti-Catabolic Activity: Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes

This in vitro model is used to assess the ability of compounds to prevent muscle cell atrophy.

Protocol:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.[12]

  • Treatment: Differentiated myotubes are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours). Subsequently, muscle atrophy is induced by adding Dexamethasone (e.g., 1 µM) to the culture medium for another 24-48 hours.[12] Control groups include untreated myotubes and myotubes treated with Dexamethasone alone.

  • Measurement of Myotube Diameter: Myotubes are fixed and stained (e.g., with an antibody against Myosin Heavy Chain). Images are captured using a microscope, and the diameter of multiple myotubes per field is measured using image analysis software.[12]

  • Protein Synthesis Assay: To measure protein synthesis, myotubes can be incubated with puromycin (B1679871) for a short period before harvesting. The incorporation of puromycin into newly synthesized peptides is then quantified by Western blotting using an anti-puromycin antibody.[17]

  • Data Analysis: The average myotube diameter and the levels of protein synthesis are compared between the different treatment groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

Dexamethasone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DEX Dexamethasone DEX_GR DEX-GR Complex DEX->DEX_GR Binds GR_complex GR-Chaperone Complex GR_complex->DEX_GR Cytoplasm Cytoplasm Nucleus Nucleus DEX_GR_nuc DEX-GR Complex DEX_GR->DEX_GR_nuc Translocation NFkB NF-κB DEX_GR_nuc->NFkB Inhibits (Transrepression) AP1 AP-1 DEX_GR_nuc->AP1 Inhibits (Transrepression) GRE GRE DEX_GR_nuc->GRE Binds (Transactivation) Pro_inflammatory Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB->Pro_inflammatory AP1->Pro_inflammatory Anti_inflammatory Anti-inflammatory Genes (e.g., Annexin A1) GRE->Anti_inflammatory Side_effects ↑ Side Effects (Metabolic, etc.) GRE->Side_effects Inflammation_down ↓ Inflammation Pro_inflammatory->Inflammation_down Anti_inflammatory->Inflammation_down

Caption: Dexamethasone Signaling Pathway.

Ajugalactone_Signaling This compound This compound Receptor Putative Receptor (e.g., GPCR) This compound->Receptor Binds NFkB_pathway NF-κB Pathway This compound->NFkB_pathway Modulates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis ↑ Protein Synthesis mTOR->Protein_Synthesis Anabolic_effect Anabolic Effect Protein_Synthesis->Anabolic_effect Inflammation_down ↓ Inflammation NFkB_pathway->Inflammation_down Anti_inflammatory_effect Anti-inflammatory Effect

Caption: Postulated this compound Signaling Pathways.

Experimental_Workflow start Hypothesis: This compound vs. Dexamethasone Efficacy invitro In Vitro Assays (e.g., C2C12 Muscle Atrophy, Cytokine Release) start->invitro invivo In Vivo Models (e.g., Carrageenan Paw Edema) start->invivo dose_response Dose-Response Studies invitro->dose_response invivo->dose_response mechanism Mechanism of Action Studies (Western Blot, qPCR) dose_response->mechanism data_analysis Data Analysis and Quantitative Comparison mechanism->data_analysis conclusion Conclusion on Comparative Efficacy and Potency data_analysis->conclusion

Caption: General Experimental Workflow.

Safety and Side Effect Profile

This compound and Phytoecdysteroids: Phytoecdysteroids, including this compound, are generally considered to have a favorable safety profile.[13] Human and animal studies on various phytoecdysteroids have reported minimal to no adverse effects.[2][18][19] Unlike anabolic androgenic steroids, they do not appear to cause hormonal disruptions.[2] Mild side effects, such as gastrointestinal upset, have been reported in some cases, but are not common.[18] However, comprehensive, long-term toxicological studies specifically on purified this compound are limited.

Dexamethasone: As a potent glucocorticoid, Dexamethasone has a well-documented and extensive side effect profile, particularly with long-term use. These can include:

  • Metabolic effects: Hyperglycemia, weight gain, and fat redistribution (Cushing's syndrome).[13][20]

  • Musculoskeletal effects: Muscle wasting (myopathy), osteoporosis, and increased risk of fractures.[20][21]

  • Immunosuppression: Increased susceptibility to infections.[13]

  • Psychiatric effects: Mood swings, anxiety, depression, and insomnia.[20]

  • Gastrointestinal effects: Peptic ulcers and gastrointestinal bleeding.[20]

  • Ophthalmic effects: Glaucoma and cataracts.[20]

  • Endocrine effects: Adrenal suppression.[13]

Conclusion

This guide provides a comparative overview of this compound and Dexamethasone, highlighting their distinct mechanisms of action and therapeutic effects. Dexamethasone is a highly potent anti-inflammatory agent with a well-understood, GR-mediated mechanism. However, its significant catabolic effects and extensive side effect profile can limit its clinical utility.

This compound, as a representative phytoecdysteroid, shows promise as a compound with both anti-inflammatory and anabolic properties. The lack of binding to androgen receptors and a generally favorable safety profile make it an attractive candidate for further research.

Future Directions: Direct, head-to-head comparative studies are crucial to quantitatively assess the relative potency of this compound and Dexamethasone in both anti-inflammatory and anabolic/anti-catabolic assays. Further research is also needed to fully elucidate the molecular targets and signaling pathways of this compound to better understand its therapeutic potential and to develop it as a potential alternative or adjunct to traditional corticosteroids.

References

Comparative Guide to the Structure-Activity Relationship of Ajugalactone Analogs and Phytoecdysteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of Ajugalactone and related phytoecdysteroids. While specific SAR studies on a wide range of synthetic this compound analogs are limited in publicly available literature, this document synthesizes the broader knowledge of phytoecdysteroid SAR to infer the structural features crucial for the biological activity of this compound. The information presented is intended to guide future research and development of novel therapeutic agents and insecticides.

Biological Activities of this compound and Related Phytoecdysteroids

This compound is a C27 phytoecdysteroid isolated from various species of the genus Ajuga. Like other phytoecdysteroids, it exhibits a range of biological activities, with insecticidal and cytotoxic effects being the most prominent. Phytoecdysteroids are plant-derived analogs of insect molting hormones (ecdysteroids) and can disrupt the endocrine functions in insects, leading to developmental defects and mortality.[1] In addition to their effects on insects, some phytoecdysteroids have shown promising pharmacological activities in mammals, including anabolic, anti-diabetic, and anti-tumor effects.[2]

Extracts from Ajuga species, which contain a complex mixture of bioactive compounds including this compound, 20-hydroxyecdysone (B1671079) (20E), and cyasterone, have demonstrated significant insecticidal properties against various pests.[3] The biological activities of these compounds are intrinsically linked to their chemical structures, and understanding these relationships is key to developing more potent and selective analogs.

Structure-Activity Relationship (SAR) of Phytoecdysteroids

The biological activity of phytoecdysteroids is highly dependent on their molecular structure. Key structural features that influence their activity include the steroidal nucleus, the nature and length of the side chain, and the number and position of hydroxyl groups.

The Steroidal Nucleus

The core steroidal structure is fundamental for activity. The A/B ring fusion in naturally occurring ecdysteroids is typically cis, and this conformation is considered important for high biological activity. The presence of a 7-en-6-one chromophore in the B ring is also a critical feature for potent ecdysteroid activity.

Side Chain Modifications

The structure of the side chain at C-17 plays a crucial role in determining the biological potency of phytoecdysteroids. The length of the side chain and the presence of hydroxyl groups and other functional groups can significantly impact activity. For instance, hydroxylation at C-20 is a common feature in highly active ecdysteroids like 20-hydroxyecdysone.

Hydroxylation Patterns

The number and stereochemistry of hydroxyl groups on both the steroidal nucleus and the side chain are critical determinants of biological activity. Hydroxyl groups at C-2, C-3, C-14, C-22, and C-25 are often found in active phytoecdysteroids and are believed to be important for receptor binding.

Comparative Biological Activities of Phytoecdysteroids

To illustrate the structure-activity relationships, the following table summarizes the available data on the biological activities of various phytoecdysteroids. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

CompoundStructural Modifications from this compoundBiological ActivityReference Organism/Cell LineMeasurementValue
This compound -Insect Molting InhibitorChilo suppressalis-Active
20-HydroxyecdysoneDifferent side chain, additional hydroxyl groupsInsect Molting HormoneVarious insectsEC50Varies
CyasteroneDifferent side chain, additional functional groupsInsecticidalOligonychus perseae-High activity
TurkesteroneDifferent side chain, additional hydroxyl groupsAnabolicMammalian muscle cells-Promotes protein synthesis
Ponasterone ADifferent side chainEcdysone (B1671078) Receptor AgonistChilo suppressalisKD1.2 nM

Signaling Pathway of Phytoecdysteroids

The primary mechanism of action for phytoecdysteroids in insects is the activation of the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[4] Binding of an ecdysteroid agonist to EcR triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of gene transcription. This cascade of gene expression ultimately controls molting and metamorphosis. The disruption of this finely tuned process by phytoecdysteroids leads to developmental abnormalities and death in insects.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoecdysteroid This compound (or other Phytoecdysteroid) EcR_USP_inactive EcR/USP (Inactive Complex) Phytoecdysteroid->EcR_USP_inactive Binds to EcR EcR_USP_active EcR/USP/Ligand (Active Complex) EcR_USP_inactive->EcR_USP_active Conformational Change & Nuclear Translocation EcRE Ecdysone Response Element (on DNA) EcR_USP_active->EcRE Binds to Transcription Gene Transcription EcRE->Transcription Initiates Response Biological Response (Molting, Metamorphosis) Transcription->Response Leads to

Ecdysone Receptor Signaling Pathway

Experimental Protocols

The evaluation of the biological activity of this compound analogs and other phytoecdysteroids relies on standardized bioassays. Below are representative protocols for insecticidal and cytotoxicity testing.

Insecticidal Activity: Leaf-Dip Bioassay

This method is commonly used to assess the contact and oral toxicity of compounds to phytophagous insects.

  • Preparation of Test Solutions: The this compound analog is dissolved in an appropriate solvent (e.g., acetone (B3395972) or ethanol) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.

  • Treatment of Leaves: Leaves of a suitable host plant (e.g., cotton for Spodoptera littoralis) are dipped into the test solutions for a standardized period (e.g., 10-30 seconds). Control leaves are dipped in a solvent-surfactant solution without the test compound.

  • Insect Exposure: The treated leaves are allowed to air dry, and then they are placed in petri dishes or other suitable containers with a known number of insect larvae (e.g., 10-20 third-instar larvae).

  • Incubation: The containers are maintained under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Data Collection: Mortality is recorded at specific time points (e.g., 24, 48, and 72 hours). The concentration-mortality data is then used to calculate the LC50 (lethal concentration for 50% of the population) value.

Leaf_Dip_Bioassay_Workflow A Prepare Test Solutions (this compound Analog in Solvent + Surfactant) B Dip Host Plant Leaves in Test Solutions A->B C Air Dry Treated Leaves B->C D Place Leaves in Petri Dishes with Insect Larvae C->D E Incubate under Controlled Conditions D->E F Record Mortality at Timed Intervals E->F G Calculate LC50 Value F->G

Leaf-Dip Bioassay Workflow
Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded into a 96-well plate at a specific density and allowed to attach overnight in a CO2 incubator.

  • Compound Treatment: The this compound analog is dissolved in a suitable solvent (e.g., DMSO) and diluted with cell culture medium to various concentrations. The cells are then treated with these solutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few more hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Conclusion

The structure-activity relationships of phytoecdysteroids, including this compound, are complex and multifactorial. The steroidal core, side chain configuration, and hydroxylation pattern are all critical for biological activity, particularly insecticidal and cytotoxic effects. While the general principles of phytoecdysteroid SAR provide a framework for understanding the potential of this compound analogs, there is a clear need for more focused research on the synthesis and biological evaluation of a diverse range of these specific analogs. Such studies will be instrumental in designing novel compounds with enhanced potency and selectivity for applications in agriculture and medicine. The ecdysone receptor remains a key target for the development of new insecticides, and this compound and its future analogs represent a promising class of molecules for exploiting this pathway.

References

A Comparative Guide to Inter-Laboratory Validation of Ajugalactone Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods suitable for the quantification of Ajugalactone, a significant phytoecdysteroid found in plants of the Ajuga genus. While a formal inter-laboratory validation study for this compound has not been publicly documented, this guide synthesizes data from validated methods for closely related and co-occurring phytoecdysteroids, namely Ecdysterone and Turkesterone, to serve as a practical benchmark for researchers. The objective is to facilitate the selection of appropriate analytical techniques and to provide a framework for establishing robust, reproducible quantification methods across different laboratories.

The primary methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). These techniques are evaluated based on their performance characteristics as documented in single-laboratory validation studies, which represent the foundational step before a full-scale inter-laboratory trial.

Data Presentation: Comparison of Analytical Method Performance

The selection of an analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. The following table summarizes the performance data for HPLC-UV and a representative UPLC-MS/MS method, based on published validation data for analogous phytoecdysteroids. This data provides a baseline for what can be expected from a validated method for this compound.

Validation ParameterHPLC-UV Method (for Ecdysterone/Turkesterone)UPLC-MS/MS Method (for other Ajuga compounds)
Linearity Range 12.5 - 75 µg/mL5 - 1000 ng/mL
Correlation Coefficient (R²) > 0.999> 0.997
Limit of Detection (LOD) Ecdysterone: 3.62 µg/mL; Turkesterone: 3.77 µg/mLNot explicitly stated, but expected to be in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) Ecdysterone: 10.98 µg/mL; Turkesterone: 11.43 µg/mL5 ng/mL
Accuracy (% Recovery) Within acceptable limits (typically 98-102%)Within permissible scope
Precision (%RSD) Within acceptable limits (typically < 2%)Within permissible scope
Extraction Method Sonication with Acetonitrile (B52724)Protein Precipitation with Acetonitrile (for biological matrices)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for HPLC-UV and UPLC-MS/MS that can be adapted for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from a validated protocol for the quantification of Ecdysterone and Turkesterone and is suitable for the analysis of this compound in plant extracts and dietary supplements.

1. Sample Preparation (for Plant Material):

  • Dry the plant material (Ajuga species) at 40°C to a constant weight and grind into a fine powder.

  • Accurately weigh 1.0 g of the powdered material into a flask.

  • Add 20 mL of acetonitrile to the flask.

  • Extract the sample using ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with a suitable gradient, for example, 15% A, holding for 5 minutes.

    • Increase to 80% A over 10 minutes.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a stock solution of this compound standard at 1 mg/mL in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 10, 25, 50, 75, 100 µg/mL).

Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for complex matrices or when low detection limits are required. The protocol is based on a validated method for other analytes from Ajuga plants.

1. Sample Preparation (for Biological Matrices, e.g., Plasma):

  • To 50 µL of plasma, add an internal standard.

  • Add 150 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject it into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of Acetonitrile containing 0.1% formic acid (A) and Water containing 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard must be determined by infusing a standard solution.

    • Optimize cone voltage and collision energy for each transition.

3. Calibration:

  • Prepare calibration standards in the same matrix as the samples (e.g., blank plasma) to account for matrix effects.

  • The concentration range should cover the expected physiological or experimental levels (e.g., 5 - 1000 ng/mL).[1]

Mandatory Visualization

The following diagrams illustrate the conceptual workflows for inter-laboratory validation and a comparison of the described analytical methods.

G A Method Development & Single-Lab Validation B Develop Standardized Protocol (SOP) A->B C Select Participating Laboratories (min. 3) B->C D Prepare & Distribute Homogeneous Samples C->D E Labs Analyze Samples Following SOP D->E F Data Collection & Centralized Review E->F G Statistical Analysis (Reproducibility, Repeatability) F->G H Establish Method Performance Characteristics G->H I Final Report & Method Adoption H->I

Inter-laboratory validation workflow.

G Start Need to Quantify this compound Decision1 High Concentration? (e.g., Extracts, Supplements) Start->Decision1 Routine QC Decision2 Low Concentration or Complex Matrix? (e.g., Biological Fluids) Start->Decision2 Research/PK studies HPLC HPLC-UV Method Decision1->HPLC Yes Decision1->Decision2 No Adv_HPLC Advantage: Cost-effective, widely available HPLC->Adv_HPLC LCMS UPLC-MS/MS Method Adv_LCMS Advantage: High sensitivity & selectivity LCMS->Adv_LCMS Decision2->HPLC No Decision2->LCMS Yes

Method selection guide for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ajugalactone
Reactant of Route 2
Ajugalactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.